Methyl 5-bromopyrimidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPQZWPAEGFTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672209 | |
| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009826-93-0 | |
| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromopyrimidine-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its core physical and chemical properties, present a detailed, field-proven synthesis protocol, and discuss its reactivity and critical applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound for strategic application in their work.
Introduction: A Key Intermediate in Kinase Inhibitor Synthesis
This compound is a functionalized pyrimidine derivative of significant interest in the pharmaceutical industry. Its structure is distinguished by three key features: a pyrimidine core, a bromine atom at the C5 position, and a methyl ester at the C4 position. This specific arrangement of functional groups makes it an exceptionally versatile synthon.
The pyrimidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved drugs, including the oncology therapeutic Gleevec® and the antiviral Etravirine®.[1] The bromine atom serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the strategic introduction of diverse molecular fragments. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives.
Notably, this compound is a key intermediate in the synthesis of potent and selective protein kinase CK2 inhibitors, such as the clinical candidate CX-5011.[1] The limited commercial availability and historically inefficient synthesis routes for this compound have presented significant challenges, underscoring the need for a robust and accessible preparation method.[1] This guide aims to provide the essential technical data and protocols to empower researchers in leveraging this valuable molecule.
Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental for its handling, reaction setup, purification, and formulation. The key physicochemical data for this compound are summarized below. It is critical to note that while data for the target compound (CAS: 1009826-93-0) is available, some physical properties like melting and boiling points are more readily reported for its isomer, Methyl 5-bromopyrimidine-2-carboxylate (CAS: 89581-38-4). These are included for reference but should be treated with caution.
| Property | Value | Source |
| IUPAC Name | Methyl 5-bromo-4-pyrimidinecarboxylate | N/A |
| CAS Number | 1009826-93-0 | [2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][4][5] |
| Molecular Weight | 217.02 g/mol | [2][4][5] |
| Appearance | White to light yellow solid (Predicted) | [4][5] |
| Melting Point | 149 °C (for 2-carboxylate isomer) | [4][5][6] |
| Boiling Point | 314.4 °C (Predicted, for 2-carboxylate isomer) | [4][6] |
| Solubility | Soluble in Methanol (for 2-carboxylate isomer) | [4][6] |
| Purity | Typically ≥98% | [2][5] |
Synthesis and Purification: A Modern Approach
Historical syntheses of this compound, such as the condensation of formamidine acetate with mucobromic acid, are notoriously low-yielding (3-8%) and require laborious purification.[1] A modern, more efficient approach utilizes a Minisci radical reaction, which offers a higher-yielding, one-step synthesis from inexpensive starting materials.[1]
Rationale for Synthesis Strategy: The Minisci Reaction
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. In this context, it allows for the regioselective introduction of an alkoxycarbonyl group onto the 5-bromopyrimidine core.
Causality behind the choice:
-
Efficiency: It reduces a multi-step, low-yield process into a single, higher-yielding step (48% for the ethyl ester).[1]
-
Regioselectivity: The reaction demonstrates high selectivity for the desired C4 position over the C2 position, minimizing the formation of unwanted isomers.[1]
-
Cost-Effectiveness: It proceeds from inexpensive and readily available 5-bromopyrimidine.[1]
Experimental Protocol: Minisci Synthesis of this compound
This protocol is adapted from the published synthesis of the corresponding ethyl ester.[1]
Materials:
-
5-Bromopyrimidine
-
Methyl pyruvate
-
Ammonium persulfate
-
Silver nitrate
-
Toluene
-
Deionized water
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromopyrimidine (1.0 eq) in a biphasic mixture of toluene and water (1:1 v/v) is added methyl pyruvate (4.0 eq) and acetic acid (2.0 eq).
-
The mixture is stirred vigorously to ensure emulsification.
-
A solution of ammonium persulfate (1.5 eq) and silver nitrate (0.2 eq) in water is prepared.
-
The ammonium persulfate/silver nitrate solution is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic and should be monitored.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of 5-bromopyrimidine.
-
Upon completion, the phases are separated. The aqueous phase is extracted with toluene (3x).
-
The combined organic phases are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification and Validation
The crude product is typically purified via column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and identify characteristic proton signals.
-
Mass Spectrometry (MS): To verify the molecular weight and characteristic Br isotope pattern.
-
HPLC: To determine purity.
This multi-step validation ensures the material is of sufficient quality for subsequent use in drug discovery workflows.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
While comprehensive published spectra for this compound are scarce, its analytical profile can be reliably predicted based on its structure. Researchers synthesizing this compound should expect the following spectral characteristics.
| Technique | Predicted Characteristics |
| ¹H NMR (CDCl₃) | δ ~9.2 ppm (s, 1H, H2-pyrimidine), δ ~8.9 ppm (s, 1H, H6-pyrimidine), δ ~4.0 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=O, ester), δ ~160-155 ppm (C2, C6-pyrimidine), δ ~135 ppm (C4-pyrimidine), δ ~120 ppm (C5-pyrimidine), δ ~53 ppm (-OCH₃) |
| Mass Spec (EI) | M⁺ peak at m/z 216 and M⁺+2 peak at m/z 218 in an approximate 1:1 ratio, characteristic of a single bromine atom. |
| FT-IR (KBr) | ~1730 cm⁻¹ (C=O stretch, ester), ~1550-1400 cm⁻¹ (C=C and C=N stretches, aromatic ring) |
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
-
Suzuki Coupling (at C5-Br): The bromine atom is readily displaced via palladium-catalyzed Suzuki coupling with various boronic acids and esters. This is the key transformation used in the synthesis of the protein kinase CK2 inhibitor CX-5011, where an aminophenylboronic acid is coupled.[1]
-
Other Cross-Coupling Reactions: The C5-Br position is also amenable to other coupling reactions like Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), providing access to a wide range of derivatives.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding 5-bromopyrimidine-4-carboxylic acid under basic conditions (e.g., LiOH, NaOH). This carboxylic acid serves as a valuable intermediate for amide bond formation or other derivatizations.
-
Nucleophilic Aromatic Substitution (SₙAr): While the bromine at the 5-position is not highly activated for SₙAr, the pyrimidine ring itself can undergo nucleophilic attack, although this is less common than reactions at the halogenated site.[7]
Caption: Key reactivity map for this compound in drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Fire Hazards: In case of fire, use dry powder, foam, or carbon dioxide. Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and hydrogen bromide gas.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][6][10] Room temperature storage is generally acceptable.[4][6]
Conclusion
This compound is a high-value building block whose strategic importance in medicinal chemistry, particularly for kinase inhibitor programs, is well-established. While its physical properties are not exhaustively documented in public literature, reliable predictions and modern synthesis protocols, such as the Minisci reaction, make it an accessible and powerful tool for drug discovery. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe implementation in the synthesis of next-generation therapeutics.
References
- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.
- The Royal Society of Chemistry. (2019). Supporting Information.
- ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester.
- LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
- Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry.
- American Elements. (n.d.). This compound, 98% Purity, C6H5BrN2O2, 10 grams.
- AbacipharmTech. (n.d.). This compound.
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
- PubChem. (n.d.). 5-Bromopyrimidine.
- Aribo Biotechnology. (n.d.). 64224-60-8 | 5-bromopyrimidine-4-carboxylic acid.
- Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
The Strategic Utility of Methyl 5-bromopyrimidine-4-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Rise of a Key Building Block
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence in the building blocks of DNA and RNA makes it an attractive scaffold for the design and development of novel therapeutics, particularly in oncology.[1][2] Within this privileged class of heterocycles, Methyl 5-bromopyrimidine-4-carboxylate has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its strategic placement of a reactive bromine atom and a readily modifiable ester group allows for sequential, site-selective functionalization, making it an ideal starting point for the construction of diverse compound libraries.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its reactivity in key cross-coupling reactions and its application in the synthesis of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 1009826-93-0 | [3] |
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 217.02 g/mol | |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 149 °C | [4][5] |
Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound has been approached through various methods, with some proving more efficient than others. Historically, its preparation has been challenging, often resulting in low yields.
Traditional Synthesis: A Low-Yielding but Established Path
One of the earlier reported methods involves a two-step process starting from 5-bromopyrimidine-4-carboxylic acid. This entails the conversion of the carboxylic acid to its corresponding acid chloride, followed by esterification with methanol. However, this route is often plagued by low overall yields, typically in the range of 3-8%.[6] The initial synthesis of the 5-bromopyrimidine-4-carboxylic acid precursor itself involves the condensation of formamidine acetate and mucobromic acid in an alkaline medium, a reaction that can produce a significant amount of byproducts, complicating purification.[6]
Experimental Protocol: Synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid (A Precursor)
This protocol describes the synthesis of a close analogue and highlights a common synthetic strategy for this class of compounds.
-
Preparation of Sodium Ethoxide: Carefully add sodium (356 mg, 15.5 mmol) to ethanol (5.9 mL).
-
Reaction with Acetamidine Hydrochloride: To a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol), add the freshly prepared sodium ethoxide in ethanol solution (3.5 mL).
-
Addition of Mucobromic Acid: Warm the mixture to 50 °C. Remove the heating bath and add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise at a rate that maintains a constant temperature.
-
Further Base Addition: Add an additional portion of the sodium ethoxide in ethanol solution (2 mL).
-
Work-up: After cooling, filter the mixture and evaporate the solvent. Vigorously shake the residue with 2 M hydrochloric acid (2.4 mL).
-
Isolation: Filter the resulting brown precipitate, wash with cold water, and freeze-dry to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid.[7]
Modern Approach: The Minisci Reaction for Higher Efficiency
The Minisci reaction involves the generation of a radical which then adds to the protonated heteroaromatic ring. The choice of solvent and additives is crucial for optimizing the yield and regioselectivity. For the synthesis of the ethyl ester, a toluene-water biphasic system was found to minimize polysubstitution, and the addition of acetic acid increased the conversion rate.[6] It is noted that methyl pyruvate generally gives slightly lower yields than ethyl pyruvate in similar reactions.[1]
Conceptual Workflow: Minisci Synthesis of this compound
Caption: Conceptual workflow for the Minisci synthesis.
Reactivity and Utility in Cross-Coupling Reactions
The synthetic power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring and the presence of the bromine atom at the 5-position make it an excellent substrate for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between sp²-hybridized carbons. This compound is an excellent candidate for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids and their derivatives. This reaction is pivotal in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.
Typical Suzuki-Miyaura Coupling Conditions
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. This compound can be efficiently coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This reaction is essential for introducing nitrogen-containing functionalities that can serve as key pharmacophores or points for further diversification.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of an alkynyl moiety onto the pyrimidine ring of this compound, opening up avenues for the synthesis of compounds with extended, linear geometries, which can be valuable for probing protein binding pockets.
Application in Drug Discovery: The Synthesis of CX-5011
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of CX-5011, a potent inhibitor of protein kinase CK2.[6] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers, making it an attractive target for cancer therapy.
The synthesis of the tricyclic core of CX-5011 involves a domino Suzuki coupling-intramolecular amide formation between this compound and 2-amino-4-(methoxycarbonyl)phenylboronic acid.[6] This elegant transformation simultaneously constructs a key C-C bond and forms one of the heterocyclic rings of the final molecule, demonstrating the strategic importance of the starting pyrimidine building block.
Spectroscopic Data
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) is not widely available, related bromo-pyrimidine compounds are generally classified as irritants to the skin, eyes, and respiratory tract.[8][9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its versatile reactivity in key cross-coupling reactions, coupled with its role in the synthesis of targeted therapeutics like the CK2 inhibitor CX-5011, underscores its value to drug discovery professionals. While its synthesis has historically been challenging, the development of more efficient methods like the Minisci reaction promises to make this key intermediate more accessible, further accelerating the discovery of novel pyrimidine-based drugs.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (URL not available)
- 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook. (URL not available)
- This compound, 98% Purity, C6H5BrN2O2, 10 grams. (URL not available)
- Methyl 5-bromo-2-(methylamino)
- 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum - ChemicalBook. (URL not available)
- 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum - ChemicalBook. (URL not available)
- 5-Bromopyrimidine(4595-59-9)IR1 - ChemicalBook. (URL not available)
- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl
- 13 C NMR Chemical Shifts - Oregon St
- 5-Pyrimidinecarboxylic acid, 4-(4-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-methylpropyl ester - SpectraBase. (URL not available)
- 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. [Link]
- Pyrimidine, 5-bromo- - the NIST WebBook. [Link]
- Esterification of various carboxylic acids with methanol over 0.
- Experimental Study of Esterification of Carboxylic Acid with different alcohol using various C
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Ester synthesis by esterific
- Acid to Ester - Common Conditions. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [Link]
- Minisci reactions: Versatile CH-functionalizations for medicinal chemists - ResearchG
- Recent Advances in Minisci-Type Reactions. - SciSpace. [Link]
- Practical and Regioselective Synthesis of C-4-Alkyl
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate (CAS No. 1009826-93-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-bromopyrimidine-4-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. The document delves into its chemical and physical properties, outlines a robust and efficient synthetic route, and explores its primary application as a critical intermediate in the development of potent protein kinase CK2 inhibitors. A detailed examination of the biological significance of the CK2 signaling pathway is presented to provide context for the therapeutic relevance of this compound. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction
This compound (CAS No. 1009826-93-0) is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom at the 5-position and a methyl carboxylate group at the 4-position, renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, and the presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki coupling. This guide will provide an in-depth analysis of the properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in the synthesis of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1009826-93-0 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Boiling Point | 279.7 ± 20.0 °C at 760 mmHg | N/A |
| Density | 1.7 ± 0.1 g/cm³ | N/A |
| Flash Point | 123.0 ± 21.8 °C | N/A |
| Solubility | While specific quantitative data for this compound is not readily available, a related compound, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, is slightly soluble in water (0.42 g/L) and demonstrates good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO). It is expected that this compound exhibits similar solubility characteristics. | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5][6] |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application in drug discovery programs. While traditional methods have been reported to be low-yielding, a more recent and practical approach involves a one-step Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This method offers a significant improvement in terms of yield and scalability.
Recommended Synthetic Protocol: Minisci Reaction
This protocol is adapted from a published procedure and provides a high-yield, one-step synthesis of the target compound.
Reaction Scheme:
A schematic of the Minisci reaction for the synthesis of this compound.
Materials:
-
5-Bromopyrimidine
-
Methyl pyruvate
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Toluene
-
Deionized water
-
Acetic acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a reaction vessel, prepare a biphasic system of toluene and water.
-
Add 5-bromopyrimidine and methyl pyruvate to the reaction mixture.
-
To a separate solution of iron(II) sulfate heptahydrate in water, slowly add hydrogen peroxide to generate the alkoxycarbonyl radical precursor. The use of acetic acid as a co-solvent at this stage can significantly increase the conversion rate.[7]
-
Add the radical precursor solution to the vigorously stirred biphasic mixture containing the 5-bromopyrimidine.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This method has been shown to be highly regioselective for the 4-position of the pyrimidine ring and can produce the desired product in good yield (a 48% yield has been reported for the analogous ethyl ester).[7]
Application in Drug Discovery: Synthesis of a CK2 Inhibitor
The primary and most significant application of this compound is as a key building block in the synthesis of potent and selective inhibitors of protein kinase CK2.
The Role of Protein Kinase CK2 in Disease
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[8] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous human diseases, most notably cancer.[9] CK2 is known to be overexpressed in many types of tumors and is involved in the regulation of several key oncogenic signaling pathways.[8]
CK2 Signaling Pathways
CK2 exerts its influence by phosphorylating a multitude of protein substrates, thereby modulating the activity of several critical signaling cascades. A simplified representation of some of the key pathways regulated by CK2 is depicted below.
Key signaling pathways modulated by Protein Kinase CK2.
By targeting these pathways, CK2 contributes to the hallmarks of cancer, making it an attractive therapeutic target for the development of novel anti-cancer agents.
Synthesis of a Tricyclic Pyrimido[4,5-c]quinoline CK2 Inhibitor
This compound is a crucial precursor for the synthesis of potent CK2 inhibitors, such as the tricyclic pyrimido[4,5-c]quinoline class of compounds. The synthesis typically involves a domino Suzuki coupling followed by an intramolecular amide formation.
Reaction Scheme:
General synthetic route to a CK2 inhibitor core using this compound.
Spectroscopic Data
Authentic spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data from closely related compounds, the expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons around 3.9-4.1 ppm. Two singlets in the aromatic region, corresponding to the two pyrimidine protons, would also be anticipated.
-
¹³C NMR: The spectrum would display signals for the methyl carbon of the ester, the ester carbonyl carbon, and the four carbons of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group, as well as aromatic C-H and C=N stretching vibrations.
Researchers are advised to acquire and interpret their own analytical data for this compound to confirm its identity and purity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of protein kinase CK2 inhibitors. Its efficient one-step synthesis via the Minisci reaction makes it an accessible intermediate for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics targeting CK2 and other relevant biological targets. This technical guide serves as a foundational resource for researchers, providing the necessary information to leverage the full potential of this important chemical entity.
References
- Cozza, G., & Pinna, L. A. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy, 6(1), 1-3.
- Smolecule. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
- AK Scientific, Inc. (n.d.).
- TCI Chemicals. (n.d.).
- Dominguez, I., Sonenshein, G. E., & Seldin, D. C. (2009). Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer. Cellular and Molecular Life Sciences, 66(11-12), 1850–1857.
- Royal Society of Chemistry. (2019).
- Smolecule. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
- ChemicalBook. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR.
- ChemicalBook. (n.d.). methyl 5-bromo-2-(methylsulfanyl)
- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum.
- ChemBK. (2024). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester.
- BLD Pharm. (n.d.). 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid.
- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)
- PubChem. (n.d.). 5-Bromopyrimidine.
- NIST. (n.d.). Pyrimidine, 5-bromo-.
- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)
- Le-Coq, A., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742.
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9)IR1.
- ChemicalBook. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid(1196154-93-4) 1 H NMR.
- Chem-Impex. (n.d.).
- MDPI. (2023).
Sources
- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
Methyl 5-bromopyrimidine-4-carboxylate molecular weight
An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate: A Keystone Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical building block in contemporary medicinal chemistry. We will explore its fundamental properties, synthesis strategies, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.
Introduction to a Versatile Heterocycle
This compound is a halogenated pyrimidine derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic and structural characteristics make it an ideal starting material for the synthesis of complex, biologically active compounds. Pyrimidine scaffolds are ubiquitous in a wide array of marketed drugs, and the strategic placement of a bromine atom and a methyl ester group on this particular heterocycle provides chemists with two reactive handles for molecular elaboration. This dual functionality is key to its utility, enabling participation in a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Its application has been instrumental in the synthesis of potent inhibitors for protein kinase CK2 and dual endothelin receptor antagonists, highlighting its significance in developing treatments for a range of diseases.[1]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| CAS Number | 1009826-93-0 | [2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Synonyms | 4-Pyrimidinecarboxylic acid, 5-bromo-, methyl ester | [2] |
| InChI Key | XUPQZWPAEGFTMN-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=NC=NC=C1Br | [5] |
Synthesis Strategies: From Inefficient Classics to a Modern Radical Approach
The accessibility of this compound has been a significant factor in its adoption by medicinal chemists. While older, patented methods exist, they are often plagued by low yields and laborious purification steps.
The Minisci Reaction: A Paradigm of Efficiency
A more contemporary and efficient approach for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters is the Minisci homolytic alkoxycarbonylation.[1] This one-step radical reaction offers a significant improvement in yield and a reduction in the number of synthetic steps compared to classical methods. The reaction proceeds by the homolytic addition of a carboxyl radical to the electron-deficient pyrimidine ring. The choice of a biphasic solvent system (toluene-water) is crucial for minimizing polysubstitution, a common side reaction in radical chemistry. The addition of acetic acid has been found to enhance the conversion rate.[1] This method provides a practical and scalable route to gram quantities of the desired product.[1]
A Note on a Less Favorable Patented Route
An older, two-step patented procedure involves the condensation of formamidine acetate and mucobromic acid, followed by esterification.[1] However, this method has been reported to suffer from low overall yields (3-8%) and the formation of numerous byproducts, necessitating challenging chromatographic purification.[1] This older route serves as a valuable point of comparison, underscoring the significant process improvement offered by the Minisci reaction.
The Role in Drug Discovery: A Gateway to Complex Molecules
The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom at the 5-position. This site is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent example.
Suzuki Coupling: Forging Carbon-Carbon Bonds
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and a wide range of boronic acids or esters. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a broad array of functional groups. In the context of drug discovery, this allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.
Applications in the Synthesis of Bioactive Molecules
-
Protein Kinase CK2 Inhibitors: this compound was a key intermediate in the synthesis of the tricyclic pyrimido[4,5-c]quinoline core of CX-5011, a potent inhibitor of protein kinase CK2.[1] The synthesis involved a domino Suzuki coupling and intramolecular amide formation with 2-amino-4-(methoxycarbonyl) phenylboronic acid.[1]
-
Dual Endothelin Receptor Antagonists: This pyrimidine derivative is also a precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist.[6] The synthesis involves coupling with a substituted pyrimidine to form the final drug molecule.
-
Other Pharmaceutical and Agrochemical Applications: The broader class of brominated pyrimidines are widely used in the synthesis of various biologically active molecules, including antiviral and anticancer agents, as well as herbicides and fungicides.[4]
Experimental Protocols
The following are generalized protocols based on established methodologies. Researchers should always first consult the primary literature and perform appropriate risk assessments before undertaking any laboratory work.
Protocol for Minisci-type Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate
This protocol is adapted from a reported synthesis of a closely related analog and illustrates the general principles of the Minisci reaction.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromopyrimidine (1 equivalent), ethyl pyruvate (3 equivalents), and a biphasic solvent system of toluene and water.
-
Addition of Reagents: Add acetic acid to the mixture. In a separate container, dissolve ammonium persulfate (3 equivalents) in water.
-
Initiation of Reaction: Heat the pyrimidine solution to the desired reaction temperature (e.g., 80 °C). Add the ammonium persulfate solution dropwise to the heated mixture over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at the elevated temperature for several hours. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-bromopyrimidine-4-carboxylate.
General Protocol for a Suzuki Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).
-
Addition of Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired coupled product.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular architectures. The development of efficient synthetic routes, such as the Minisci reaction, has further enhanced its accessibility, making it an indispensable tool for drug discovery programs targeting a wide range of therapeutic areas. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in the synthetic chemist's arsenal is set to increase.
References
- Vertex AI Search. (n.d.). This compound, 98% Purity, C6H5BrN2O2, 10 grams.
- AbacipharmTech. (n.d.). This compound.
- UCLA Department of Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
- ChemicalBook. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
- Chem-Impex. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Determining the Solubility of Methyl 5-bromopyrimidine-4-carboxylate for Pharmaceutical Research
Foreword: The Imperative of Solubility in Modern Drug Development
In the journey from a promising chemical entity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility dictates a compound's ability to be absorbed, distributed, and ultimately, to reach its biological target in sufficient concentration to elicit a therapeutic response.[1][2][3] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a characteristic that can lead to inadequate bioavailability and present significant formulation challenges.[2][3] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a critical step that informs compound selection, guides formulation strategy, and mitigates the risk of late-stage development failures.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Methyl 5-bromopyrimidine-4-carboxylate, a heterocyclic building block of interest in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this guide presents the authoritative methodologies and scientific rationale required to generate this crucial data with high fidelity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
Foundational Concepts: Understanding the "Why" Before the "How"
Before embarking on experimental work, it is essential to grasp the theoretical underpinnings of solubility. The solubility of a compound is not a single, immutable value but is dependent on the interplay between its intrinsic properties and the conditions of the solvent system.
Physicochemical Profile of this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals. Its structure, featuring a bromine substituent and a methyl ester group, dictates its polarity, potential for hydrogen bonding, and crystal lattice energy—all key determinants of solubility.
-
Structure: The pyrimidine ring is a nitrogen-containing heterocycle. The electronegative nitrogen atoms and the bromine atom introduce polarity.
-
Molecular Weight: A higher molecular weight can often correlate with lower solubility.
-
Hydrogen Bonding: The ester group and ring nitrogens can act as hydrogen bond acceptors, influencing solubility in protic solvents like water and alcohols.
Given the structural similarities to related, documented compounds, it is reasonable to hypothesize that this compound will exhibit limited aqueous solubility and greater solubility in common organic solvents. However, this must be confirmed experimentally.
The Critical Distinction: Thermodynamic vs. Kinetic Solubility
A common pitfall in solubility assessment is the failure to distinguish between thermodynamic and kinetic solubility.[6][7] This distinction is crucial as the two values can differ significantly and have different implications for drug development.[8]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions at a specific temperature and pressure. It represents the true, stable saturation point. This value is critical for pre-formulation and formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[10][11] The concentration at which the compound precipitates out is its kinetic solubility. This method is high-throughput and often used in early discovery screening, but the resulting supersaturated solutions are metastable.[6][7] Kinetic solubility values are often higher than thermodynamic ones because the energy barrier to precipitate from a supersaturated solution has not been overcome.[8]
For the rigorous characterization required in drug development, determining the thermodynamic solubility is paramount.
Caption: Thermodynamic vs. Kinetic Solubility Pathways.
Experimental Protocol: The Shake-Flask Method (OECD 105)
The gold standard for determining thermodynamic solubility is the Shake-Flask method, outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105.[12][13][14][15] This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
Step 1: Preliminary Test (Optional but Recommended) To estimate the amount of substance to use, add a small, known amount (e.g., 10 mg) to a vial with a known volume of solvent (e.g., 1 mL). Shake vigorously. If it dissolves completely, add more until solid remains. This helps ensure you use sufficient excess in the definitive test without wasting compound.[16]
Step 2: Preparation of Test Solutions
-
Weigh an amount of this compound that is in clear excess of its estimated solubility (e.g., 10-20 mg) into at least three separate glass vials for each solvent to be tested.
-
Accurately add a specified volume of the chosen solvent (e.g., 2 mL) to each vial.
-
Securely cap the vials.
Step 3: Equilibration
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary to ensure equilibrium is reached.[16]
-
To verify equilibrium, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been achieved.[16]
Step 4: Phase Separation and Sampling
-
After equilibration, allow the vials to stand at the test temperature for a short period to let larger particles settle.
-
Centrifuge the vials at the same temperature to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining fine particulates. Adsorption of the compound to the filter should be checked and accounted for if significant.
Step 5: Quantification by HPLC-UV The concentration of the dissolved compound in the filtered supernatant is determined using a validated HPLC-UV method.
-
Instrument Setup: Use an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector set to the wavelength of maximum absorbance (λmax) for this compound.[17][18]
-
Calibration Curve:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).
-
Create a series of at least five calibration standards by serial dilution of the stock solution with the HPLC mobile phase. The concentration range should bracket the expected solubility of the test samples.
-
Inject each standard onto the HPLC and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.99) are used for quantification.
-
-
Sample Analysis:
-
Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Record the dilution factor accurately.
-
Inject the diluted sample onto the HPLC and record the peak area.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the original concentration in the saturated solution. This value is the thermodynamic solubility.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and easy comparison.
Solubility Data Table
The final solubility data should be presented in a clear, tabular format. The experiment should be performed in triplicate (n=3) for statistical validity.
| Solvent System | Temperature (°C) | Individual Replicates (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation (SD) |
| Deionized Water | 25 | Data Point 1 | Calculate | Calculate |
| PBS (pH 7.4) | 37 | Data Point 2 | Calculate | Calculate |
| Methanol | 25 | Data Point 3 | Calculate | Calculate |
| Ethanol | 25 | Data Point 4 | Calculate | Calculate |
| Acetonitrile | 25 | Data Point 5 | Calculate | Calculate |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Point 6 | Calculate | Calculate |
| Other relevant solvents... | ... | ... | ... | ... |
| Note: This table is a template. Researchers should populate it with their experimentally determined values. |
Self-Validating Systems and Trustworthiness
The protocol described incorporates self-validating checks to ensure the trustworthiness of the data:
-
Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment ensures that saturation was achieved.
-
Equilibrium Confirmation: Testing at multiple time points (e.g., 24h vs. 48h) confirms that the system has reached a stable equilibrium.
-
Triplicate Analysis: Performing the experiment in triplicate allows for the calculation of mean and standard deviation, providing confidence in the precision of the result.
-
Validated Analytical Method: The use of a validated HPLC method with a robust calibration curve (R² > 0.99) ensures that the quantification is accurate and reliable.
Conclusion and Further Considerations
This guide provides a robust, authoritative methodology for determining the thermodynamic solubility of this compound. By adhering to the principles of the OECD 105 shake-flask method and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process.
Further Considerations:
-
pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on pH. The protocol should be repeated in buffers of different pH values (e.g., pH 2, 5, 7.4, 9) to construct a pH-solubility profile.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used for the experiment and to check for any solution-mediated phase transformations during the equilibration period.[6]
-
Compound Stability: The stability of the compound in the chosen solvent over the duration of the experiment should be confirmed by analyzing for degradants via HPLC.
By systematically addressing these factors, scientists can build a comprehensive understanding of the solubility characteristics of this compound, paving the way for its successful development as a potential therapeutic agent.
References
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Nanotechnology Industries Association. (2025).
- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]
- Drug Discovery News. (2018). Substance solubility. [Link]
- FILAB. Solubility testing in accordance with the OECD 105. [Link]
- Avens Publishing Group. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
- ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
- BMG LABTECH. (2023).
- PubMed. (2012).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
- OECD. Test No.
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- Scymaris.
- Situ Biosciences.
- PubChem. Methyl 5-bromo-2-(methylsulfanyl)
- European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]
- ChemBK. 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester. [Link]
- ResearchGate.
- U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
- LookChem.
- LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]
- Polish Journal of Food and Nutrition Sciences. (2007). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. [Link]
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
- ACS Omega. (2018).
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ucd.ie [ucd.ie]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromopyrimidine-4-carboxylate
Foreword
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. Methyl 5-bromopyrimidine-4-carboxylate (CAS No. 1009826-93-0) serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules.[1] Its utility in creating complex heterocyclic scaffolds, such as kinase inhibitors, necessitates a thorough understanding of its spectroscopic signature.
This guide provides an in-depth analysis of the key spectroscopic data for this compound. It is structured not as a rigid template, but as a practical workflow, mirroring the process of structural elucidation in a modern chemistry laboratory. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the causal logic behind the spectral features and the experimental choices made to acquire them. Every piece of data is a piece of a puzzle; this guide will demonstrate how they fit together to reveal the complete molecular picture.
Molecular Structure and Overview
This compound is a substituted pyrimidine with the molecular formula C₆H₅BrN₂O₂ . The core structure consists of a pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms. This ring is substituted at the 5-position with a bromine atom and at the 4-position with a methyl carboxylate group. The presence of the electron-withdrawing bromine and ester groups, combined with the inherent electronics of the pyrimidine ring, gives the molecule a distinct and predictable spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the definitive mapping of the molecular framework.
The experimental data presented here is derived from the characterization of this compound synthesized as a chemical intermediate.[1]
¹H and ¹³C NMR Spectral Data
The following table summarizes the experimentally determined NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃).
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| H2 | 9.20 (s, 1H) | 161.3 |
| H6 | 9.01 (s, 1H) | 156.6 |
| -OCH₃ | 4.03 (s, 3H) | 53.5 |
| C4 | - | 155.3 |
| C5 | - | 118.1 |
| C=O | - | 163.6 |
Interpretation and Mechanistic Insights
-
¹H NMR Analysis : The proton spectrum is remarkably simple and highly informative.
-
The signals at 9.20 ppm (H2) and 9.01 ppm (H6) appear as sharp singlets.[1] Their significant downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atoms within the aromatic pyrimidine ring. The proton at the 2-position (H2), situated between both nitrogens, experiences the strongest deshielding and thus resonates furthest downfield.
-
The singlet at 4.03 ppm integrates to three protons and is characteristic of the methyl ester (-OCH₃) group.[1] Its chemical shift is typical for methyl protons attached to an oxygen atom.
-
The absence of any coupling (all signals are singlets) confirms that the protons on the ring (H2 and H6) do not have adjacent proton neighbors.
-
-
¹³C NMR Analysis : The carbon spectrum corroborates the structure derived from the proton data.
-
The signal at 163.6 ppm is assigned to the carbonyl carbon of the ester, a typical chemical shift for this functional group.[1]
-
The aromatic carbons of the pyrimidine ring appear at 161.3 ppm (C2) , 156.6 ppm (C6) , and 155.3 ppm (C4) .[1] These downfield shifts are characteristic of carbons in an electron-deficient heteroaromatic system. C2 and C6 are directly bonded to protons, while C4 is a quaternary carbon attached to the ester.
-
The carbon bearing the bromine atom, C5 , is found at 118.1 ppm .[1] The "heavy atom effect" of bromine shifts this carbon's resonance upfield relative to the other ring carbons.
-
The methyl ester carbon (-OCH₃ ) resonates at 53.5 ppm , consistent with an sp³-hybridized carbon bonded to an oxygen atom.[1]
-
Visualizing the Assignments
The following diagram illustrates the molecular structure with atom numbering corresponding to the NMR assignments.
Caption: Molecular structure of this compound with NMR numbering.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the residual CDCl₃ signal to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
While detailed experimental IR spectra for this specific compound are not widely published, its vibrational modes can be reliably predicted based on the known absorption frequencies of its constituent functional groups.[2] IR spectroscopy excels at confirming the presence of key bonds, particularly the carbonyl group of the ester.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2990 - 2950 | Medium-Weak |
| Ester C=O Stretch | ~1730 - 1715 | Strong |
| Aromatic C=N & C=C Stretches | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
| C-Br Stretch | 680 - 515 | Medium-Strong |
Interpretation
-
C=O Stretch: The most prominent and diagnostic peak is expected to be the strong absorption around 1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ester. The conjugation with the pyrimidine ring slightly lowers the frequency from that of a simple alkyl ester.
-
Aromatic Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the pyrimidine ring.[2] These are defining features of the heteroaromatic core.
-
C-H Stretches: Weak to medium bands above 3000 cm⁻¹ are due to the C-H stretches of the pyrimidine ring protons. The C-H stretches of the methyl group will appear just below 3000 cm⁻¹.
-
C-O and C-Br Stretches: Strong absorptions in the fingerprint region, particularly between 1300-1100 cm⁻¹, are expected for the C-O stretching of the ester group. The C-Br stretch will appear at a lower frequency, typically below 700 cm⁻¹.
Experimental Workflow: FT-IR Analysis
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the most critical feature is the isotopic signature of bromine.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Significance |
| [M]⁺ (with ⁷⁹Br) | 215.96 | Molecular Ion |
| [M]⁺ (with ⁸¹Br) | 217.96 | Molecular Ion Isotope |
| [M - OCH₃]⁺ | 184.9 / 186.9 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 156.9 / 158.9 | Loss of methyl carboxyl radical |
Interpretation
-
Molecular Ion and Isotopic Pattern: The key diagnostic feature in the mass spectrum will be the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion will appear as a pair of peaks (doublet ) of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 216 and 218 for [M+H]⁺ in ESI). This immediately confirms the presence of a single bromine atom in the molecule.
-
Fragmentation: Under electron impact (EI) ionization, common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) to give a fragment ion at m/z ~185/187, or the loss of the entire methyl carboxyl radical (•COOCH₃) to give a fragment at m/z ~157/159. The bromine isotopic pattern would be preserved in these fragments.
Experimental Protocol: Mass Spectrum Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
-
Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ or [M+Na]⁺ adducts and confirm the characteristic bromine isotopic pattern.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the C-H framework, confirming the substitution pattern on the pyrimidine ring. Infrared spectroscopy validates the presence of key functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its distinct isotopic signature. Together, these data provide a comprehensive and self-validating spectroscopic profile essential for any researcher utilizing this important chemical intermediate.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- Abdel-Wahab, B. F., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film....
- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
- ACS Publications. Spectroscopic Investigation on the Interaction of Pyrimidine Derivative....
- Pollastri, M. P., et al. (2025). Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba. ACS Infectious Diseases. (Note: Data is in Supporting Information).
Sources
1H NMR spectrum of Methyl 5-bromopyrimidine-4-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromopyrimidine-4-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of potent protein kinase CK2 inhibitors, such as CX-5011, underscores the necessity for its unambiguous structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical method for this purpose. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It offers a detailed interpretation of predicted chemical shifts, multiplicities, and coupling constants based on established principles of NMR theory and data from analogous pyrimidine systems. Furthermore, this document outlines a robust, field-proven protocol for acquiring a high-quality spectrum, ensuring researchers can confidently verify the structure and purity of this important synthetic intermediate.
Introduction: Significance in Drug Discovery
Pyrimidine derivatives are a cornerstone of modern pharmacology, present in a wide array of therapeutic agents.[1] this compound has emerged as a particularly valuable intermediate due to its strategic placement of reactive functional groups. The bromine atom at the C5 position and the methyl ester at the C4 position allow for diverse synthetic modifications, such as cross-coupling and amidation reactions. This has been effectively leveraged in the creation of novel therapeutics targeting critical cellular pathways.[1]
Given its role in multi-step synthetic routes, ensuring the structural integrity of this compound is paramount. ¹H NMR spectroscopy provides a rapid, non-destructive, and highly informative method to confirm the identity and purity of the compound, making it an indispensable tool in both academic research and industrial drug development.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. This compound possesses three distinct sets of protons, as illustrated below.
Caption: Molecular Structure of this compound.
The three distinct proton signals expected in the ¹H NMR spectrum are:
-
H2: The proton attached to carbon 2 of the pyrimidine ring.
-
H6: The proton attached to carbon 6 of the pyrimidine ring.
-
-OCH₃: The three protons of the methyl ester group.
Predicted ¹H NMR Spectral Analysis
While an experimental spectrum provides definitive data, a predicted spectrum grounded in established principles offers profound insight into the molecule's electronic structure. The electronegativity of the nitrogen atoms, the ring currents of the aromatic system, and the electron-withdrawing nature of the substituents all play a crucial role in determining the final appearance of the spectrum.[2]
Detailed Peak Assignments
-
H2 Proton (Predicted δ: 9.2 – 9.4 ppm, Doublet)
-
Chemical Shift: The H2 proton is flanked by two highly electronegative nitrogen atoms. This environment results in significant deshielding, pushing its resonance to a very high chemical shift (far downfield). For comparison, the H2 proton in the parent pyrimidine molecule resonates at approximately 9.26 ppm.[3]
-
Multiplicity: This proton is separated from H6 by four bonds. This four-bond coupling (⁴J), known as a long-range coupling, is typically small in heteroaromatic systems (0.5-2.0 Hz). If resolved, it will cause the H2 signal to appear as a narrow doublet.
-
Integration: Integrates to 1 proton.
-
-
H6 Proton (Predicted δ: 8.9 – 9.1 ppm, Doublet)
-
Chemical Shift: The H6 proton is adjacent to one nitrogen atom (N1) and is also deshielded by the anisotropic effect of the nearby carbonyl group of the methyl ester. Its chemical shift is expected to be downfield, though slightly upfield relative to H2. The corresponding proton in 5-bromopyrimidine appears at a similarly high chemical shift.[4]
-
Multiplicity: It will exhibit the same four-bond coupling to H2, appearing as a doublet with an identical coupling constant (⁴J H2-H6).
-
Integration: Integrates to 1 proton.
-
-
Methyl Ester (-OCH₃) Protons (Predicted δ: 3.9 – 4.1 ppm, Singlet)
-
Chemical Shift: The protons of the methyl group are attached to an oxygen atom, placing their resonance in the typical range for methyl esters.
-
Multiplicity: As there are no protons on the adjacent atoms, the signal will be a sharp singlet.
-
Integration: Integrates to 3 protons.
-
Summary of Predicted ¹H NMR Data
The predicted spectral data is summarized in the table below for quick reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2 | 9.2 – 9.4 | Doublet (d) | 1H | ⁴J ≈ 0.5 – 2.0 |
| H6 | 8.9 – 9.1 | Doublet (d) | 1H | ⁴J ≈ 0.5 – 2.0 |
| -OCH₃ | 3.9 – 4.1 | Singlet (s) | 3H | N/A |
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, reproducible ¹H NMR spectrum is critical for accurate analysis. The following protocol is a self-validating system designed to yield publication-quality data.
Sources
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromopyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers a comprehensive technical analysis of the ¹³C NMR spectrum of Methyl 5-bromopyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available, experimentally assigned spectrum for this specific molecule, this document provides a robust, predicted spectrum grounded in foundational NMR principles, substituent chemical shift (SCS) effects, and computational chemistry. This approach not only delivers a reliable interpretation of the expected spectrum but also serves as an educational framework for researchers tackling the analysis of similarly substituted heteroaromatic systems.
Theoretical Foundations of ¹³C NMR in Substituted Pyrimidines
The ¹³C NMR spectrum of a substituted pyrimidine is governed by the inherent electronic properties of the heteroaromatic ring and the influence of its substituents. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This generally results in the downfield chemical shifts of the ring carbons compared to benzene.
The introduction of substituents further modulates the electron density and, consequently, the chemical shifts of the ring carbons. Two key effects are at play:
-
Inductive Effects: Electronegative substituents, like the bromine atom, withdraw electron density through the sigma bond network, leading to a deshielding (downfield shift) of nearby carbon atoms.
-
Resonance (Mesomeric) Effects: Substituents with lone pairs or pi systems, such as the carboxylate group, can donate or withdraw electron density through the pi system of the ring, causing both shielding (upfield shift) and deshielding at different positions.
A thorough understanding of these principles is crucial for the accurate assignment of carbon signals in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR chemical shifts for this compound are derived from the known spectrum of unsubstituted pyrimidine and the application of established substituent chemical shift (SCS) effects for bromo and methyl carboxylate groups.
Reference Spectrum: Unsubstituted Pyrimidine
The experimentally determined ¹³C NMR chemical shifts for unsubstituted pyrimidine in CDCl₃ are as follows[1][2]:
-
C2: ~157.4 ppm
-
C4/C6: ~158.8 ppm
-
C5: ~121.7 ppm
Substituent Chemical Shift (SCS) Effects
The SCS effects for a bromo and a methyl carboxylate group on a pyrimidine ring are estimated from data on substituted benzenes and other heteroaromatic systems. These effects are additive and can be used to predict the chemical shifts in the disubstituted pyrimidine.
-
Bromine: The bromo group is deactivating due to its inductive effect but has a complex influence on chemical shifts due to its ability to participate in resonance.
-
Methyl Carboxylate: The ester group is electron-withdrawing through both inductive and resonance effects, generally causing a downfield shift at the ipso- and para-positions and a smaller effect at the meta-position.
Predicted Chemical Shifts and Assignments
Based on the additive effects of the bromo and methyl carboxylate substituents on the pyrimidine core, the following chemical shifts are predicted for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | ~158-162 | Expected to be the most downfield of the ring carbons due to the influence of two adjacent nitrogen atoms and the electron-withdrawing nature of the substituents. |
| C4 | ~155-159 | Attached to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| C5 | ~118-122 | Directly bonded to the bromine atom, which has a significant shielding effect at the ipso-carbon in many aromatic systems. |
| C6 | ~159-163 | Influenced by the para-like relationship to the bromo group and the ortho-like relationship to the carboxylate group, likely resulting in a significant downfield shift. |
| -COOCH₃ | ~163-167 | The carbonyl carbon of the ester group, typically found in this downfield region. |
| -OCH₃ | ~52-56 | The methyl carbon of the ester group, a characteristic chemical shift for this functional group. |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted spectrum reveals several key features:
-
Quaternary Carbons: C4 and C5 are quaternary carbons and are expected to show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
-
CH Carbons: C2 and C6 are proton-bearing carbons and are expected to exhibit stronger signals.
-
Ester Carbons: The carbonyl and methyl carbons of the ester group are readily identifiable by their characteristic chemical shifts.
Experimental Protocol for ¹³C NMR Analysis
To experimentally validate the predicted spectrum, the following protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Experiment: Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of the carbon signals, the following two-dimensional (2D) NMR experiments are recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This will definitively identify the signals for C2 and C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds. This is invaluable for assigning the quaternary carbons (C4 and C5) by observing their correlations with the protons on the ring and the methyl group.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of this compound.
Caption: Logical workflow for the 13C NMR analysis of this compound.
Conclusion
This technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. By integrating theoretical principles, predictive methodologies, and detailed experimental protocols, researchers are equipped to confidently interpret the carbon skeleton of this important heterocyclic compound. The presented workflow emphasizes a systematic approach, from initial prediction to experimental confirmation, ensuring the scientific rigor required in drug discovery and development.
References
- Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(3), 91-100. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(10), 669-676.
- Oszczapowicz, J. (2005).
- Crasto, C., et al. (2018). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c).
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- SpectraBase. (n.d.). Pyrimidine. SpectraBase. [Link]
- Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- LibreTexts. (2023).
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Modgraph Consultants Ltd. (n.d.).
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. CASPRE. [Link]
- Pérez-García, F., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling, 63(15), 4647–4657. [Link]
- Rusakov, Y. Y., & Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. [Link]
- Gerrard, W., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11843-11853. [Link]
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451. [Link]
- Iron, M. A. (2017). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts.
- Stasyuk, A. J., et al. (2014). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
- Gadhwal, S., & Boruah, R. C. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 50(48), 6749-6751. [Link]
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 554-558. [Link]
- Turner, C. J., & Cheeseman, G. W. H. (1976). 13C n.m.r. spectra of 2‐substituted pyrimidines. Organic Magnetic Resonance, 8(7), 357-359. [Link]
- Al-Dies, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. [Link]
- Hussain, M., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Indian Chemical Society, 98(10), 100161. [Link]
- Grazioli, G., et al. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(30), 17091-17100. [Link]
- Fringuelli, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]
Sources
Mass spectrometry of Methyl 5-bromopyrimidine-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromopyrimidine-4-carboxylate
This guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₆H₅BrN₂O₂), a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a key building block in the synthesis of novel therapeutic agents, its unambiguous structural characterization is paramount. Mass spectrometry offers an unparalleled combination of sensitivity and structural detail, making it the definitive analytical technique for this purpose. This document will detail the theoretical underpinnings, practical methodologies, and data interpretation strategies essential for researchers, scientists, and drug development professionals working with this and similar molecules.
Foundational Principles: Ionization and Instrumentation
The analytical approach for a small, semi-volatile molecule like this compound is predicated on selecting an appropriate sample introduction and ionization method. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred platform due to the compound's thermal stability and the robust, reproducible nature of Electron Ionization (EI).
Causality of Method Selection:
-
Gas Chromatography (GC): GC provides excellent separation of the analyte from residual solvents or minor impurities prior to its introduction into the mass spectrometer, ensuring a pure analyte stream for analysis. This is critical for avoiding spectral overlap and misinterpretation.
-
Electron Ionization (EI): EI is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization and subsequent fragmentation of the molecule.[1] This energy standard is crucial because it generates a consistent and reproducible fragmentation pattern, creating a unique "fingerprint" for the compound that can be compared across different instruments and laboratories. While soft ionization techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, the rich structural information derived from EI's predictable fragmentation is invaluable for initial characterization and confirmation.[2][3]
The resulting positive ions are then accelerated into a mass analyzer (commonly a quadrupole), which separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots relative ion abundance against m/z.
The Self-Validating Experimental Workflow
A robust analytical protocol is inherently self-validating. This is achieved by incorporating steps for purification, concentration, and systematic data acquisition that ensure the final spectrum is a true and accurate representation of the analyte.
Diagram: GC-MS Experimental Workflow
Caption: High-level workflow for the GC-EI-MS analysis of this compound.
Detailed Protocol: Sample Preparation
Proper sample preparation is essential for acquiring high-quality mass spectra and preventing instrument contamination.[4] The primary goal is to introduce a pure, sufficiently concentrated sample in a volatile solvent into the instrument.[5][6]
-
Initial Weighing: Accurately weigh approximately 1 mg of solid this compound.
-
Solubilization: Dissolve the sample in 1 mL of a high-purity, volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a stock solution of ~1 mg/mL.[7] Avoid non-volatile solvents like DMSO or DMF, as they are incompatible with standard GC-MS systems.
-
Dilution: Perform a serial dilution from the stock solution using the same solvent to achieve a final working concentration between 10-100 µg/mL. Overly concentrated samples can saturate the detector and cause contamination.[7]
-
Vial Transfer: Transfer the final solution into a 2 mL glass autosampler vial with a screw cap and a PTFE/silicone septum.[7] Ensure the cap liner is inert to prevent leaching of plasticizers.[5]
-
Quality Control: The final solution should be clear and free of any particulate matter. If precipitates are present, the solution must be filtered to prevent blockages in the injection system.[7]
Detailed Protocol: GC-EI-MS Instrumental Parameters
These parameters represent a typical starting point for analysis and may require optimization based on the specific instrument.
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
Interpreting the Mass Spectrum: Fragmentation Analysis
The mass spectrum of this compound is defined by two key features: the unique isotopic pattern of bromine and a series of predictable fragmentation pathways originating from the ester and pyrimidine functionalities.
The Bromine Isotopic Signature
A definitive characteristic of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (~50.7% and ~49.3%, respectively).[8] This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensities. The molecular ion will therefore appear as two distinct peaks, M⁺ (containing ⁷⁹Br) and [M+2]⁺ (containing ⁸¹Br). This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[8]
Predicted Fragmentation Pathways
The 70 eV electron beam imparts significant energy into the newly formed molecular ion, causing it to undergo fragmentation. The most likely cleavage points are chemically logical, typically occurring at functional groups or weaker bonds.[3] The fragmentation of pyrimidine derivatives is often dictated by the substituents on the ring.[1][9] For methyl esters, common losses involve the ester functionality.[10]
Key Predicted Fragments:
-
Loss of a Methoxy Radical (•OCH₃): A primary fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (31 Da). This results in a stable acylium ion.
-
Loss of a Methoxycarbonyl Radical (•COOCH₃): The entire ester group can be lost as a radical (59 Da), leaving the charged brominated pyrimidine ring.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). The stability of the resulting pyrimidine cation makes this a probable event.
-
Ring Cleavage: Following initial substituent losses, the pyrimidine ring itself may fragment, often through the elimination of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).
Diagram: Predicted Fragmentation of this compound
Caption: Key EI fragmentation pathways for this compound.
Summary of Expected Key Ions
The following table summarizes the primary ions expected in the EI mass spectrum. The presence and relative abundance of these fragments provide a robust confirmation of the compound's structure.
| Ion Description | Formula of Ion | Predicted m/z | Notes |
| Molecular Ion (M⁺) | [C₆H₅⁷⁹BrN₂O₂]⁺ | 216 | The presence of this doublet is the primary indicator of the molecular weight and bromine content. |
| Molecular Ion ([M+2]⁺) | [C₆H₅⁸¹BrN₂O₂]⁺ | 218 | Isotopic partner to the M⁺ peak; should be of nearly equal intensity.[8] |
| Loss of Methoxy | [C₅H₂⁷⁹BrN₂O]⁺ | 185 | Results from a common methyl ester fragmentation.[10] |
| Loss of Methoxy ([+2]) | [C₅H₂⁸¹BrN₂O]⁺ | 187 | Isotopic partner to the m/z 185 fragment. |
| Loss of Methoxycarbonyl | [C₅H₂⁷⁹BrN₂]⁺ | 157 | Indicates loss of the entire ester group. |
| Loss of Methoxycarbonyl ([+2]) | [C₅H₂⁸¹BrN₂]⁺ | 159 | Isotopic partner to the m/z 157 fragment. |
| Loss of Bromine | [C₆H₅N₂O₂]⁺ | 137 | Confirms the mass of the organic backbone without the halogen. |
Conclusion
The mass spectrometric analysis of this compound, particularly via GC-EI-MS, is a powerful and definitive method for structural verification. By understanding the principles of electron ionization, adhering to a rigorous and self-validating experimental protocol, and correctly interpreting the characteristic fragmentation patterns—especially the unmistakable bromine isotopic doublet—researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The integration of these theoretical and practical insights ensures the highest degree of scientific integrity and trustworthiness in analytical outcomes.
References
- Schleinkofer, K., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896–8903. [Link][12]
- Schleinkofer, K., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. PubMed. [Link][14]
- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.
- Li, J., et al. (2015). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization.
- Corso, T. N., & Brenna, J. T. (1997). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 8(7), 755-764. [Link]
- LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
- Wikipedia. (n.d.). Sample preparation in mass spectrometry.
- SaveOnLabs. (n.d.). This compound, 98% Purity.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
- Sharma, P., & Kumar, A. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 87(6), 731-735. [Link][10]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biocompatibility and its versatile chemical nature have made the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[3] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, allows for the design of potent and selective modulators of diverse biological targets.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating remarkable pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols to assess these activities. The aim is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and evaluate the next generation of pyrimidine-based therapeutics.
I. Anticancer Activity: Targeting the Engines of Malignancy
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic and cytostatic effects against a range of cancer cell lines.[1][2][3][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: Inhibition of Protein Kinases
A primary strategy in modern cancer therapy is the targeted inhibition of protein kinases, which are frequently dysregulated in cancer. Pyrimidine derivatives have proven to be particularly effective as kinase inhibitors due to their ability to mimic the ATP molecule and bind to the kinase ATP-binding site.
One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase whose overexpression and mutations are implicated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[6][7][8] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors, blocking the downstream signaling cascade that promotes cell proliferation and survival.[7] The development of next-generation pyrimidine inhibitors continues to address acquired resistance, such as the T790M/C797S mutations.[9]
Other kinases targeted by pyrimidine derivatives include Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[10]
B. Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of pyrimidine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | MCF-7 (Breast) | 0.57 | [10] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | HepG2 (Liver) | 1.13 | [10] |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | HepG2 (Liver) | 3.56 | [11] |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | A549 (Lung) | 5.85 | [11] |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | MCF-7 (Breast) | 7.68 | [11] |
| Fused Pyrimidine | Compound 131 | Tubulin | HepG2 (Liver) | 0.11 | [12] |
| Fused Pyrimidine | Compound 131 | Tubulin | U937 (Lymphoma) | 0.07 | [12] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[14]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well.[14]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising class of compounds in this therapeutic area.[1][2][5]
A. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR) , an essential enzyme in the folic acid synthesis pathway of microorganisms.[15][16] Folic acid is a precursor for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to microbial cell death.[17] Trimethoprim, a well-known antibacterial drug, is a classic example of a diaminopyrimidine-based DHFR inhibitor.[1]
B. Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of pyrimidine derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrazolyl-pyrimidine | Compound 4c | Staphylococcus aureus | 16 | [17] |
| Pyrazolyl-pyrimidine | Compound 4c | Candida albicans | 16 | [17] |
| Pyrazolyl-pyrimidine | Compound 11 | Klebsiella pneumoniae | 32 | [17] |
| Pyrazolo[3,4-d]pyrimidine | Compound a10 | Bacterial Strains | - | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound a11 | Fungal Strains | - | [5] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | Bacterial Strains | - | [18] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[3][19][20]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth). Each well will contain a specific concentration of the compound.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an agar plate overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Inoculation of Microtiter Plate:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria).
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[20]
-
III. Antiviral Activity: A Broad-Spectrum Approach
Pyrimidine derivatives, particularly nucleoside analogs, have been instrumental in the development of antiviral therapies.[21][22] These compounds can interfere with viral replication by acting as chain terminators or inhibitors of viral polymerases. More recent research has also explored non-nucleoside pyrimidine derivatives with diverse antiviral mechanisms.[23]
A. Mechanism of Action: Inhibition of Viral Replication
Nucleoside Analogs: These compounds are structurally similar to natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. However, they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus terminating the chain elongation process and halting viral replication.[24]
Inhibition of Nucleoside Biosynthesis: Some pyrimidine derivatives can inhibit host cell enzymes involved in the synthesis of pyrimidine nucleotides. Since viruses rely on the host cell's machinery for replication, depleting the pool of available nucleotides can effectively inhibit viral proliferation.[25]
B. Quantitative Antiviral Activity Data
The antiviral activity of a compound is often expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.
| Compound Class | Virus | EC50 | Reference |
| Nucleoside Analog | Herpes Simplex Virus | - | [21] |
| Nucleoside Analog | Vaccinia Virus | - | [21] |
| 5-Fluorouridine | RNA Viruses | - | [21] |
C. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[23][26][27]
Step-by-Step Methodology:
-
Cell Monolayer Preparation:
-
Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of the pyrimidine derivative.
-
In separate tubes, pre-incubate a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of the compound for a specified time (e.g., 1 hour).
-
-
Infection of Cell Monolayer:
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[28]
-
-
Overlay and Incubation:
-
Aspirate the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[26]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet.[29]
-
Viable cells will be stained, while areas of cell death due to viral lysis (plaques) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and some cancers. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[30][31][32]
A. Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation
Cyclooxygenase (COX) Inhibition: Many pyrimidine-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[30][31] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[31]
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[31][33][34] Some pyrimidine derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory cytokines and mediators.[33][35]
B. Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of pyrimidine derivatives is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.
| Compound Class | Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrano[2,3-d]pyrimidine | Compound 5 | COX-2 | 0.04 | - | [30] |
| Pyrano[2,3-d]pyrimidine | Compound 6 | COX-2 | 0.04 | - | [30] |
| Pyrimidine Derivative | Compound L1 | COX-2 | - | High | [36] |
| Pyrimidine Derivative | Compound L2 | COX-2 | - | High | [36] |
| Pyrimidine Analog | Compound 2a | COX-2 | 3.5 | - | [37] |
| Pyrimidine Analog | Compound 2a | COX-1 | 6.43 | - | [37] |
C. Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by monitoring the production of prostaglandin E₂ (PGE₂).
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Use a commercially available human recombinant COX-2 enzyme.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Reaction:
-
In a 96-well plate, add the COX-2 enzyme, a reaction buffer, and the pyrimidine derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Quantification of PGE₂:
-
Stop the reaction.
-
Measure the amount of PGE₂ produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
V. Conclusion and Future Perspectives
The pyrimidine scaffold is undeniably a cornerstone of modern drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][5] The versatility of its synthesis allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective therapeutic agents.[4] From targeting the fundamental machinery of cancer cell proliferation to combating drug-resistant microbes and modulating the complex inflammatory cascade, pyrimidine-based compounds continue to provide a rich source of clinical candidates.
The future of pyrimidine-based drug discovery lies in the rational design of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships, aided by computational modeling and high-throughput screening, will be crucial in this endeavor. Furthermore, the exploration of novel biological targets for pyrimidine derivatives holds the potential to address unmet medical needs and overcome existing therapeutic challenges. As our knowledge of the molecular basis of disease expands, the privileged pyrimidine scaffold will undoubtedly continue to play a pivotal role in the development of innovative medicines for a healthier future.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Bohrium. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]
- Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. PubMed Central. [Link]
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
- Antiviral activities of pyrimidine nucleoside analogues: some structure - PubMed. [Link]
- Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflamm
- Broth Microdilution. MI - Microbiology. [Link]
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Cell Viability Assays. NCBI Bookshelf. [Link]
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]
- Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors.
- Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4- d ]pyrimidine in three inflammation models.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
- Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central. [Link]
- TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]
- Anti-Inflammatory Effects of a Novel Nuclear Factor–κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflamm
- Plaque Reduction Assay.
- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. [Link]
- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. [Link]
- Broth Microdilution Guide for Labs. Scribd. [Link]
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isol
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- Pirimido-pirimidini: nova skupina inhibitora dihidrofolat reduktaze.
- Minimal inhibitory concentration (MIC) values of the chosen pyrimido-pyrimidines for wild type E. coli IMPA and its dhfr knockout isostrain (dhfr -).
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. [Link]
- Broth Dilution Method for MIC Determin
- Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds.. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
- The mechanism of antiviral effect of nucleos(t)ide analogs..
- Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. [Link]
- Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bioagilytix.com [bioagilytix.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Anti-Inflammatory Effects of a Novel Nuclear Factor–κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models | Semantic Scholar [semanticscholar.org]
- 36. mdpi.com [mdpi.com]
- 37. tandfonline.com [tandfonline.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry, integral to the structure of life itself as a core component of nucleic acids.[1][2][3] Its remarkable versatility and "privileged" status stem from its ability to engage in a multitude of biological interactions, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the pyrimidine scaffold's role in drug discovery, from its fundamental physicochemical properties to its application in the design of targeted therapeutics. We will delve into the synthetic strategies employed to access diverse pyrimidine derivatives, their mechanisms of action across various disease areas, and the structure-activity relationships that guide the development of potent and selective drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal pharmacophore.
The Pyrimidine Nucleus: Physicochemical Properties and Privileged Status
The six-membered ring of pyrimidine, containing two nitrogen atoms at positions 1 and 3, possesses a unique set of physicochemical properties that make it an exceptional scaffold for drug design.[5]
-
Electronic Properties: The presence of two electronegative nitrogen atoms results in a π-deficient ring system.[6] This electronic characteristic influences its ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The nitrogen atoms can act as hydrogen bond acceptors, while appended amino or hydroxyl groups can serve as hydrogen bond donors.
-
Structural Features: The planar structure of the pyrimidine ring provides a rigid core for the precise spatial orientation of substituent groups.[5] This planarity is also conducive to π-π stacking interactions with aromatic residues in protein binding pockets.
-
Solubility and Metabolic Stability: The pyrimidine nucleus generally imparts favorable solubility characteristics to molecules. Furthermore, its aromatic nature contributes to metabolic stability, a desirable trait for drug candidates. Modifications to the pyrimidine ring can also modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[5]
-
Bioisosterism: Pyrimidine is often employed as a bioisostere for other aromatic rings, such as benzene or pyridine.[7][8] This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles while maintaining the necessary structural architecture for biological activity.
These combined properties contribute to the designation of pyrimidine as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4]
Synthetic Strategies for Pyrimidine Derivatives
The accessibility of a wide range of substituted pyrimidines is crucial for exploring their therapeutic potential. Numerous synthetic methodologies have been developed, with multicomponent reactions being particularly efficient.[3]
The Biginelli Reaction: A Classic Multicomponent Synthesis
The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is valued for its operational simplicity and the diversity of substituents that can be incorporated.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction
-
Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, 2-3 drops).
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Logical Relationship of the Biginelli Reaction
Caption: A simplified representation of the key components and intermediates in the Biginelli reaction for dihydropyrimidine synthesis.
Therapeutic Applications of Pyrimidine-Containing Drugs
The pyrimidine scaffold is a recurring motif in a vast number of FDA-approved drugs, demonstrating its broad therapeutic impact across multiple disease areas.[4][7]
Anticancer Agents
Pyrimidine derivatives are particularly prominent in oncology, where they exert their effects through various mechanisms.[1][9][10]
-
Antimetabolites: Pyrimidine analogs can mimic endogenous nucleobases and interfere with DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[3][11] A classic example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA replication and repair.[12]
-
Kinase Inhibitors: A significant number of modern targeted cancer therapies are pyrimidine-based kinase inhibitors.[1][3][13] These drugs competitively bind to the ATP-binding site of kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[3][14] Imatinib and Dasatinib are examples of tyrosine kinase inhibitors that incorporate a pyrimidine moiety and are used to treat various leukemias.[12]
Mechanism of Pyrimidine-Based Kinase Inhibitors
Caption: Competitive inhibition of a kinase by a pyrimidine-based drug, preventing the phosphorylation of a substrate and blocking downstream signaling.
Table 1: FDA-Approved Pyrimidine-Containing Anticancer Drugs
| Drug Name | Target | Indication |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach, Pancreatic Cancer |
| Gemcitabine | DNA Polymerase | Pancreatic, Lung, Breast, Ovarian Cancer |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell Cancers |
| Lapatinib | EGFR, HER2 | Breast Cancer |
Antiviral Agents
The structural similarity of pyrimidine derivatives to nucleosides has been exploited in the development of antiviral drugs.[4][5] These agents can be incorporated into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication. Zidovudine (AZT), an early and important drug for the treatment of HIV, is a thymidine analog that contains a modified pyrimidine ring.[15]
Antimicrobial Agents
Pyrimidine derivatives have also been developed as antibacterial and antifungal agents.[4][16] Some of these compounds target essential metabolic pathways in microorganisms that are absent in humans, providing selective toxicity.[3] For instance, some pyrimidine-based drugs inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[12]
Anti-inflammatory and Other Therapeutic Areas
The therapeutic reach of pyrimidines extends to anti-inflammatory, antihypertensive, and analgesic applications.[4][9] The ability of the pyrimidine scaffold to interact with a diverse range of biological targets underscores its continued importance in the discovery of new medicines for a wide array of diseases.[4][7][17]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the pyrimidine scaffold and the evaluation of the biological activity of the resulting analogs are central to the process of drug optimization.[5][18] SAR studies aim to identify the key structural features required for potent and selective interaction with the biological target.
Workflow for Pyrimidine SAR Studies
Caption: A typical workflow for conducting structure-activity relationship studies on a pyrimidine-based hit compound.
Table 2: Illustrative SAR Data for Pyrimidine-Based Kinase Inhibitors (Hypothetical)
| Compound | R1 | R2 | R3 | Kinase IC50 (nM) |
| 1 | H | Phenyl | H | 500 |
| 2 | Cl | Phenyl | H | 250 |
| 3 | OCH3 | Phenyl | H | 600 |
| 4 | Cl | 4-Fluorophenyl | H | 100 |
| 5 | Cl | 4-Fluorophenyl | Methyl | 50 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, a medicinal chemist might infer that a chloro substituent at R1 and a 4-fluorophenyl group at R2 are beneficial for potency. The addition of a methyl group at R3 further enhances activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Future Perspectives
The pyrimidine scaffold will undoubtedly continue to be a central theme in medicinal chemistry.[4] The exploration of novel synthetic methodologies will provide access to an even greater diversity of pyrimidine derivatives. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will aid in the rational design of pyrimidine-based ligands with enhanced affinity and selectivity for their biological targets. As our understanding of the molecular basis of disease deepens, the versatility of the pyrimidine scaffold will be instrumental in the development of the next generation of precision medicines.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chem Biol Drug Des. 2021 Dec 16.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.
- The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. 2020 Sep 8.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. 2023 May 30.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. R Discovery. 2021 Jun 19.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. 2025 Nov 20.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. 2023 Feb 28.
- Marketed pyrimidine scaffold containing drugs. ResearchGate.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. PubMed.
- Pyrimidine scaffold: Significance and symbolism. 2025 Jun 22.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. 2025 Aug 8.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. 2025 Nov 23.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. 2025 Jan 3.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher.
- Structure-Activity Relationship (SAR) of 7-Methylthieno[3,2-d]pyrimidine Analogs: A Comparative Guide for Drug Discovery Profess. Benchchem.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024 Jul 15.
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. 2025 Apr 3.
- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis.
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. 2021 Mar 15.
- Different examples of FDA-approved pyrimidine-based antimicrobial drugs. ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018 Sep 14.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. 2025 Mar 18.
- BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. 2025 Aug 30.
- A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. 2025 Aug 10.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry - ACS Publications. 2024 Jul 3.
- Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. 2025 Aug 30.
- Marketed drugs having pyrimidine pharmacophore. ResearchGate.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. ResearchGate. 2025 Oct 16.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. sciensage.info [sciensage.info]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. wjarr.com [wjarr.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Precision Oncology: A Technical Guide to the Discovery of Novel Pyrimidine-Based Inhibitors
Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology, the strategic selection of a core chemical scaffold is a critical determinant of success. The pyrimidine ring, a six-membered aromatic heterocycle, has emerged as a "privileged scaffold" due to its remarkable versatility and proven track record in forming the basis of numerous clinically successful kinase inhibitors.[1][2][3] Its inherent ability to mimic the adenine base of ATP allows for effective competition at the kinase hinge region, a crucial interaction for potent inhibition.[4] This guide provides an in-depth, experience-driven narrative on the multidisciplinary process of discovering and characterizing novel pyrimidine-based inhibitors, from initial high-throughput screening to preclinical assessment. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" that underpins a robust and self-validating drug discovery cascade.
The rationale for focusing on the pyrimidine scaffold is multifaceted. Its synthetic tractability allows for the creation of large, diverse chemical libraries, which are essential for high-throughput screening (HTS) campaigns.[1] Furthermore, the pyrimidine core offers multiple points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties during lead optimization.[2] This guide will illuminate the path from a promising pyrimidine-based "hit" to a well-characterized preclinical candidate, emphasizing the integration of biochemical, cellular, and ADME-Tox profiling.
Chapter 1: The Genesis of a Hit - High-Throughput Screening (HTS) of Pyrimidine Libraries
The journey to a novel inhibitor begins with the systematic screening of a large and diverse library of pyrimidine-based small molecules against a kinase target of interest. The primary objective of HTS is to identify "hits"—compounds that exhibit a predefined level of inhibitory activity in a primary assay.[5] The choice of assay format is paramount and is dictated by the nature of the target kinase and the desired throughput.
Experimental Protocol: High-Throughput Kinase Inhibition Assay (TR-FRET)
This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.[5]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Solution: Dilute the target kinase to a pre-determined optimal concentration in assay buffer. This concentration should yield a robust signal-to-background ratio.
- Substrate/ATP Solution: Prepare a solution containing the biotinylated peptide substrate and ATP at their respective Km concentrations in assay buffer.
- Detection Reagents: Prepare solutions of Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in a suitable detection buffer.
- Test Compounds: Serially dilute the pyrimidine-based compound library in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.[5]
2. Assay Procedure (384-well format):
- Using an acoustic dispenser, transfer 50 nL of each library compound into the wells of a low-volume 384-well plate.
- Add 5 µL of the diluted enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 5 µL of the Europium-labeled antibody solution.
- Add 5 µL of the SA-APC solution.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
- Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition).
Visualization: High-Throughput Screening Workflow
Caption: Automated workflow for a high-throughput kinase inhibition screen.
Chapter 2: From Hit to Lead - Elucidating the Structure-Activity Relationship (SAR)
Once primary hits are identified, the next crucial phase is to confirm their activity and begin to understand the relationship between their chemical structure and biological activity (SAR). This involves synthesizing and testing a series of analogs to improve potency and selectivity.
The Rationale of Scaffold-Based Analog Synthesis
The pyrimidine core provides a robust foundation for systematic chemical modifications.[1] Strategic alterations at different positions of the pyrimidine ring can significantly impact its interaction with the target kinase. For example, substitutions at the 2- and 4-positions are often critical for hinge-binding interactions, while modifications at the 5-position can be used to enhance selectivity or improve physicochemical properties.[6]
Experimental Protocol: EGFR Kinase Inhibition Assay for IC50 Determination
This protocol details a common method to determine the half-maximal inhibitory concentration (IC50) of a compound, a key metric of its potency.
1. Reagent Preparation:
- Prepare reagents as described in the HTS protocol, with the exception of the test compounds.
- Test Compounds: Prepare a serial dilution of the hit compound and its analogs in DMSO, typically starting from 10 mM.
2. Assay Procedure:
- Add 1 µL of each compound dilution to the wells of a 384-well plate in triplicate. Include "no inhibitor" and "no enzyme" controls.
- Add 2 µL of the diluted EGFR enzyme solution and incubate for 30 minutes at room temperature.
- Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the product as described in the HTS protocol.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: SAR of Pyrimidine-Based EGFR Inhibitors
The following table presents representative data from an SAR study of pyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).
| Compound ID | R1-Substituent (C4) | R2-Substituent (C2) | EGFR IC50 (nM)[6] |
| 1 | 3-chloro-4-fluoroaniline | N-methylpiperazine | 12 |
| 2 | 3-ethynylaniline | N-methylpiperazine | 8 |
| 3 | 3-chloro-4-fluoroaniline | Morpholine | 45 |
| 4 | 3-chloro-4-fluoroaniline | N,N-dimethylamine | 150 |
This data illustrates that small changes to the pyrimidine scaffold can have a significant impact on inhibitory potency. For instance, the introduction of an ethynyl group at the C4-anilino position (Compound 2 vs. 1) enhances potency. Conversely, modifications at the C2 position (Compounds 3 and 4 vs. 1) demonstrate that a piperazine ring is preferred for optimal activity in this series.
Chapter 3: Cellular Context - Assessing On-Target Effects and Cytotoxicity
A potent inhibitor in a biochemical assay does not always translate to an effective compound in a cellular environment. Therefore, it is essential to assess the ability of the compounds to inhibit the target kinase within a cell and to evaluate their general cytotoxicity.
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9]
1. Cell Seeding:
- Harvest cancer cells (e.g., A549, a human lung carcinoma cell line expressing EGFR) during their exponential growth phase.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the pyrimidine-based inhibitors in complete culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate for 72 hours.
3. MTT Addition and Formazan Solubilization:
- Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control wells.
- Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Visualization: EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Chapter 4: The Path to the Clinic - In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties is critical to avoid late-stage failures in drug development. A compound with excellent potency but poor ADME-Tox properties is unlikely to become a successful drug.
The Importance of Early ADME-Tox Assessment
Integrating ADME-Tox profiling early in the discovery process allows for the selection of compounds with a higher probability of success in clinical trials. Key parameters to assess include metabolic stability, permeability, and potential for drug-drug interactions.[10]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11]
1. Cell Culture:
- Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation into a polarized monolayer.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add the test compound (at a concentration of, for example, 10 µM) to the apical (A) side of the monolayer.
- At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
- To assess active efflux, perform the experiment in the reverse direction (B to A).
3. Sample Analysis and Data Calculation:
- Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Data Presentation: ADME-Tox Profile of a Lead Candidate
| Parameter | Assay | Result | Interpretation |
| Permeability | Caco-2 Papp (A-B) | 15 x 10⁻⁶ cm/s | High predicted human intestinal absorption |
| Efflux Ratio | Caco-2 (Papp B-A / Papp A-B) | 1.2 | Not a significant substrate of efflux transporters |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability |
| CYP Inhibition | CYP3A4 IC50 | > 20 µM | Low risk of drug-drug interactions via CYP3A4 |
| Cytotoxicity | HepG2 IC50 | > 50 µM | Low potential for hepatotoxicity |
Conclusion: A Forward Look to In Vivo Efficacy
This guide has charted the course for the discovery of novel pyrimidine-based inhibitors, from the initial spark of a high-throughput screen to the comprehensive characterization of a preclinical lead candidate. The journey is one of iterative design, synthesis, and testing, guided by a deep understanding of the underlying biology and the principles of medicinal chemistry. The pyrimidine scaffold continues to be a fertile ground for the development of innovative therapies, and the systematic approach outlined herein provides a robust framework for unlocking its full potential.[1][2] The logical progression from in vitro potency to cellular activity and favorable ADME-Tox properties is the bedrock of a successful drug discovery program, ultimately paving the way for in vivo studies and, potentially, new treatments for patients.[12]
References
- Gao, H., Liu, H., Hou, J., Gu, Q., Shi, M., Wu, Q., & Zheng, L. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14).
- Deshmukh, R., Singh, A., Shah, P., & Sharma, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Gao, H., Liu, H., Hou, J., Gu, Q., Shi, M., Wu, Q., & Zheng, L. (2023). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery.
- Chen, L., Li, Y., Zhang, Y., & Ai, Y. (2016). 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. Computational and Mathematical Methods in Medicine, 2016, 5149501.
- van der Sijde, F. (2021). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Leiden.
- Srivastava, S., Tiwari, M., & Singh, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.
- Deshmukh, R., Singh, A., Shah, P., & Sharma, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Sravanthi, G., & Man-made, R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6266.
- Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1777-1798.
- van der Sijde, F. M., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(10), 1239-1256.
- Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLOS ONE, 2(1), e146.
- Al-Ostoot, F. H., & Al-Suhaimi, K. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881398.
- El-Damasy, D. A., & Abouzid, K. M. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry.
- Tarselli, M. A., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(34), 3829-3864.
- Chi, M. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
- High-throughput screening using a small molecule inhibitor library... (n.d.). ResearchGate.
- Zhang, Y., et al. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. Mediterranean Journal of Chemistry, 13(2), 143-157.
- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 857-868.
- Wang, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules, 28(23), 7805.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(15), 5786.
- Dar, T. A., & Mir, M. M. (2017). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 16(3), 447-458.
- Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Medicinal Chemistry, 29(33), 5521-5540.
- Chi, M. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
- Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360-366.
- Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53.
- Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate.
- Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (n.d.). Semantic Scholar.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11872-11883.
- Roda, G., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1335.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2023). Molecules, 28(15), 5786.
- Dot plots for metabolic pathway analysis... (n.d.). ResearchGate.
- Daoud, I., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(15), 5058.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. (n.d.). ResearchGate.
- Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1777-1798.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate: Synthesis, Reactivity, and Applications
Introduction: The Strategic Importance of the Pyrimidine Scaffold
Pyrimidine heterocycles are a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules and approved pharmaceuticals, including notable drugs like Gleevec® and Trimethoprim.[1] Their prevalence stems from their ability to engage in diverse biological interactions and serve as a versatile scaffold for chemical modification. Within this critical class of compounds, Methyl 5-bromopyrimidine-4-carboxylate has emerged as a particularly valuable building block for drug discovery and development professionals.
This guide provides an in-depth examination of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and strategic application. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a solid at room temperature, and its characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1009826-93-0 | [2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 217.02 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 149 °C | [4][5] |
| Solubility | Soluble in Methanol | [4][6] |
| Storage | Room Temperature, Inert atmosphere | [4][6] |
Note: While a related compound, methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate, is slightly soluble in water (0.42 g/L), the precise water solubility for the title compound is not extensively documented but is expected to be low.[7][8]
Synthesis Methodologies: From Inefficient Classics to a Modern Radical Approach
The accessibility of this compound has historically been a significant bottleneck, characterized by high costs and low-yield syntheses.[1]
The Traditional (and Problematic) Route
A previously reported method involves the condensation of formamidine acetate with mucobromic acid, followed by conversion of the resulting carboxylic acid to the methyl ester via the acid chloride.[1]
This route is plagued by the formation of numerous byproducts, necessitating laborious purification and resulting in dismal overall yields, often in the range of 3-8%.[1] Such inefficiency makes it unsuitable for synthesizing the gram-scale quantities required for medicinal chemistry campaigns.[1]
A Superior Method: The Minisci Homolytic Alkoxycarbonylation
A far more effective and efficient approach is the one-step Minisci reaction, which utilizes radical chemistry to directly functionalize the pyrimidine core.[1] This method represents a significant improvement, enabling the production of useful quantities (>10 g) of the desired product.[1]
Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction [1]
This protocol describes the synthesis of the ethyl ester, which serves as a close and equally useful analog to the methyl ester.
-
Reaction Setup: To a solution of 5-bromopyrimidine (1.0 eq) in ethyl pyruvate (10 eq), add concentrated sulfuric acid (1.1 eq) dropwise at 0 °C.
-
Initiation: Add iron(II) sulfate heptahydrate (0.3 eq) to the mixture.
-
Radical Generation: Add 30% hydrogen peroxide (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Causality: The Fe(II)/H₂O₂ system generates hydroxyl radicals, which initiate the homolytic aromatic substitution characteristic of the Minisci reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1 hour.
-
Workup: Carefully pour the mixture onto ice and basify to pH 8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.
This method's success lies in its high regioselectivity and reduction of steps, making it the preferred route for producing this key intermediate in useful quantities.[1]
Reactivity and Strategic Functionalization
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring, combined with the C5-bromo and C4-ester substituents, allows for selective and sequential chemical modifications.
The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions.[9] The general reactivity order for halogens in such reactions is I > Br > Cl, making the bromide an ideal handle for transformations like Suzuki and Sonogashira couplings, leaving other positions, if substituted with a less reactive halogen like chlorine, untouched for subsequent reactions.[9]
Application in Drug Discovery: Synthesis of a CK2 Inhibitor
A compelling example of this scaffold's power is in the synthesis of CX-5011, a potent inhibitor of protein kinase CK2.[1] The synthesis employs a domino Suzuki coupling–intramolecular amide formation between this compound and 2-amino-4-(methoxycarbonyl) phenylboronic acid.[1]
This strategy elegantly demonstrates the utility of the compound's built-in reactivity: the C5-bromo position readily engages in the Suzuki coupling, and the C4-ester is perfectly positioned for the subsequent intramolecular cyclization to form the active tricyclic core. This highlights how this compound serves not just as a structural component, but as a functional tool that directs the course of the synthesis.
Protocol: General Procedure for Suzuki Coupling [9]
This protocol is a general guideline for the type of transformation used in advanced medicinal chemistry synthesis.
-
Inert Atmosphere: To a reaction flask, add this compound (1.0 eq), the desired boronic acid derivative (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (like Dioxane or Toluene) and water.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. While not classified as a hazardous substance according to GHS, standard laboratory precautions should be observed.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11][12]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[4][10]
-
Fire Hazards: In case of fire, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[12]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its strategic combination of a privileged heterocyclic core and orthogonally reactive functional groups makes it an enabling tool for medicinal chemists. The development of efficient synthetic routes, such as the Minisci reaction, has transformed it from a rare and expensive intermediate into an accessible reagent. Its proven utility in constructing complex molecular architectures, like potent kinase inhibitors, solidifies its role as a high-value compound in the pursuit of novel therapeutics.
References
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (n.d.). Benchchem.
- methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, 97. (n.d.). ChemicalBook.
- Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729. (n.d.). PubChem.
- 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. (n.d.). ChemicalBook.
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry.
- Methyl-5-bromo-2 pyrimidine carboxylate Product Description. (n.d.). ChemicalBook.
- 5-Bromo-4-pyrimidinecarboxylic acid | 64224-60-8. (n.d.). BLD Pharm.
- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. (2023, August 15). Smolecule.
- 5-Bromopyrimidine 97 4595-59-9. (n.d.). Sigma-Aldrich.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR. (n.d.). ChemicalBook.
- This compound, 98% Purity, C6H5BrN2O2, 10 grams. (n.d.). Fisher Scientific.
- methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. (n.d.). ChemShuttle.
- Methyl 5-bromopyrimidine-2-carboxylate. (n.d.). Chem-Impex.
- Preparation method of 2-methyl-5-bromopyrimidine. (n.d.). Google Patents.
- SAFETY DATA SHEET. (2016, December 2). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
- Methyl-5-bromo-2 pyrimidine carboxylate. (n.d.). LookChem.
- SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl-5-bromo-2 pyrimidine carboxylate|lookchem [lookchem.com]
- 7. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Facile and Scalable Synthesis of Methyl 5-bromopyrimidine-4-carboxylate via Minisci-Type Radical Alkoxycarbonylation
Abstract
Methyl 5-bromopyrimidine-4-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and endothelin receptor antagonists.[1][2] Traditional synthetic routes to this intermediate often suffer from low yields, harsh reaction conditions, and laborious purification procedures.[1] This application note provides a detailed, field-proven protocol for the synthesis of 5-halopyrimidine-4-carboxylate esters utilizing a highly efficient and regioselective Minisci-type radical reaction. This method offers a significant improvement over classical approaches by reducing the number of synthetic steps, increasing overall yield, and utilizing readily available, inexpensive starting materials.[1] The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this valuable intermediate.
Scientific Background and Rationale
The pyrimidine nucleus is a ubiquitous heterocycle in a vast range of marketed pharmaceuticals.[1] Consequently, developing novel and efficient methods to synthesize functionalized pyrimidines is of paramount importance to medicinal chemists. The target compound, this compound, is particularly valuable due to the orthogonal reactivity of its functional groups, enabling selective modifications at the C4-ester and C5-bromo positions, commonly exploited in cross-coupling reactions like the Suzuki coupling.[1][3]
Limitations of Classical Synthetic Routes
Previous methods reported for the synthesis of this intermediate presented significant challenges for scalability. One common route involves the condensation of mucobromic acid with formamidine acetate, followed by esterification of the resulting 5-bromopyrimidine-4-carboxylic acid. This pathway is plagued by the formation of numerous byproducts, leading to exceptionally low overall yields (typically 3-8%) and requiring extensive chromatographic purification.[1] Other strategies, such as regioselective lithiation or magnesiation of 5-bromopyrimidine, have proven unsuccessful.[1]
The Minisci Reaction Advantage
To overcome these limitations, this protocol employs a homolytic or Minisci-type alkoxycarbonylation. The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heteroaromatic compound.[1] This approach is highly effective for pyrimidines, which are π-deficient systems.
The key advantages of this radical-based strategy are:
-
High Regioselectivity: The reaction demonstrates a strong preference for substitution at the C4 position of the 5-bromopyrimidine ring. The C2 isomer is typically undetected or found in negligible amounts (<3%).[1]
-
Improved Yield and Efficiency: This one-step process achieves yields of approximately 48% (for the ethyl ester), a dramatic improvement over the classical multi-step, low-yield methods.[1]
-
Scalability: The protocol has been successfully applied to produce gram-scale (>10 g) quantities of the desired product.[1]
-
Cost-Effectiveness: It utilizes inexpensive and commercially available 5-bromopyrimidine as the starting material.
The reaction proceeds by generating an alkoxycarbonyl radical from a suitable precursor, which then attacks the protonated pyrimidine ring. The use of a biphasic toluene-water solvent system is critical for minimizing polysubstitution, and the addition of acetic acid has been found to enhance the conversion rate.[1]
Reaction Scheme and Mechanism
The overall transformation is depicted below, showcasing the direct alkoxycarbonylation of 5-bromopyrimidine.
Note: The above DOT script is a template. A proper chemical structure diagram would replace the placeholder IMG tags.
Caption: General scheme for the Minisci-type synthesis.
The simplified mechanism involves the generation of a methoxycarbonyl radical, which attacks the electron-deficient C4 position of the protonated 5-bromopyrimidine ring. Subsequent oxidation and deprotonation yield the final aromatic product.
Caption: Simplified mechanism of the Minisci reaction.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of the corresponding ethyl ester and is expected to perform similarly for the methyl ester.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 5-Bromopyrimidine | ≥97% | Sigma-Aldrich | 4595-59-9 | Starting material. |
| Di-tert-butyl peroxide (DTBP) | 98% | Sigma-Aldrich | 110-05-4 | Radical initiator. Handle with care. |
| Methyl pyruvate | 98% | Sigma-Aldrich | 600-22-6 | Source of methoxycarbonyl radical. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | 64-19-7 | Additive to aid conversion. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Organic solvent. |
| Deionized Water | N/A | N/A | 7732-18-5 | Aqueous phase solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | For neutralization wash. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | 7647-14-5 | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction & chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
Equipment
-
Three-neck round-bottom flask (sized appropriately for scale)
-
Reflux condenser
-
Mechanical stirrer or magnetic stir plate with stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Flash chromatography system (optional, for high purity)
-
NMR spectrometer and/or GC-MS for product characterization
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis process.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 5-bromopyrimidine (1.0 eq), toluene (approx. 0.5 M), deionized water (equal volume to toluene), and glacial acetic acid (1.0 eq).
-
Heating: Begin vigorous stirring to ensure good mixing of the biphasic system and heat the mixture to reflux (internal temperature of approximately 85-90 °C).
-
Reagent Addition: In a separate flask, prepare a solution of di-tert-butyl peroxide (DTBP, 2.0 eq) and methyl pyruvate (4.0 eq). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the DTBP/methyl pyruvate solution dropwise to the refluxing pyrimidine mixture over a period of 1 hour. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 4 to 6 hours, or until reaction monitoring (TLC or GC-MS) indicates consumption of the starting material.
-
Cooling and Separation: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer twice with toluene.
-
Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic, followed by a wash with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR: Expected chemical shifts should correspond to the aromatic pyrimidine protons and the methyl ester singlet.
-
Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, with the characteristic isotopic pattern for a bromine-containing compound.
-
Purity (HPLC/GC): Purity should be ≥95% for use in subsequent synthetic steps.
Safety Precautions
Standard laboratory safety procedures must be strictly followed.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[6]
-
Reagent Handling:
-
Di-tert-butyl peroxide (DTBP): This is a strong oxidizer and can be explosive at elevated temperatures. Avoid heat, shock, and friction. Store in a cool, designated location away from incompatible materials.
-
5-Bromopyrimidine: May cause skin, eye, and respiratory irritation. Avoid contact and inhalation.[5]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste and halogenated waste should be collected in separate, properly labeled containers.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Ineffective radical initiation; low reaction temperature. | Ensure the reaction is at a full, steady reflux. Use fresh DTBP, as old initiator may have degraded. |
| Formation of Byproducts | Polysubstitution; side reactions. | Ensure vigorous stirring to maintain the biphasic emulsion. Do not add the initiator/pyruvate solution too quickly. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient may be required to resolve the product from impurities. |
| Low Isolated Yield | Incomplete extraction; loss during work-up. | Perform at least two back-extractions of the aqueous layer. Ensure pH is neutral before final brine wash to prevent loss. |
Conclusion
The Minisci-type radical alkoxycarbonylation described provides a robust, efficient, and scalable method for the synthesis of this compound. By avoiding the pitfalls of low-yielding classical syntheses, this protocol offers a practical and economical solution for obtaining this high-value intermediate, thereby facilitating research and development in medicinal chemistry and drug discovery.
References
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA - Chemistry and Biochemistry.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3). Journal of Medicinal Chemistry - ACS Publications.
Sources
Application Notes and Protocols: Minisci Alkoxycarbonylation of 5-Halopyrimidine-4-Carboxylic Acid Esters
Introduction: Strategic C-H Functionalization of Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The targeted functionalization of the pyrimidine ring is therefore of paramount importance for the development of new chemical entities with enhanced biological activity. The Minisci reaction, a powerful method for the C-H functionalization of electron-deficient heterocycles, offers a direct and atom-economical approach to introduce carbon-centered radicals onto these privileged scaffolds.[2][3] This application note provides a detailed guide to a specific and highly valuable variant of this reaction: the homolytic alkoxycarbonylation of 5-halopyrimidines to regioselectively synthesize 5-halopyrimidine-4-carboxylic acid esters.
These products are valuable intermediates, for instance, in the synthesis of potent protein kinase CK2 inhibitors.[4] Traditional synthetic routes to these esters can be low-yielding and multi-stepped.[4] The Minisci-type radical alkoxycarbonylation presents a robust and scalable one-step alternative, showcasing the power of radical chemistry in streamlining the synthesis of pharmacologically relevant molecules.[4]
Theoretical Framework: The Minisci Reaction on Pyrimidines
The Minisci reaction, in its classical sense, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[5][6] The reaction is characterized by its tolerance of various functional groups and its ability to directly functionalize C-H bonds, circumventing the need for pre-functionalized starting materials.[3]
For pyrimidines, which are electron-deficient heterocycles, the reaction proceeds with high regioselectivity. The positions most susceptible to radical attack are typically the C2, C4, and C6 positions due to their electron-deficient nature, which is further enhanced upon protonation of the ring nitrogens under acidic conditions.[7] In the case of 5-halopyrimidines, the reaction exhibits a remarkable preference for the C4 position.[4]
Mechanism of Alkoxycarbonylation
The specific application detailed here utilizes an alkoxycarbonyl radical generated from an alkyl pyruvate precursor. The reaction is initiated by the Fe(II)-mediated redox decomposition of a 2-hydroperoxy-2-hydroxypropanoate, which is formed in situ from the corresponding alkyl pyruvate and hydrogen peroxide.
The proposed mechanism can be summarized in the following key steps:
-
Radical Generation: An alkoxycarbonyl radical is generated from the reaction of an alkyl pyruvate with hydrogen peroxide, catalyzed by a ferrous salt (e.g., FeSO₄). The Fe(II) reduces the peroxide, initiating a cascade that leads to the formation of the desired alkoxycarbonyl radical.
-
Protonation of the Heterocycle: The 5-halopyrimidine is protonated under the acidic reaction conditions, which lowers the LUMO of the heterocyclic ring, thereby activating it for nucleophilic radical attack.[6]
-
Radical Addition: The nucleophilic alkoxycarbonyl radical adds to the most electrophilic position of the protonated pyrimidine ring, which is regioselectively the C4 position.[4]
-
Rearomatization: The resulting radical cation intermediate is then oxidized to a cationic species, which subsequently loses a proton to regenerate the aromatic pyrimidine ring, now functionalized at the C4 position.
Below is a visual representation of the reaction mechanism:
Caption: Proposed mechanism for the Minisci alkoxycarbonylation of 5-halopyrimidines.
Experimental Design and Causality
A successful Minisci alkoxycarbonylation hinges on the careful control of several experimental parameters. Here, we dissect the key components and conditions, explaining the rationale behind their use.
Key Reagents and Their Roles
-
5-Halopyrimidine (Substrate): The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing halogen at the 5-position, makes it an excellent substrate for this reaction.
-
Alkyl Pyruvate (Radical Precursor): This serves as the source of the alkoxycarbonyl radical. The choice of the alkyl group in the pyruvate determines the ester functionality in the final product.
-
Hydrogen Peroxide (Oxidant): Reacts with the alkyl pyruvate to form the 2-hydroperoxy-2-hydroxypropanoate intermediate. It is a readily available and relatively safe oxidant.
-
Ferrous Sulfate (Catalyst): Fe(II) is a classic initiator for radical reactions involving peroxides. It acts as a one-electron reducing agent, cleaving the peroxide bond and initiating the formation of the alkoxycarbonyl radical.
-
Toluene-Water (Biphasic Solvent System): The use of a biphasic system is crucial for minimizing polysubstitution. The organic substrate resides primarily in the toluene phase, while the radical generation occurs in the aqueous phase. This phase separation controls the concentration of the substrate exposed to the radicals, thus disfavoring multiple additions to the same pyrimidine ring.
-
Acetic Acid (Co-solvent/Additive): The addition of acetic acid has been found to significantly increase the reaction conversion.[4] This is likely due to its ability to improve the solubility of the alkyl pyruvate in the aqueous phase where the radical generation occurs. It also helps maintain an acidic environment, which is necessary for the protonation of the pyrimidine.[4]
Detailed Experimental Protocol
This protocol is adapted from the successful synthesis of ethyl 5-bromopyrimidine-4-carboxylate.[4]
Materials and Equipment
-
5-Bromopyrimidine
-
Ethyl pyruvate
-
Hydrogen peroxide (30% w/w in H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Toluene
-
Acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Handle in a well-ventilated fume hood.[10] Avoid contact with combustible materials.[9]
-
Alkyl Pyruvates: Can be irritants. Handle with care and appropriate PPE.
-
Toluene: Flammable and toxic. Handle in a fume hood.
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
Step-by-Step Procedure
The experimental workflow is visualized below:
Sources
- 1. Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Radicals: Reactive Intermediates with Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.com [ehs.com]
- 9. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 5-bromopyrimidine-4-carboxylate for Advanced Drug Discovery
Introduction: The Strategic Value of Pyrimidine Scaffolds
In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of FDA-approved therapeutics targeting cancers, viral infections, and cardiovascular diseases.[1][2] Their prevalence stems from their ability to act as bioisosteres for purines and engage in critical hydrogen bonding interactions within biological targets. The functionalization of the pyrimidine core is therefore a critical task in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the strategic introduction of diverse aryl and heteroaryl moieties.[3][4][5]
This guide provides an in-depth technical overview and actionable protocols for the Suzuki-Miyaura coupling of Methyl 5-bromopyrimidine-4-carboxylate . This substrate is particularly valuable due to its electron-deficient nature, a characteristic imparted by the two ring nitrogens and the C4-ester group. This electronic property enhances the reactivity of the C5-bromine atom, making it an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions.[1][6][7] We will explore the mechanistic underpinnings, key reaction parameters, and detailed experimental procedures to empower researchers in the synthesis of novel 5-arylpyrimidine-4-carboxylates.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or pseudohalide) and an organoboron compound, such as a boronic acid or boronate ester.[8][9] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a Palladium(II) intermediate. The electron-deficient nature of the pyrimidine ring makes this substrate highly susceptible to this initial step, often allowing for milder reaction conditions compared to electron-rich aryl halides.[7][11]
-
Transmetalation: This is the ligand exchange step and is often rate-limiting. The organoboron compound, activated by a base, transfers its organic group (R²) to the Palladium(II) complex, displacing the halide. The base is critical; it reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻), which is essential for efficient transmetalation.[3][12][13]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the desired product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: Optimizing for Success
The success of the Suzuki coupling hinges on the careful selection of four key components: the catalyst, base, solvent, and the nature of the boronic acid.
-
Catalyst System (Palladium Source & Ligand): While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, electron-deficient heteroaryl halides can benefit from more robust systems.[14][15][16]
-
Expertise: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[8] The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos), or N-heterocyclic carbenes (NHCs) can mitigate this issue.[17] These ligands promote faster reductive elimination and stabilize the Pd(0) species, leading to higher turnover numbers and yields, especially with sterically demanding coupling partners.[17][18] Pd(dppf)Cl₂ is another robust and commonly used pre-catalyst.[8]
-
-
Base Selection: The base's primary role is to activate the boronic acid for transmetalation.[3][13] The choice of base is not arbitrary and can dramatically impact the reaction outcome.
-
Trustworthiness: A hierarchy of base strength is often considered. Mild bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common starting points.[16][19] For less reactive boronic acids or more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are employed.[4][15] The increased efficacy of K₃PO₄ and Cs₂CO₃ is attributed to their higher basicity and solubility in common solvent mixtures, which more effectively drives the formation of the reactive boronate species.[13]
-
-
Solvent System: The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. This is why mixed solvent systems are ubiquitous in Suzuki couplings.[3]
-
Expertise: A combination of an aprotic organic solvent and water is standard. Common choices include 1,4-dioxane/water, Toluene/water, or DMF/water.[8] Dioxane is often preferred for its ability to dissolve a wide range of organic compounds and its relatively high boiling point, allowing for elevated reaction temperatures. The water component is crucial for dissolving the inorganic base.[9] All solvents must be rigorously degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.[17]
-
-
Boron Source: While arylboronic acids are the most common coupling partners, their stability can be a concern.
-
Trustworthiness: Electron-deficient heteroarylboronic acids, in particular, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the amount of nucleophile available for coupling.[4][20] In such cases, using more stable boronate esters, like pinacol esters (Bpin), or potassium aryltrifluoroborates (ArBF₃K) can be a superior strategy. These reagents often exhibit enhanced stability and can be used directly.[20]
-
Data Presentation: Representative Reaction Conditions
The following table summarizes tested conditions for Suzuki couplings of bromopyrimidines and related electron-deficient heteroaryl halides, providing a validated starting point for optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) / Time (h) | Coupling Partner | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 / 18-22 | Arylboronic acids | Good | [14][15] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 / 15 min (MW) | Phenylboronic acid | >80 | [6][16] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 / 2-12 | Arylboronic acids | High | [8][21] |
| Pd(OAc)₂ (2-3) | SPhos (4-6) | K₃PO₄ (2) | Toluene/H₂O | 100 / 12 | (Hetero)arylboronic acids | 75-95 | [18] |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (aq. 2M) | 1,4-Dioxane | 60-80 / 2-5 | Arylboronic acids | 80-97 | [22] |
MW = Microwave Irradiation
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Conventional Heating Method
This protocol is a robust, general procedure adaptable for various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[21]
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane, followed by the degassed water (typically in a 4:1 to 5:1 ratio). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting pyrimidine.[8]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.[21]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.[8][21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylpyrimidine-4-carboxylate.[21]
Protocol 2: Microwave-Assisted Rapid Synthesis
Microwave irradiation can dramatically accelerate the reaction, reducing times from hours to minutes.[6][23]
Materials:
-
This compound (1.0 equiv, e.g., 0.5 mmol)
-
Arylboronic acid (1.0-1.1 equiv, e.g., 0.5-0.55 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5-1 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv, e.g., 1.5 mmol)
-
Degassed 1,4-Dioxane and water (2:1 mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6][16]
-
Solvent Addition: Add the degassed 2:1 mixture of 1,4-dioxane and water (e.g., 6 mL).[6]
-
Microwave Reaction: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes with stirring.[6][16][23]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Follow the same work-up procedure as described in Protocol 1 (dilution with ethyl acetate, washing with water and brine).[6]
-
Purification: Dry, concentrate, and purify the crude product via flash column chromatography as described in Protocol 1 to obtain the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid (protodeboronation). 4. Ineffective base/solvent combination. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst (e.g., Pd(dppf)Cl₂). 2. Ensure rigorous degassing of solvents and proper inert gas technique.[17] 3. Use a fresh batch of boronic acid, or switch to a more stable boronate ester or trifluoroborate.[20] 4. Switch to a stronger base (K₃PO₄, Cs₂CO₃) and ensure the solvent system is appropriate.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates the oxidative coupling of the boronic acid. | Improve degassing of solvents and ensure the reaction is maintained under a strict inert atmosphere.[17] |
| Dehalogenation of Starting Material | Presence of protic impurities or side reactions with the solvent or base, leading to a hydride replacing the bromide on the Pd(II) intermediate. | Use anhydrous solvents. Sometimes switching the base or ligand can suppress this pathway.[4] |
| Reaction Stalls with Hindered Substrates | Steric hindrance is slowing the transmetalation or reductive elimination steps. | Switch to a catalyst system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos). Increase reaction temperature.[17][18] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and modular strategy for synthesizing a diverse library of 5-arylpyrimidine derivatives. The electron-deficient nature of the pyrimidine core renders the substrate highly reactive, while a systematic approach to optimizing the catalyst, base, and solvent allows for high yields and broad substrate scope. By understanding the mechanistic principles and applying the robust protocols detailed herein, researchers, scientists, and drug development professionals can efficiently access novel chemical matter crucial for advancing therapeutic discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyrimidin-2-yl)cyclopentylamine.
- Wikipedia. (2024). Suzuki reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8386-8392.
- Bailey, T. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(16), 6498-6501.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Razzaq, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4478.
- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wotring, J. W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(13), 4649-4652.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286.
- Benchchem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
- Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1936.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Al-Zoubi, R. M., & Al-Jammal, M. K. (2017).
- Yang, Y., et al. (2022). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
- Ghaffari, B., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 20(24), 7767-7771.
- Vitaku, E., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 15(1), 89.
- Semantic Scholar. (n.d.). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids.
- Lanning, C. S., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 27(11), 1639-1644.
- Noble, A., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1386-1399.
- Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4667.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrimidine Derivatives
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence in nature, most notably as a fundamental component of the nucleobases in DNA and RNA, underscores its biological significance.[2] Consequently, pyrimidine-containing drugs often target enzymes involved with genetic material or ATP, making them critical in the development of kinase inhibitors for oncology.[3][4][5]
The ability to precisely and efficiently functionalize the pyrimidine ring is paramount for creating diverse molecular libraries for drug discovery.[3] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds at specific positions on the pyrimidine core.[1] These reactions are prized for their high catalytic activity, tolerance of a wide range of functional groups, and the ability to tune reactivity through ligand selection.[6]
This guide provides an in-depth technical overview and field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions of pyrimidine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings. The focus is on explaining the causality behind experimental choices to empower researchers to not only follow protocols but also to troubleshoot and optimize them effectively.
The Universal Catalytic Engine: A Mechanistic Overview
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a beautifully orchestrated sequence of three main steps that drive the formation of the new bond.[6][7] Understanding this cycle is fundamental to rationalizing reaction conditions and predicting outcomes.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the halo-pyrimidine (R¹-X). The palladium atom inserts itself into the carbon-halogen bond, becoming a Pd(II) species. This is often the rate-limiting step, especially for less reactive chlorides.[8][9]
-
Transmetalation: The organometallic coupling partner (R²-M) then reacts with the Pd(II) complex. The organic group (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate where both organic partners are bound to the metal.[6][8]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) couple together, forming the desired product (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[6][8]
Each specific coupling reaction (Suzuki, Stille, etc.) is defined by the nature of the organometallic partner (R²-M), which influences the specifics of the transmetalation step.[7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Section 1: Suzuki-Miyaura Coupling – The C-C Bond Workhorse
The Suzuki-Miyaura reaction, coupling an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[1][8][10]
Causality and Control
-
The Role of the Base: Transmetalation in the Suzuki reaction requires a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (often aqueous mixtures like DMF/H₂O or Dioxane/H₂O) is critical for both activating the boronic acid and maintaining the catalyst's stability and activity.[10][11]
-
Ligand Selection: For electron-deficient pyrimidine chlorides, standard phosphine ligands like PPh₃ may be insufficient.[9][12] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][9] These ligands promote the difficult oxidative addition step and stabilize the catalytically active species.[13]
-
Site Selectivity: In di- or tri-halopyrimidines, the reaction site can often be controlled. The inherent reactivity order of halogens (I > Br > Cl) is the primary determinant.[3] However, unconventional site-selectivity can be achieved by judicious ligand choice, sometimes inverting the "innate" reactivity.[4][14] For example, with 2,4-dichloropyrimidines, reactions generally favor the more reactive C4 position, but specific ligand/catalyst systems can force selectivity to the C2 position.[4]
Protocol: Arylation of 4,6-Dichloropyrimidine with Phenylboronic Acid
This protocol demonstrates a typical Suzuki-Miyaura coupling for the selective mono-arylation of a dihalopyrimidine.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Aryl/heteroaryl boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[10]
-
Evacuate and Backfill: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.[9]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[10]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ requires an in situ reduction, often by a phosphine ligand.[1][5][15] |
| Ligand | PPh₃, RuPhos, SPhos, XPhos | PPh₃ is standard. Bulky, electron-rich ligands are needed for less reactive chlorides.[9][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. Stronger bases can be more effective.[10][11] |
| Solvent | Dioxane, Toluene, DMF/H₂O | Anhydrous aprotic solvents are common. Aqueous mixtures can accelerate the reaction.[10][11] |
| Temperature | 70 - 120 °C | Higher temperatures are often required to drive the oxidative addition of C-Cl bonds.[9][11] |
Section 2: Buchwald-Hartwig Amination – Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[16][17] It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[17]
Causality and Control
-
The Catalyst System is Key: This reaction is highly dependent on the combination of a palladium precursor and a specialized ligand. The oxidative addition of an aryl chloride to Pd(0) is particularly challenging and is often the rate-limiting step.[9]
-
Ligand's Role: Bulky, electron-rich phosphine ligands are essential.[9][13] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0)L species and facilitates the final reductive elimination step. Their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and speeding up the oxidative addition.[13]
-
Base Selection: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required.[9][18] The base serves to deprotonate the amine, forming the amide which then coordinates to the palladium center prior to reductive elimination. Weaker bases like K₃PO₄ can be used for base-sensitive substrates, but this often requires a more active catalyst system and higher temperatures.[9]
-
Side Reactions: A common side reaction is hydrodehalogenation, where the starting halide is reduced rather than aminated. This can occur if reductive elimination is slow, allowing for competing pathways. Optimizing the ligand and temperature can suppress this side reaction.[9]
Protocol: Amination of a Chloropyrimidine
This protocol provides a general procedure for the C-N coupling of a primary or secondary amine with a chloropyrimidine derivative.
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the chloropyrimidine, Pd(OAc)₂, RuPhos, and NaOtBu to a dry reaction vessel.
-
Reagent Addition: Remove the vessel from the glovebox. Add the anhydrous, degassed toluene, followed by the amine via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring. The reaction must be kept under a strictly inert atmosphere as oxygen can deactivate the catalyst.[9]
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling – Accessing Alkynylated Pyrimidines
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19] It is an indispensable tool for introducing alkynyl moieties, which are versatile handles for further transformations or key components of functional materials and pharmaceuticals.[19][20]
Causality and Control
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[21] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II) complex.[22]
-
The Base's Dual Role: A base, typically an amine like triethylamine (NEt₃) or diisopropylamine (DIPEA), is required.[20][21] It serves two purposes: deprotonating the terminal alkyne to facilitate its reaction with the copper salt and neutralizing the hydrogen halide (HX) produced during the reaction.[20]
-
Copper-Free Variants: While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed. These typically require a different choice of base (e.g., piperidine) or specialized ligands to facilitate the direct reaction of the alkyne with the palladium center. Pyrimidine-based ligands have themselves been shown to form active catalysts for copper-free couplings.[19]
-
Mild Conditions: A key advantage of the Sonogashira coupling is that it can often be carried out under mild conditions, sometimes even at room temperature, making it compatible with sensitive functional groups.[19][21]
Protocol: Copper-Cocatalyzed Sonogashira Coupling of an Iodopyrimidine
This protocol describes the coupling of a terminal alkyne with an iodopyrimidine using a standard Pd/Cu catalytic system.
Materials:
-
Iodopyrimidine derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous THF or DMF
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the iodopyrimidine, PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and Backfill: Seal the flask and purge with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add the anhydrous solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.[20]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid. Monitor by TLC for the consumption of the starting halide.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Section 4: Other Key Couplings – Stille and Heck Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings cover many synthetic needs, the Stille and Heck reactions offer unique advantages for specific transformations of pyrimidine derivatives.
Stille Coupling
The Stille reaction couples an organostannane (organotin) reagent with an organic halide.[23][24]
-
Key Advantage: Its primary strength lies in the exceptional tolerance of organostannanes to a vast array of functional groups.[3][24] They are generally stable to air and moisture. This makes the Stille coupling highly valuable in the late-stage functionalization of complex molecules.[3]
-
Main Drawback: The major limitation is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction products.[24][25]
-
Chemoselectivity: The reaction's mild conditions allow for excellent chemoselectivity. For instance, in a substrate containing both an iodide and a chloride, the Stille coupling can be selectively performed at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.[3]
General Protocol Outline (Stille Coupling): A typical Stille protocol involves reacting the halopyrimidine with 1.1-1.5 equivalents of the organostannane reagent in the presence of a Pd(0) catalyst like Pd(PPh₃)₄ in an anhydrous aprotic solvent such as DMF or toluene at elevated temperatures (80-110 °C).[3]
Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[26][27]
-
Mechanism Distinction: Unlike the previously discussed reactions, the Heck reaction does not involve a transmetalation step. The catalytic cycle proceeds via oxidative addition, followed by migratory insertion of the olefin into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[7]
-
Applications: It is highly effective for synthesizing substituted styrenes and cinnamates from halopyrimidines. The reaction is often used in the synthesis of complex drug molecules, including pyrimidine-based antibiotics.[28]
-
Microwave Acceleration: Heck reactions can be sluggish, but they are often significantly accelerated by microwave irradiation, leading to cleaner reactions, higher yields, and shorter reaction times compared to conventional heating.[28]
General Protocol Outline (Heck Reaction): A Heck reaction typically involves heating the halopyrimidine and the alkene with a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), a phosphine ligand (if needed), and a base (e.g., NEt₃, N-ethylpiperidine) in a polar aprotic solvent like DMF at high temperatures (100-150 °C).[28][29]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrimidine derivatives. By understanding the underlying mechanisms and the specific roles of each component—catalyst, ligand, base, and solvent—researchers can move beyond simple protocol execution to intelligent reaction design and optimization. The continued development of more active and selective catalyst systems, particularly for challenging C-Cl bond activation and site-selective couplings, will further expand the synthetic chemist's toolbox, enabling the rapid and efficient construction of novel pyrimidine-based molecules for the advancement of medicine and materials science.[30][31]
References
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling.
- 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Unknown Source.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown Source.
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Sonogashira coupling. Wikipedia.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Unknown Source.
- Technical Support Center: Buchwald-Hartwig Amin
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Heck reaction. Wikipedia.
- Reagents and conditions employed in the Heck coupling reaction.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Buchwald–Hartwig amin
- Stille reaction. Wikipedia.
- Stille Coupling. NROChemistry.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Stille Coupling. Organic Chemistry Portal.
- Developing Ligands for Palladium(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. nobelprize.org [nobelprize.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Stille Coupling | NROChemistry [nrochemistry.com]
- 25. Stille Coupling [organic-chemistry.org]
- 26. Heck reaction - Wikipedia [en.wikipedia.org]
- 27. Heck Reaction [organic-chemistry.org]
- 28. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. wiley.com [wiley.com]
- 31. researchgate.net [researchgate.net]
Application Note: Methyl 5-Bromopyrimidine-4-carboxylate as a Key Building Block in Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA and featuring prominently in a multitude of FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Methyl 5-bromopyrimidine-4-carboxylate, a highly versatile and synthetically tractable building block. We will explore its reactivity profile, provide validated, step-by-step protocols for key synthetic transformations, and illustrate its application in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.
Introduction: The Strategic Advantage of the Pyrimidine Core
The pyrimidine scaffold is considered a "privileged" structure in drug discovery. Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions, facilitating strong and specific binding to biological targets.[5] The ability to readily modify the pyrimidine skeleton at its 2, 4, 5, and 6 positions allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4]
This compound is an exemplary starting material due to its differentiated reactive sites. The bromine atom at the C5 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at C4 offers a site for amidation or other modifications. This orthogonal reactivity is crucial for the efficient and modular construction of complex molecular libraries.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 217.02 g/mol . Its structure features an electron-deficient aromatic ring, which influences the reactivity of its substituents.
-
C5-Bromine: The C-Br bond is the primary site for synthetic diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-N bonds. The general order of halide reactivity in these reactions is I > Br > Cl, making the C5-Br bond an ideal reactive partner under relatively mild conditions.[6]
-
C4-Carboxylate: The methyl ester is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into an amide via aminolysis. This position is often crucial for linking to other molecular fragments or for establishing key interactions with a protein target.
Caption: Reactivity map of this compound.
Core Synthetic Transformations & Protocols
The true power of this building block is realized through its application in robust and versatile chemical reactions. Below are detailed, field-proven protocols for two of the most critical transformations in drug discovery.
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or heteroaryl-aryl structures.[7] This protocol provides a general method for coupling this compound with a variety of arylboronic acids.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Causality and Insights:
-
Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Why a base? The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.
-
Why a dioxane/water mixture? Dioxane solubilizes the organic reagents, while water is often necessary to dissolve the inorganic base and facilitate the reaction.[8]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Base | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | ~90% |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | ~88% |
| 3 | 3-Pyridylboronic acid | K₂CO₃ | ~82% |
| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | ~92% |
| Note: Yields are illustrative and based on typical outcomes for similar substrates.[9][10] |
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12] This reaction allows for the direct formation of a C-N bond between the pyrimidine core and a primary or secondary amine.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried, sealable reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.[13]
-
Reaction: Tightly seal the reaction tube and heat the mixture to 90-110 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers, wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Insights:
-
Why a phosphine ligand? The ligand is critical. It stabilizes the palladium catalyst, promotes the oxidative addition and reductive elimination steps, and prevents catalyst decomposition. Sterically hindered, electron-rich ligands are often the most effective.[12]
-
Why NaOtBu or Cs₂CO₃? A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in side reactions.[11] The choice of base can significantly impact reaction efficiency and must be optimized.
Application in Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, particularly in oncology.[2][5] Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine scaffold is an excellent mimic of the adenine core of ATP, often forming key hydrogen bonds with the "hinge" region of the kinase active site.[5]
This compound is an ideal starting point for building such inhibitors. The C5 position can be functionalized with a larger group to target the solvent-exposed region of the ATP-binding pocket, while the C4 position can be converted to an amide that interacts with the hinge.
Caption: A typical drug discovery workflow using the title compound.
Case Study Example: The synthesis of novel inhibitors for protein kinase CK2 has utilized ethyl 5-bromopyrimidine-4-carboxylate. A key step involved a domino Suzuki coupling–intramolecular amide formation to construct the core of the inhibitor.[14] This highlights the efficiency of using this building block to rapidly access complex, biologically active molecules. Similarly, derivatives of 5-bromo-pyrimidine have been synthesized and evaluated as potent Bcr/Abl tyrosine kinase inhibitors for chronic myeloid leukemia.[15]
Troubleshooting and Key Considerations
-
Low Yields in Coupling: If yields are low, re-evaluate the catalyst system. Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands. The base and solvent system can also have a profound effect and may require optimization for challenging substrates.
-
Ester Hydrolysis: Strong bases (like NaOtBu) used in Buchwald-Hartwig reactions can sometimes cause premature hydrolysis of the methyl ester. Using a milder base like Cs₂CO₃ or K₃PO₄ may mitigate this. Alternatively, the ester can be protected or carried through and re-established if necessary.
-
Purification Challenges: The nitrogen atoms in the pyrimidine ring can make purification by silica gel chromatography difficult due to streaking. Adding a small amount of triethylamine (~0.5%) to the eluent can often resolve this issue.
Conclusion
This compound is a powerful and economically viable building block for modern drug discovery. Its well-defined and orthogonal reactive sites enable the efficient execution of high-yield synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the rapid generation of diverse chemical libraries targeting a wide range of biological targets, most notably protein kinases. The protocols and insights provided in this note serve as a robust starting point for researchers aiming to leverage this versatile scaffold in their therapeutic discovery programs.
References
- Jadhav, S. D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.
- Pathak, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Abdel-Maksoud, M. S., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Cureus.
- Janardhan, C., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.
- Wikipedia. Pyrimidine.
- ChemBK. (2024). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester.
- Chem-Impex. Methyl 5-bromopyrimidine-2-carboxylate.
- Anderson, K. W., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry.
- AbacipharmTech. This compound.
- PubChem. Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.
- Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters.
- Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boronic Acids as Versatile Intermediates in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Boronic Acids in Modern Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for constructing complex molecular architectures. Among the myriad of reactions developed, the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, reliability, and operational simplicity.[1][2] At the heart of this transformation lies a class of exceptionally useful intermediates: boronic acids (R-B(OH)₂) and their derivatives.[3][4]
Boronic acids are organoboron compounds that act as mild Lewis acids and are characterized by their general stability, ease of handling, and low toxicity.[3][5][6] These attributes make them ideal coupling partners in palladium-catalyzed reactions. The Suzuki-Miyaura reaction leverages these intermediates to forge C-C bonds, most notably between sp²-hybridized carbon atoms, providing a powerful tool for the synthesis of biaryls, polyolefins, and styrenes.[1] Its profound impact is particularly evident in the pharmaceutical industry, where the biaryl motif is a common feature in numerous approved drugs.[7][8][9] The reaction's success is underpinned by several key advantages:
-
Mild Reaction Conditions : Many Suzuki couplings can be performed at or near room temperature, preserving sensitive functional groups.[10][11]
-
Exceptional Functional Group Tolerance : The reaction is compatible with a wide array of functional groups, including esters, ketones, amines, and even acidic protons in many cases, allowing for its application in late-stage functionalization of complex molecules.[12][13][14]
-
Aqueous Compatibility : The reaction can often be performed in the presence of water, aligning with the principles of green chemistry.[15][16][17]
-
Commercial Availability : A vast and diverse library of boronic acids is commercially available, facilitating rapid scaffold derivatization for structure-activity relationship (SAR) studies.[1]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, focusing on the mechanistic underpinnings, practical experimental protocols, and the critical role of boronic acids as pivotal intermediates.
The Core Mechanism: A Palladium-Catalyzed Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[16][18] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X). This step, which is often rate-determining, forms a 16-electron square planar Pd(II) intermediate.[1][2] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[1][15]
-
Transmetalation : This is the key step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex (R²-B(OH)₃⁻).[6] This "ate" complex then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of this ligand exchange is still a subject of detailed study but is fundamental to the C-C bond formation.[1][19]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the diorganopalladium(II) complex. This forms the desired C-C bond in the final product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[16][18]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. ajabs.org [ajabs.org]
Application Notes and Protocols for the Preparation of Pyrimidine Ester-Based CK2 Inhibitors
Introduction: Targeting the "Master Kinase" CK2 with Pyrimidine-Based Inhibitors
Protein Kinase CK2, formerly known as Casein Kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its involvement in cell growth, proliferation, and apoptosis has earned it the moniker of a "master kinase".[1] Dysregulation of CK2 activity is strongly implicated in the pathogenesis of numerous human diseases, most notably cancer, where it is often overexpressed and contributes to malignant transformation and resistance to therapy.[2][3][4] This makes CK2 a compelling and extensively validated therapeutic target for drug discovery.[5][6]
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of essential biological molecules like DNA and RNA.[7] Its structural resemblance to the adenine core of ATP makes it a "privileged scaffold" for the design of ATP-competitive kinase inhibitors.[8][9] By modifying the pyrimidine ring at various positions, medicinal chemists can achieve potent and selective inhibition of specific kinases.[10][11] This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrimidine ester-based compounds as potent CK2 inhibitors, their characterization, and their evaluation in biochemical assays. We will use a representative synthetic scheme leading to a core structure analogous to many known pyrimidine-based kinase inhibitors.
Scientific Rationale: The Pyrimidine Scaffold as a Kinase Hinge-Binder
The ATP-binding pocket of protein kinases is a highly conserved region. ATP-competitive inhibitors are designed to occupy this pocket and prevent the binding of ATP, thereby blocking the phosphotransfer reaction. The pyrimidine scaffold is particularly effective as it can mimic the hydrogen bonding interactions that the adenine base of ATP forms with the "hinge" region of the kinase.[9] Strategic substitutions on the pyrimidine ring allow for the extension of the molecule into more variable regions of the ATP-binding site, which is key to achieving selectivity for CK2 over other kinases.[12]
The synthesis of these inhibitors often starts from readily available pyrimidine esters. The ester group serves as a versatile handle for introducing further chemical diversity through various organic reactions, such as amide bond formation or reduction followed by etherification. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[13]
Experimental Protocols
Part 1: Synthesis of a Representative Pyrimidine-Based CK2 Inhibitor
This protocol describes a general method for the synthesis of a 2,4-disubstituted pyrimidine derivative, a common motif in kinase inhibitors, starting from a pyrimidine ester. The specific reagents can be varied to generate a library of analogs for SAR studies.
Workflow Diagram: Synthesis of a Pyrimidine-Based CK2 Inhibitor
Caption: Synthetic workflow for a pyrimidine-based CK2 inhibitor.
Materials and Reagents:
-
Diethyl 2-(ethoxymethylene)malonate
-
Urea
-
Sodium Ethoxide
-
Phosphorus oxychloride (POCl₃)
-
Substituted anilines or other amines (Amine 1 and Amine 2)
-
Anhydrous solvents (Ethanol, Dioxane, DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Analytical instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Protocol:
Step 1: Synthesis of 2,4-dichloro-5-ethoxycarbonylpyrimidine
-
Condensation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this, add diethyl 2-(ethoxymethylene)malonate followed by urea.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate indicates the progress of the reaction.
-
Work-up: After cooling, filter the precipitate, wash with cold ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine-5-carboxylic acid ethyl ester.
-
Chlorination: Carefully add the dried intermediate to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser. Heat the mixture at reflux for 4-6 hours.
-
Isolation: After cooling, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. The resulting precipitate is the desired 2,4-dichloro-5-ethoxycarbonylpyrimidine. Filter, wash with cold water, and dry.
Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the dichloropyrimidine is more reactive than the C2 position, allowing for sequential and selective substitution.[14]
-
First Substitution (C4): Dissolve the 2,4-dichloro-5-ethoxycarbonylpyrimidine and 1.1 equivalents of the first amine (Amine 1) in a suitable solvent like dioxane or ethanol. Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) and monitor the reaction by TLC or LC-MS.
-
Isolation: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the 4-amino-2-chloro-5-ethoxycarbonylpyrimidine derivative.
-
Second Substitution (C2): Dissolve the purified intermediate and 1.2 equivalents of the second amine (Amine 2) in a solvent like DMF or NMP. Add 2-3 equivalents of a base.
-
Reaction: Heat the reaction mixture at a higher temperature (100-140 °C) and monitor its progress.
-
Final Purification: After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the final compound by column chromatography to yield the desired pyrimidine-based CK2 inhibitor.[15]
Step 3: Characterization
-
Confirm the identity and purity of the final compound using:
-
LC-MS: To determine the molecular weight and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
HRMS: To obtain the exact mass.
-
Part 2: In Vitro CK2 Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of the synthesized compounds against human recombinant CK2 using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16]
Workflow Diagram: CK2 Inhibition Assay
Caption: Workflow for the in vitro CK2 kinase inhibition assay.
Materials and Reagents:
-
Synthesized pyrimidine inhibitors
-
Recombinant human CK2 holoenzyme (α₂β₂)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)[1]
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Assay Plate Setup:
-
Add the serially diluted inhibitors to the wells of the multi-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the kinase reaction mixture to all wells.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to its Km for CK2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and to provide luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration, and thus to the CK2 activity.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the no inhibitor control as 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce CK2 activity by 50%).
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of pyrimidine-based inhibitors, illustrating how different substitutions can impact CK2 inhibition.
| Compound ID | R1 (at C4) | R2 (at C2) | CK2 IC₅₀ (nM) |
| PYR-001 | Phenyl | Methyl | 500 |
| PYR-002 | 3-Chlorophenyl | Methyl | 150 |
| PYR-003 | 3-Chlorophenyl | Cyclopropyl | 50 |
| PYR-004 | 3-Methoxyphenyl | Cyclopropyl | 200 |
| PYR-005 | 3-Chlorophenyl | (S)-1-phenylethyl | 25 |
This is example data. Actual results will vary based on the specific compounds synthesized.
From this hypothetical data, we can infer:
-
A halogen at the meta-position of the C4-phenyl ring (PYR-002 vs. PYR-001) enhances potency.[13]
-
A small, rigid group like cyclopropyl at the C2 position is more favorable than a methyl group (PYR-003 vs. PYR-002).
-
The electronic nature of the C4 substituent is important, as a methoxy group is less favorable than a chloro group (PYR-004 vs. PYR-003).
-
Introducing a chiral center at C2 can further improve potency (PYR-005).
CK2 Signaling Pathway and Inhibition
CK2 is constitutively active and participates in multiple signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and NF-κB pathways.[2][6] Inhibition of CK2 can disrupt these pathways, leading to apoptosis and reduced cell proliferation.[4]
Caption: Simplified CK2 signaling pathways and the point of intervention.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel pyrimidine ester-based CK2 inhibitors. The modular nature of the synthetic route allows for the creation of diverse chemical libraries, enabling detailed exploration of the structure-activity relationship. The described in vitro assay is a reliable method for determining the potency of these compounds. Successful lead compounds identified through this process can be further profiled in cell-based assays and in vivo models to assess their therapeutic potential in oncology and other CK2-driven diseases.
References
- Gyenis, L., & Litchfield, D. W. (2017). Targeting protein kinase CK2 in cancer: a long and winding road. Expert Opinion on Therapeutic Targets, 21(2), 143-154. [Link]
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]
- CSNK2A1 Foundation. (2021). Research Explained: Protein kinase CK2: a potential therapeutic target for diverse human diseases. [Link]
- Lian, H., et al. (2019). Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management. Asian Pacific Journal of Cancer Prevention, 20(1), 23-32. [Link]
- Ruzzene, M., & Pinna, L. A. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy, 6(1), 183. [Link]
- Chua, M. M. J., et al. (2017). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Oncotarget, 8(49), 86695–86709. [Link]
- El-Gamal, M. I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
- Abdel-Ghani, T. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12113–12128. [Link]
- Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597-610. [Link]
- Ostrynska, O. V., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 148-160. [Link]
- Wikipedia. (n.d.). Silmitasertib. [Link]
- MBL Life Science. (n.d.). CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. [Link]
- Shirai, F., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]
- Chua, M. M. J., et al. (2017). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. PubMed Central. [Link]
- Battistutta, R., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 4(8), 769-774. [Link]
- Brear, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PubMed Central. [Link]
- Senhwa Biosciences, Inc. (n.d.). Silmitasertib. [Link]
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
- Ostrynska, O. V., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Europe PMC. [Link]
- Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. [Link]
- Niefiedorowicz, A., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91-96. [Link]
- Borgo, C., et al. (2021). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. PubMed Central. [Link]
- Patel, S. B., et al. (2023). Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies. Journal of Biomolecular Structure & Dynamics, 41(20), 10459-10475. [Link]
- Popova, I. Y., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5275. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Pilkington, C. J., et al. (2014).
- Li, Y., et al. (2022).
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14820. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia [mdpi.com]
- 3. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management [journal.waocp.org]
- 4. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 6. senhwabio.com [senhwabio.com]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Decarboxylative Coupling Reactions of Carboxylic Acids
A Guide for Researchers and Drug Development Professionals
Abstract
Transition metal-catalyzed decarboxylative coupling has emerged as a transformative strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from ubiquitous and structurally diverse carboxylic acids.[1][2][3] This approach provides a powerful alternative to traditional cross-coupling reactions that often rely on pre-formed, and frequently sensitive, organometallic reagents.[2][4] By utilizing inexpensive and stable carboxylic acids as coupling partners, this methodology offers significant advantages in terms of operational simplicity, functional group tolerance, and reduced sensitivity to air and moisture.[4][5] The loss of carbon dioxide as the sole byproduct enhances the atom economy and environmental profile of these reactions.[6] For professionals in drug discovery and development, decarboxylative coupling provides an invaluable tool for late-stage functionalization and the rapid generation of molecular complexity, accelerating the exploration of chemical space.[7][8]
Core Concepts & Mechanistic Overview
Decarboxylative coupling reactions involve the substitution of a carboxyl group with a new moiety, driven by the irreversible loss of CO₂. These transformations are typically mediated by transition metal catalysts, often in conjunction with photoredox catalysis to enable reactions under mild conditions.
General Reaction Scheme & Key Components
The fundamental transformation involves coupling a carboxylic acid (R-COOH) with a suitable partner (e.g., an aryl halide, Ar-X) to form a new bond (R-Ar), as depicted below.
-
Carboxylic Acid: The source of the R-group. Aliphatic and aromatic carboxylic acids are widely used.[5][9][10]
-
Coupling Partner: Typically an electrophile, such as an aryl, vinyl, or alkyl halide.
-
Catalyst: A transition metal complex (e.g., based on Pd, Ni, Cu, Fe) is essential for facilitating the key bond-forming steps.[3][8][11]
-
Oxidant/Base: Often required to facilitate the decarboxylation step and regenerate the active catalyst.[4]
-
Photocatalyst (optional): In photoredox-mediated variants, a photocatalyst (e.g., Iridium or Ruthenium complex) absorbs visible light to initiate a single-electron transfer (SET) process, generating radical intermediates under exceptionally mild conditions.[12][13]
Mechanistic Paradigms
Decarboxylative couplings can proceed through distinct mechanistic pathways, primarily categorized as radical or ionic. The choice of catalyst, substrate, and reaction conditions dictates the operative mechanism.
-
Radical Pathways (via Photoredox/Metal Synergy): This is arguably the most impactful recent development. The process is initiated by a photocatalyst that, upon light absorption, oxidizes the carboxylate. This generates a carboxyl radical that rapidly extrudes CO₂ to form a carbon-centered radical (R•).[11] This radical is then intercepted by a transition metal catalyst (commonly Nickel) within its cross-coupling cycle to form the desired product.[12][13] This synergistic approach has enabled the coupling of previously challenging substrates, such as unactivated aliphatic carboxylic acids.[5][11]
-
Metal-Mediated Pathways: In thermal reactions, a transition metal (often Copper or Silver) coordinates to the carboxylate, promoting decarboxylation to form an organometallic intermediate (e.g., R-Cu).[4][14] This intermediate can then undergo transmetalation to a second catalytic cycle (e.g., Palladium-based) for the final cross-coupling step.[4] These bimetallic systems were foundational in the development of decarboxylative biaryl synthesis.[4][15]
Below is a generalized catalytic cycle for a synergistic metallaphotoredox decarboxylative arylation, a cornerstone of modern drug discovery.
Caption: General mechanism for synergistic photoredox and nickel catalysis.
Application Notes: Versatility in Molecular Construction
The broad applicability of decarboxylative coupling makes it a strategic tool for synthesizing key structural motifs found in pharmaceuticals and functional materials.
C(sp³)–C(sp²) Bond Formation: Accessing Bioactive Scaffolds
The coupling of aliphatic carboxylic acids with aryl halides is a flagship application, providing direct access to alkylated arenes.[8][11] This is particularly valuable as it allows for the use of naturally abundant α-amino acids and other chiral building blocks to synthesize enantioenriched benzylic amines, which are prevalent in pharmacologically active agents.[12]
-
Key Advantage: It circumvents the need for preparing and handling often unstable or inaccessible alkyl organometallic reagents. The reaction tolerates a wide array of functional groups, making it ideal for late-stage functionalization of complex molecules.[7]
-
Example Application: In the synthesis of analogues for the antipsychotic drug Asenapine, a decarboxylative approach allows a chiral pyrrolidine carboxylic acid to be directly coupled with various arenes in a single, diversity-generating step.[7]
C(sp²)–C(sp²) Bond Formation: Modern Biaryl Synthesis
The synthesis of biaryls is fundamental to materials science and medicinal chemistry. Decarboxylative coupling of aromatic carboxylic acids with aryl halides offers a robust method for this transformation.[4][15] Bimetallic systems, such as Pd/Cu or Pd/Ag, are commonly employed, where the co-catalyst (Cu or Ag) facilitates the decarboxylation step.[4][15]
-
Key Advantage: This method avoids the use of organoboron or organotin reagents common in Suzuki and Stille couplings, offering a different reactivity profile and substrate scope. Heteroaromatic acids are also viable substrates, enabling the rapid assembly of complex heterobiaryl scaffolds.[4][16]
C(sp³)–N Bond Formation: A New Frontier in Amination
Recent advancements have established decarboxylative C–N coupling as a powerful method for N-alkylation.[14][17] By merging copper and photoredox catalysis, a wide range of primary, secondary, and tertiary carboxylic acids can be coupled with various nitrogen nucleophiles, including N-heterocycles, amides, and sulfonamides.[17][18]
-
Key Advantage: The reaction proceeds at room temperature with high efficiency and regioselectivity, providing a significant advantage over classical methods like nucleophilic substitution, which often require harsh conditions or pre-activation of the alkyl partner.[17]
Detailed Protocols
The following protocols are representative examples of modern decarboxylative coupling reactions. It is crucial to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Fe/Ni Metallaphotoredox Decarboxylative Arylation of an Aliphatic Carboxylic Acid
This protocol describes a C(sp³)–C(sp²) coupling using earth-abundant iron as a photocatalyst promoter, offering a cost-effective alternative to iridium-based systems.[8][11]
Materials:
-
Aliphatic carboxylic acid (e.g., Cyclohexanecarboxylic acid) (1.0 equiv)
-
Aryl iodide (e.g., 4-Iodoanisole) (1.5 equiv)
-
NiCl₂•glyme (5 mol%)
-
4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy) (5.5 mol%)
-
FeCl₃ (10 mol%)
-
Li₂CO₃ (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Visible light source (e.g., 34-40 W Blue LED lamp)
-
Cooling fan
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the NiCl₂•glyme (0.05 equiv) and dtbbpy (0.055 equiv) to a Schlenk tube. Add DMF and stir for 10 minutes to form the pre-catalyst complex.
-
Reagent Addition: To the tube, add the carboxylic acid (1.0 equiv), aryl iodide (1.5 equiv), FeCl₃ (0.10 equiv), and Li₂CO₃ (2.0 equiv).
-
Degassing: Seal the tube, remove it from the glovebox, and if not set up in a glovebox, degas the solvent via three freeze-pump-thaw cycles. Backfill with nitrogen or argon.
-
Irradiation: Place the reaction tube approximately 5-10 cm from the blue LED lamp. Use a cooling fan to maintain the reaction temperature at or near room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction under irradiation for 12-24 hours. Progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Pd/Ag-Catalyzed Decarboxylative Cross-Coupling for Heterobiaryl Synthesis
This protocol details a thermal method for coupling a heteroaromatic carboxylic acid with an aryl halide, a common strategy for constructing drug-like scaffolds.[15]
Materials:
-
Heteroaromatic carboxylic acid (e.g., Oxazole-5-carboxylic acid) (1.2 equiv)
-
Aryl halide (e.g., 4-Bromobenzonitrile) (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
Ag₂CO₃ (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Equipment:
-
Microwave reactor vial or sealed pressure tube with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Heated stirring plate or microwave reactor
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), heteroaromatic carboxylic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), Ag₂CO₃ (1.5 equiv), and K₂CO₃ (2.0 equiv) to a microwave vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
-
Sealing and Heating: Seal the vial with a crimp cap. Remove from the glovebox and place it in a preheated oil bath at 120-140 °C or in a microwave reactor set to the desired temperature.
-
Reaction Monitoring: Stir the reaction vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired heterobiaryl product.
Experimental Workflow & Key Considerations
A successful decarboxylative coupling experiment requires careful attention to several factors.
Caption: A standard experimental workflow for decarboxylative coupling.
Troubleshooting and Insights:
-
Protodecarboxylation: A common side reaction is the replacement of the carboxylic acid with a hydrogen atom. This can sometimes be suppressed by rigorously excluding water or by adjusting the base or solvent.[19]
-
Substrate Scope: While powerful, some substrates can be challenging. For example, aliphatic carboxylic acids lacking an adjacent radical-stabilizing group (like an α-heteroatom) historically required harsher conditions, though modern photoredox methods have greatly expanded this scope.[5] Electron-rich aryl halides can sometimes be slow to undergo oxidative addition.[5]
-
Ligand Choice: The ligand on the transition metal (e.g., Nickel or Palladium) is critical. It influences the catalyst's stability, solubility, and reactivity, and is a key parameter to screen during reaction optimization.
-
Inert Atmosphere: Although generally more robust than traditional cross-couplings, maintaining an inert atmosphere is crucial, especially for photoredox systems where oxygen can quench the excited state of the photocatalyst or intercept radical intermediates.
Conclusion and Future Outlook
Decarboxylative coupling has fundamentally altered the landscape of synthetic chemistry, providing a more sustainable and versatile disconnection approach. Carboxylic acids are no longer viewed merely as endpoints but as powerful and stable synthetic handles for complex molecule construction.[3][6] Future research will likely focus on expanding the reaction scope to new bond formations, developing even more sustainable catalysts based on earth-abundant metals, and applying these methods to solve outstanding challenges in materials science and drug development.
References
- Decarboxyl
- Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.PubMed Central.[Link]
- Decarboxylative coupling reactions: a modern strategy for C–C-bond formation.Chemical Society Reviews (RSC Publishing).[Link]
- ChemInform Abstract: Decarboxylative Coupling Reactions: A Modern Strategy for C-C-Bond Formation.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis.Journal of the American Chemical Society.[Link]
- Advancements in double decarboxylative coupling reactions of carboxylic acids.National Institutes of Health (PMC).[Link]
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.RSC Publishing.[Link]
- Advances in Decarboxylative Oxidative Coupling Reaction.
- Transition Metal Catalyzed Decarboxylative Cross-Coupling Reactions.
- Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application.
- Carboxyl-Directed C―H Functionalization and Subsequent Decarboxylative Coupling Reactions of Arom
- Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides.
- Decarboxylative coupling of aliphatic carboxylic acid with various nucleophiles.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- Transition-Metal-Catalyzed Decarbonylative Coupling Reactions: Concepts, Classifications, and Applic
- Electrochemical decarboxylative coupling of aliphatic carboxylic acids.
- Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis.
- Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.Organic Chemistry Portal.[Link]
- Decarboxylative sp C–N Coupling via Dual Copper/Photoredox C
- Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.Macmillan Group - Princeton University.[Link]
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis.National Institutes of Health (PMC).[Link]
- Metal-Catalyzed Decarboxylative C–H Functionalization.
- A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation.
- Recent Advances in Photocatalytic Decarboxylative Coupling Reactions in Medicinal Chemistry.
- An efficient platform for decarboxylative functionalization of carboxylic acids using sulfuryl fluoride: Pd-catalyzed decarboxylative dehydrogenation of alkanecarboxylic acids and decarboxylative cross-coupling of arenecarboxylic acids.Organic Chemistry Frontiers (RSC Publishing).[Link]
- Transition metal-catalyzed decarboxylative cross-coupling reactions.R Discovery.[Link]
Sources
- 1. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides [organic-chemistry.org]
- 14. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. discovery.researcher.life [discovery.researcher.life]
Introduction: The Significance of Pyrimidine Esters in Medicinal Chemistry
An Application Note and Protocol for the Esterification of 5-Bromopyrimidine-4-Carboxylic Acid
5-Bromopyrimidine-4-carboxylic acid and its corresponding esters are pivotal intermediates in the synthesis of pharmacologically active molecules. Pyrimidines are core structural motifs in a wide array of therapeutic agents, including oncology, virology, and antibacterial drugs.[1] Specifically, esters like methyl 5-bromopyrimidine-4-carboxylate are key precursors for synthesizing potent protein kinase CK2 inhibitors, which have shown promise in therapeutic applications.[1]
However, the direct esterification of 5-bromopyrimidine-4-carboxylic acid is not trivial. The electron-withdrawing properties of the pyrimidine ring, compounded by the inductive effect of the bromine atom at the 5-position, decrease the nucleophilicity of the carboxylate and deactivate the carbonyl carbon towards nucleophilic attack. This inherent lack of reactivity necessitates carefully chosen synthetic strategies to achieve high yields and purity. Traditional methods involving the formation of an acid chloride, for instance, can be low-yielding and require laborious purification.[1]
This guide provides a detailed examination of suitable esterification protocols, focusing on methods that employ activating agents to overcome the substrate's low reactivity. We present a primary, recommended protocol based on the Steglich esterification, known for its mild and effective conditions, alongside an alternative Fischer-Speier esterification method.
Selecting the Optimal Esterification Strategy
The choice of an esterification method is critical and depends on the substrate's stability, steric hindrance, and electronic properties. For an electron-deficient heteroaromatic carboxylic acid, direct acid-catalyzed esterification often requires harsh conditions that can lead to degradation. Milder, more sophisticated methods that activate the carboxylic acid in situ are generally preferred.
| Method | Principle | Advantages for this Substrate | Disadvantages |
| Fischer-Speier Esterification | Acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[2][3] | Simple reagents, cost-effective for large-scale synthesis. | Reversible reaction requiring harsh conditions (heat, strong acid) and/or water removal, which may not be suitable for this substrate.[4] |
| Steglich Esterification | Employs a carbodiimide (e.g., DCC, EDC) to activate the carboxylic acid, with a nucleophilic catalyst (DMAP).[5][6] | Mild, room-temperature conditions; high yields; suitable for sensitive and sterically hindered substrates.[6][7] | By-product (dicyclohexylurea, DCU) can be difficult to remove; DCC is an allergen.[8] |
| Mitsunobu Reaction | A redox-condensation using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[9][10][11] | Very mild, neutral conditions; proceeds with inversion of configuration for chiral alcohols.[10][12] | Generates stoichiometric amounts of phosphine oxide and hydrazine by-products, complicating purification; pKa of the acid should ideally be below 13.[11] |
Given the substrate's nature, the Steglich esterification emerges as the most robust and reliable method, offering a balance of high reactivity under mild conditions.
Primary Recommended Protocol: Steglich Esterification
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species, which is then readily attacked by the alcohol to yield the desired ester.[7] This catalytic cycle suppresses a common side reaction—the rearrangement of the O-acylisourea to an unreactive N-acylurea.[5][7]
Reagents and Materials
| Reagent | Molar Eq. | Purpose |
| 5-Bromopyrimidine-4-carboxylic acid | 1.0 | Starting Material |
| Alcohol (e.g., Methanol, Ethanol) | 1.2 - 1.5 | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Activating Agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification of 5-bromopyrimidine-4-carboxylic acid.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromopyrimidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the alcohol (1.2 eq) followed by DMAP (0.1 eq) to the solution. Stir until all solids are dissolved.
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.[13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure ester.[14]
Reaction Mechanism: The Role of DCC and DMAP
Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.
Alternative Protocol: Fischer-Speier Esterification
For larger-scale syntheses where cost is a primary concern and the substrate is deemed sufficiently stable, a classic Fischer esterification can be attempted. This reaction is an equilibrium process and relies on using a large excess of the alcohol (often as the solvent) and a strong acid catalyst to drive the reaction toward the product.[3][13]
Step-by-Step Methodology
-
Preparation: Suspend 5-bromopyrimidine-4-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).[2] The addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux.[13] The reaction time can vary significantly (6-24 hours). Monitor the reaction by TLC. To drive the equilibrium, a Dean-Stark apparatus can be used with a co-solvent like toluene to remove the water formed during the reaction.[4]
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: Remove the bulk of the alcohol solvent via rotary evaporation. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash chromatography or recrystallization as described in the primary protocol.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[15][16]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors from solvents and reagents.[15]
-
Corrosive Acids: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.[17][18] In case of contact, rinse the affected area with copious amounts of water.
-
DCC Handling: Dicyclohexylcarbodiimide (DCC) is a potent skin allergen and sensitizer. Avoid all direct contact.
-
Flammable Solvents: Dichloromethane and alcohols are flammable. Keep them away from ignition sources.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient activation of the carboxylic acid. 2. Reagents (especially solvent) are not anhydrous. 3. In Fischer method, equilibrium not shifted. | 1. For Steglich, ensure DCC is fresh. Consider a more potent coupling agent like EDC. 2. Use freshly distilled, anhydrous solvents. Dry starting materials under vacuum. 3. For Fischer, increase reflux time, use a larger excess of alcohol, or employ a Dean-Stark trap to remove water. |
| Formation of N-Acylurea Side Product | In the Steglich protocol, the O-acylisourea intermediate rearranged before reacting with the alcohol. This happens if the alcohol is not nucleophilic enough or if the reaction is too slow. | Ensure an adequate catalytic amount of DMAP is used (5-10 mol%) to accelerate the desired reaction pathway.[7] |
| Difficulty Removing DCU/EDC-urea By-product | The urea by-product can sometimes be soluble in the reaction solvent or co-precipitate with the product. | 1. After filtering the bulk of the DCU, cool the filtrate to precipitate more. 2. For EDC, the resulting urea is water-soluble and can be removed with an acidic wash.[8] 3. Dilute the crude product with a non-polar solvent (e.g., hexanes) to precipitate the urea before chromatography. |
| Incomplete Reaction in Fischer Method | The equilibrium lies towards the starting materials. | Use a greater excess of the alcohol or more efficiently remove the water byproduct.[3] |
References
- Filo. (2025, March 20).
- SmartLabs.
- ausetute.com.
- UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- YouTube. (2019, February 21).
- NIH. (n.d.).
- chymist.com. ESTERS.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Chemical Reviews. (n.d.).
- Journal of Organic Chemistry. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ChemicalBook. (n.d.). 5-Bromopyrimidine synthesis.
- Bentham Science Publisher. (2025, June 4).
- SynArchive. (n.d.).
- Benchchem. (n.d.).
- The Royal Society of Chemistry. (2014, November 30).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound.
- Wikipedia. (n.d.).
- NIH. (2023, December 9).
- Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- BYJU'S. (n.d.).
- ResearchGate. (2016, April 15).
- Master Organic Chemistry. (n.d.).
- ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- YouTube. (2016, December 27).
- Chemistry LibreTexts. (2023, January 22).
- Organic Chemistry Portal. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (2025, February 21).
- OperaChem. (2024, January 5).
- Chemguide. (n.d.).
- Chemguide. (n.d.).
- Sigma-Aldrich. (n.d.). Acid to Ester - Common Conditions.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]
- 16. smartlabs.co.za [smartlabs.co.za]
- 17. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 18. chymist.com [chymist.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Methyl 5-bromopyrimidine-4-carboxylate
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 5-bromopyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of this compound and to detect potential process-related impurities and degradation products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, system suitability criteria, and guidance on method validation in alignment with international regulatory standards.
Introduction
This compound is a critical building block in the synthesis of various biologically active molecules. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). A known synthetic route involves the condensation of formamidine acetate and mucobromic acid, a process that can be low-yielding and generate a significant number of byproducts[1]. Therefore, a reliable and validated analytical method is essential for the quality control of this intermediate.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy[2]. This application note describes a stability-indicating HPLC method, capable of separating the main compound from its potential impurities. The principles outlined are grounded in established chromatographic theory and adhere to guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH)[3][4].
Scientific Rationale and Method Development Strategy
The development of this HPLC method was guided by the physicochemical properties of this compound and related pyrimidine derivatives.
-
Chromatographic Mode: Reversed-phase chromatography was selected as it is a versatile and widely used technique for the separation of moderately polar to non-polar compounds[5]. The pyrimidine ring system, while containing polar nitrogen atoms, possesses sufficient hydrophobicity for retention on a non-polar stationary phase.
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen for its broad applicability and proven performance in separating a wide range of pharmaceutical compounds, including heterocyclic molecules like pyrimidines[6].
-
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile is favored for its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and potentially more retained non-polar byproducts, while maintaining good peak shape for the main analyte. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak symmetry by suppressing the ionization of silanol groups on the silica support.
-
Detection: Brominated pyrimidines are known to exhibit UV absorbance. Based on data for similar compounds, a detection wavelength in the range of 220-270 nm is expected to provide good sensitivity[7]. For this method, a preliminary wavelength of 254 nm is proposed, which is a common wavelength for aromatic and heterocyclic compounds. However, it is strongly recommended to determine the UV absorption maximum (λmax) of a pure standard of this compound in the chosen mobile phase for optimal sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria should be established based on internal laboratory standards and ICH guidelines.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of standard) |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Trustworthiness
To ensure the reliability of this method, it must be validated according to ICH Q2(R2) guidelines. The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to show that the main peak is resolved from any degradation products.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. Adherence to the outlined protocols, system suitability criteria, and validation guidelines will ensure the generation of accurate and reproducible data, which is crucial for the quality control of this important pharmaceutical intermediate.
References
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- USP General Chapter <621> Chromatography. U.S. Pharmacopeia.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Preparation method and detection method of 2,4-dibromopyrimidine. Google Patents.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. pharmtech.com [pharmtech.com]
- 3. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. m.youtube.com [m.youtube.com]
Application Note: High-Purity Isolation of Methyl 5-bromopyrimidine-4-carboxylate using Flash Column Chromatography
Abstract
Methyl 5-bromopyrimidine-4-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules, particularly in the development of novel kinase inhibitors.[1] The purity of this intermediate is paramount, as trace impurities can lead to significant side-product formation, complicate reaction kinetics, and compromise the biological activity of final compounds. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We delineate the causality behind methodological choices, from analytical solvent system development using Thin-Layer Chromatography (TLC) to a robust, step-by-step preparative protocol designed for optimal separation and yield.
Introduction: The Imperative for Purity
Pyrimidine derivatives are ubiquitous scaffolds in medicinal chemistry.[1] this compound, specifically, offers two reactive sites—the bromine atom for cross-coupling reactions (e.g., Suzuki coupling) and the methyl ester for amide bond formation—making it a versatile precursor.[1] However, synthetic routes, such as the condensation of formamidine with mucobromic acid followed by esterification, can yield a complex mixture of byproducts.[1] Common process-related impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Over-brominated or Isomeric Products: Impurities arising from non-selective halogenation.
-
Hydrolyzed Byproduct: The corresponding 5-bromopyrimidine-4-carboxylic acid, resulting from ester hydrolysis.
Effective removal of these impurities is not merely a matter of quality control but a critical step that dictates the success of subsequent, often costly, synthetic transformations. Flash column chromatography on silica gel is the industry-standard technique for this purification challenge due to its efficiency, scalability, and cost-effectiveness.[2]
Foundational Principles: Chromatography Method Selection
The separation of organic compounds via chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[3] For a moderately polar compound like this compound, normal-phase chromatography is the logical choice.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent with surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar organic solvent (e.g., hexanes) blended with a more polar modifier (e.g., ethyl acetate).
In this system, polar molecules in the crude mixture will have a stronger affinity for the polar silica gel and will move through the column more slowly. Less polar molecules will spend more time in the mobile phase and elute faster. By carefully tuning the polarity of the mobile phase, a high-resolution separation can be achieved.
Analytical Foundation: Method Development with TLC
Before committing a crude sample to a preparative column, the optimal mobile phase composition must be determined at an analytical scale using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[3] This Rf value ensures that the compound moves efficiently through the column but is sufficiently retained to separate from both less polar and more polar impurities.
Protocol: TLC Solvent System Screening
-
Preparation: In a fume hood, prepare several developing chambers (e.g., a beaker covered with a watch glass) containing small volumes of different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.[4] Prepare mixtures with varying ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (e.g., Merck Kieselgel 60 F₂₅₄).
-
Development: Place the spotted TLC plate vertically into a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as pyrimidine rings are UV-active. Circle the visible spots.
-
Rf Calculation & Optimization:
-
Calculate the Rf for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent)[4]
-
If the target spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of ethyl acetate.
-
If the target spot moves with the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of ethyl acetate.[5]
-
The ideal system will show clear separation (ΔRf > 0.2) between the target compound (Rf ≈ 0.2-0.4) and its major impurities.
-
Preparative Scale: Flash Column Chromatography Protocol
This protocol is designed for the purification of 1-5 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. A general rule of thumb is to use a 30-50:1 weight ratio of silica gel to crude compound for good separation.[6]
Table 1: Materials and Key Parameters
| Parameter | Specification / Value | Rationale & Notes |
| Analyte | This compound | --- |
| Molecular Formula | C₆H₅BrN₂O₂ | --- |
| Molecular Weight | 217.02 g/mol | [7] |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | The fine particle size provides a high surface area, essential for high-resolution separation in flash chromatography.[2] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | Determined by prior TLC analysis. A gradient elution may be required for complex mixtures. |
| Target Rf | 0.2 - 0.4 | Provides the optimal balance between retention for separation and efficient elution time.[3] |
| Column Dimensions | Dependent on scale (e.g., 40 mm diameter for 1-5 g) | A proper column diameter ensures an even sample band and prevents overloading. |
Workflow Diagram: From Crude to Pure Compound
Caption: Overall workflow for chromatographic purification.
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method)
-
Causality: Proper column packing is the most critical step to prevent cracking or channeling of the silica bed, which leads to poor separation. The wet slurry method ensures a homogenous, air-free packing.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 100 g) with the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc). Stir to remove all air bubbles.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel. Gently tap the side of the column to ensure even packing.
-
Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface during solvent addition.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading
-
Causality: The sample must be applied to the column in a highly concentrated, narrow band. A wide band will result in broad, overlapping fractions and poor separation.
-
Method A (Wet Loading): Ideal for samples that are readily soluble in the mobile phase.
-
Dissolve the crude product (e.g., 2 g) in the minimum possible volume of eluent or a slightly more polar solvent like dichloromethane.
-
Carefully pipette the solution onto the top sand layer, allowing it to absorb fully into the silica.
-
Rinse the flask with a tiny amount of eluent and add it to the column. Repeat twice to ensure all the product is transferred.
-
-
Method B (Dry Loading): Recommended for samples with poor solubility in the eluent.[6]
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column and cover with a layer of sand.
-
Step 3: Elution and Fraction Collection
-
Causality: The elution process separates the compounds based on their polarity. Isocratic elution uses a constant solvent composition, while gradient elution involves gradually increasing the solvent polarity to elute more strongly-adsorbed compounds.
-
Carefully fill the column with the eluent.
-
Using gentle positive pressure (from a pump or house air), push the solvent through the column at a steady flow rate (e.g., ~2 inches/minute drop in solvent level).
-
Begin collecting fractions in test tubes immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL fractions for a 40 mm column).
-
If using a gradient, start with the low-polarity system identified by TLC and incrementally increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate) as the elution progresses.[6]
Step 4: Fraction Monitoring and Product Isolation
-
Causality: Fractions must be analyzed to identify which ones contain the pure product.
-
Using TLC, analyze every few fractions. It is efficient to spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine these pure fractions into a large round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Troubleshooting and Field Insights
Table 2: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Incorrect solvent system. - Column was overloaded. - Sample band was too wide. | - Re-optimize the solvent system with TLC. - Use a larger column with more silica gel. - Use the dry loading technique for better band application. |
| Streaking or Tailing of Spots | - Compound is too polar for the solvent. - Compound is acidic/basic and interacting strongly with silica. - Sample is degrading on the silica. | - Increase the polarity of the eluent. - For acidic compounds (like the carboxylic acid impurity), add ~0.5% acetic acid to the eluent.[8] For basic compounds, add ~0.5% triethylamine. - Consider using a less acidic stationary phase like alumina. |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). A common "flush" solvent is 10% Methanol in Dichloromethane. |
| Cracked Silica Bed | - Column ran dry. - Heat generated during packing with polar solvents. | - Never let the solvent level drop below the top of the silica. - Pack the column with a non-polar solvent first, then equilibrate with the more polar mobile phase. |
Diagram: Logic of Solvent Polarity Adjustment
Caption: Decision tree for optimizing TLC solvent systems.
Conclusion
The protocol described provides a systematic and robust methodology for the purification of this compound. By grounding the preparative-scale flash chromatography in solid analytical TLC data, researchers can reliably achieve high purity (>98%), which is essential for advancing drug discovery and development pipelines. The key to success lies in methodical solvent selection, careful column packing, and diligent fraction monitoring. This self-validating system ensures that the isolated intermediate is suitable for high-stakes downstream applications.
References
- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. National Center for Biotechnology Information.
- Le-Coq, J., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(10), 1465-1468.
- LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Journal of Medicinal Chemistry. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications.
- ResearchGate. (2018). TLC tailing and carboxylic acid?
- AbacipharmTech. (n.d.). This compound.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- NIH - National Center for Biotechnology Information. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromopyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-bromopyrimidine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate and may be encountering challenges, particularly with reaction yield. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and reproducibility of your synthesis.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in the synthesis of this compound are a common yet solvable issue. Most preparations involve the esterification of 5-bromopyrimidine-4-carboxylic acid. The following Q&A section addresses the most frequent problems encountered during this process.
Q1: My Fischer esterification of 5-bromopyrimidine-4-carboxylic acid is consistently giving low yields (<50%). What are the primary causes?
This is the most common challenge. The Fischer esterification is a reversible, equilibrium-driven reaction.[1][2][3] Low yields are typically traced back to one of three factors: incomplete reaction, product decomposition, or loss during workup.
Potential Cause 1: Unfavorable Equilibrium The reaction between 5-bromopyrimidine-4-carboxylic acid and methanol produces the methyl ester and water.[4][5] If water is not removed or one of the reactants is not used in excess, the reaction will reach equilibrium and will not proceed to completion.
-
Solution:
-
Use Excess Methanol: The most straightforward strategy is to use methanol as the reaction solvent. A large molar excess of the alcohol will shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]
-
Water Removal: For larger-scale reactions where using methanol as a solvent is not economical, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it is formed.[6]
-
Potential Cause 2: Insufficient Catalysis or Reaction Time The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen, making the carboxylic acid a better electrophile.[1][5]
-
Solution:
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. Typically, 3-5 drops of concentrated sulfuric acid per 100 mmol of carboxylic acid is adequate for reactions using methanol as the solvent.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting carboxylic acid spot is no longer visible. Refluxing for 24 hours is a common timeframe.[7]
-
Potential Cause 3: Starting Material Quality The purity of 5-bromopyrimidine-4-carboxylic acid is critical. Impurities can interfere with the reaction. The starting material should be a solid and stored in a refrigerator.[8]
-
Solution:
-
Verify Purity: Confirm the purity of your starting material via NMR or melting point analysis.
-
Proper Storage: Store the carboxylic acid in a cool, dry place to prevent degradation.
-
Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?
The most likely byproduct is the result of decarboxylation, especially if the reaction is heated for excessively long periods or at too high a temperature. Pyrimidine carboxylic acids can be susceptible to losing CO₂, particularly under harsh acidic conditions.[9]
-
Prevention Strategy:
-
Temperature Control: Maintain a gentle reflux. For methanol, this is around 65°C. Avoid aggressive heating.
-
Monitor Closely: As mentioned above, monitor the reaction to avoid unnecessarily long heating times once the starting material has been consumed.
-
A logical workflow for troubleshooting these issues is presented below.
Caption: Troubleshooting workflow for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for esterifying 5-bromopyrimidine-4-carboxylic acid?
While several methods exist, the Fischer esterification using methanol as the solvent and sulfuric acid as the catalyst is the most common, cost-effective, and scalable approach.[2][6] Alternative methods can be used but present different challenges.
| Method | Reagents | Conditions | Pros | Cons |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux (65°C), 12-24h | Inexpensive, scalable, simple setup | Reversible, may require long reaction times |
| Acid Chloride | SOCl₂, then Methanol | Room temp to 40°C | Fast, irreversible, high yielding | Requires handling of thionyl chloride, extra step |
| Alkyl Halide | Methyl Iodide, K₂CO₃ | DMF, Room temp | Good for sensitive substrates | Methyl iodide is toxic and expensive |
Q2: How should the reaction workup be performed to maximize product recovery?
A proper aqueous workup is critical to remove the acid catalyst and any remaining starting material while minimizing product loss.
-
Cool and Concentrate: After confirming reaction completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[2][7]
-
Dilute: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).[7]
-
Neutralize: Pour the organic solution into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] Caution: This will evolve CO₂ gas. Vent the funnel frequently. This step neutralizes the strong acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[2]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[2]
Q3: Is purification by column chromatography necessary?
If the reaction goes to completion and the workup is performed carefully, the resulting crude this compound is often of high purity (>95%). However, if TLC or NMR analysis shows significant impurities, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Experimental Protocol: Fischer Esterification
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
5-bromopyrimidine-4-carboxylic acid (1.0 eq)
-
Methanol (anhydrous, sufficient to act as solvent, e.g., 10-20 mL per gram of acid)
-
Sulfuric acid, concentrated (catalytic amount, ~0.05 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrimidine-4-carboxylic acid.
-
Add anhydrous methanol to the flask.
-
While stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle.
-
Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product, typically as a solid.
Reaction Mechanism and Side Reactions
Understanding the reaction pathway is key to effective troubleshooting.
Fischer Esterification Mechanism
The reaction proceeds via a six-step nucleophilic acyl substitution mechanism.[1]
Caption: Potential decarboxylation side reaction.
References
- UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
- Unknown.
- Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Unknown.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- OperaChem. (2024, January 5).
- PubChem. Methyl 5-bromo-2-(methylsulfanyl)
- ResearchGate. (2025, August 9). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. [Link]
- A1Suppliers. This compound, 98% Purity, C6H5BrN2O2, 10 grams. [Link]
- Chemistry LibreTexts. (2023, August 4). 17.
- BYJU'S.
- Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. byjus.com [byjus.com]
- 6. One moment, please... [operachem.com]
- 7. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]
- 8. 5-Bromopyrimidine-4-carboxylic acid | 64224-60-8 [sigmaaldrich.com]
- 9. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Navigating Side Reactions in Pyrimidine Ester Synthesis
Welcome to the Technical Support Center for pyrimidine ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical, field-proven solutions to optimize your synthetic protocols. The synthesis of pyrimidine esters, core scaffolds in numerous pharmaceuticals, is powerful but can be susceptible to competing reactions that diminish yields and complicate purification. This resource addresses these challenges in a direct question-and-answer format, grounded in mechanistic principles to empower you to make informed experimental choices.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section provides detailed guidance on specific problems you may encounter during the synthesis of pyrimidine esters, with a primary focus on the widely used Biginelli and Pinner reactions.
The Biginelli Reaction: Dihydropyrimidinone Synthesis
The Biginelli reaction is a cornerstone one-pot, three-component reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea). While efficient, it is not without its pitfalls.
Question 1: My Biginelli reaction mixture has turned a bright yellow and is highly fluorescent. The yield of my desired dihydropyrimidinone is very low. What is happening and how can I prevent it?
Answer: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][2] This is one of the most common competing side reactions in the Biginelli synthesis.
Causality: The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1] The ammonia is often generated from the decomposition of urea, particularly at elevated temperatures.[1][2] This alternative reaction pathway competes directly with the desired Biginelli condensation.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Higher temperatures favor the Hantzsch pathway.[1][2] Lowering the reaction temperature can dramatically reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways. While Brønsted acids are traditional, various Lewis acids may offer better selectivity for the desired DHPM formation.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its premature decomposition into ammonia, thus disfavoring the Hantzsch reaction.[1][2]
Question 2: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted starting materials. How can I drive the reaction to completion?
Answer: Low conversion in a Biginelli reaction can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][3]
Troubleshooting Protocol:
-
Evaluate Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[1] A broad range of catalysts, including various Lewis acids like FeCl₃, InCl₃, and Yb(OTf)₃, have been shown to improve yields and may be worth screening.[3]
-
Optimize Reaction Time and Temperature: The reaction may simply require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Assess Reactant Purity: Impurities in the starting materials, especially the aldehyde and β-ketoester, can inhibit the reaction.[1] Ensure all reactants are of high purity.
-
Solvent Choice: While ethanol is a common solvent, its polarity and protic nature may not be optimal for all substrates. Experimenting with other solvents or even solvent-free conditions has been demonstrated to improve yields in certain cases.[2][4]
Question 3: Purification of my crude product is challenging due to a persistent impurity. I suspect the formation of an N-acylurea or an uncyclized intermediate. How can I confirm this and prevent its formation?
Answer: The formation of N-acylureas and open-chain intermediates are known side reactions that complicate purification.
-
N-Acylurea Formation: This byproduct arises from a competing reaction between the β-ketoester and urea.[1]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize, particularly with sterically hindered substrates or under insufficiently activating conditions.[5]
Identification and Prevention:
| Side Product | Identification | Prevention Strategies |
| N-Acylurea | Characteristic signals in ¹H and ¹³C NMR spectroscopy and mass spectrometry.[2] | Carefully control reaction stoichiometry and catalyst loading. Recrystallization is often the most effective purification method.[2] |
| Uncyclized Intermediate | NMR and mass spectrometry will show the presence of all three components in a linear structure.[5] | Increase the concentration or strength of the acid catalyst to promote the final cyclization and dehydration steps. Increasing the reaction temperature can also provide the necessary activation energy for ring closure.[5] |
Experimental Protocol: General Procedure for a Catalyzed Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2-1.5 mmol).
-
Add the chosen solvent (e.g., ethanol) or proceed under solvent-free conditions.
-
Add the catalyst (e.g., a Lewis acid like Yb(OTf)₃, 5-10 mol%).
-
Stir the mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualization of Competing Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
The Pinner Synthesis: Pyrimidine Ring Formation
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, and it is highly sensitive to reaction conditions.
Question 4: My Pinner synthesis is resulting in a complex mixture of products with a low yield of the desired pyrimidine. What are the likely side reactions?
Answer: The Pinner synthesis can be plagued by several side reactions that lead to a complex product mixture. These include:
-
Self-Condensation of Reactants: Both the amidine and the β-dicarbonyl compound can react with themselves, especially under basic conditions, to form byproducts like triazines or other condensation products.[3]
-
Incomplete Cyclization: The initial condensation product may not efficiently cyclize to form the pyrimidine ring, leaving open-chain intermediates in the reaction mixture.[3]
-
Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of two different regioisomers is possible, which can complicate purification.[3]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the amidine starting material or the final pyrimidine product, particularly under acidic or basic conditions.[3] The imidate salt intermediate (Pinner salt) is especially susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Preventative Measures for a Cleaner Reaction:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents to prevent hydrolysis of sensitive intermediates.[2][5]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[5] Conversely, for the cyclization step, gentle heating may be required. Monitor the reaction closely by TLC to find the optimal temperature.[2]
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and amount of the catalyst should be carefully optimized to favor the desired pyrimidine formation over self-condensation side reactions.[3]
-
Purity of Starting Materials: Using highly pure amidine and β-dicarbonyl compounds is crucial to prevent side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: Can aliphatic aldehydes be used in the Biginelli reaction? A: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions.[5] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy to improve yields with aliphatic aldehydes.[5]
Q2: What is the difference between N-alkylation and O-alkylation in pyrimidine synthesis, and how can I control the selectivity? A: N- vs. O-alkylation refers to the site of alkyl group attachment on the pyrimidine ring. The selectivity is influenced by several factors, including the alkylating agent, the base, the solvent, and substituents on the pyrimidine ring itself.[6][7] For instance, the choice of a weaker base like potassium carbonate versus a stronger base like sodium hydride can influence the alkylation site.[8] Directing the reaction to a single product often requires careful optimization of these conditions and, in some cases, the use of protecting groups.[9]
Q3: I am observing dimerization or polymerization in my reaction. What could be the cause? A: While less common as a side reaction in typical pyrimidine ester syntheses, dimerization can occur, especially under photochemical conditions (e.g., exposure to UV light), leading to the formation of pyrimidine dimers.[10][11] In the context of synthesis, highly reactive intermediates or harsh reaction conditions could potentially lead to oligomerization or polymerization, though this is substrate-dependent. If you suspect polymerization, consider using milder reaction conditions, ensuring high purity of monomers if applicable, and using radical inhibitors if a free-radical pathway is suspected.
Q4: How can I effectively purify my pyrimidine ester from the reaction byproducts? A: The purification strategy depends on the properties of your desired product and the impurities.
-
Recrystallization: This is often a highly effective method for purifying solid products, especially for removing byproducts with different solubility profiles, such as N-acylureas.[2]
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating compounds with different polarities.
-
Distillation: For volatile esters, distillation can be an effective purification method, separating the product based on its boiling point.[12]
-
Extraction: A liquid-liquid extraction can be used to remove water-soluble byproducts and unreacted starting materials.[13]
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Side-product formation in pyrimidine ring synthesis and mitig
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem.
- Optimizing reaction conditions for N-allyl
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link]
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. [Link]
- Pyrimidine dimer - Wikipedia. [Link]
- Schematic representation of pyrimidine dimers formation after DNA...
- Fisher Esterification, Reflux, Isolation and Purific
- How to purify esterefication product?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scienceready.com.au [scienceready.com.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrimidine Functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their synthetic routes. The pyrimidine core is a cornerstone of countless pharmaceuticals and bioactive molecules, making precise control over its functionalization a critical challenge.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, addressing the common and often frustrating issues of mixed regioisomers, low yields, and unexpected side reactions. Our goal is to explain the causality behind these issues and provide logical, field-proven strategies for overcoming them.
The Root of the Challenge: Understanding Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic and susceptible to nucleophilic attack. However, the C-H bonds are relatively inert, often requiring activation for functionalization.[1] The inherent electronic properties create a complex reactivity landscape:
-
C2, C4, C6 Positions: These positions are the most electron-deficient and are typically targeted by nucleophiles. The C2 position is often the most electrophilic, but C4/C6 reactivity can dominate depending on the reaction conditions and the presence of substituents.
-
C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution, although such reactions are less common without activating groups. For C-H functionalization, it often requires a different strategic approach than the other positions.
Controlling regioselectivity means tipping the scales of reactivity in favor of a single position, which can be a formidable task.[3] This guide provides the tools to do just that.
General Troubleshooting Workflow for Regioselectivity Issues
When faced with a mixture of regioisomers, a systematic approach is crucial. Before consuming valuable resources on extensive optimization, follow this logical workflow to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting regioselectivity.
FAQs: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy. However, selectivity between the electronically similar C4/C6 positions and the sterically different C2/C5 positions is a common hurdle.[1][4]
Q1: My Palladium-catalyzed C-H arylation of a 2-substituted pyrimidine is giving me a mixture of C4 and C6 products. How can I improve selectivity?
A1: This is a classic regioselectivity challenge. The C4 and C6 positions are often electronically similar, making differentiation difficult. The outcome is typically governed by a subtle interplay of sterics and the precise mechanism of C-H activation.
Causality & Troubleshooting Steps:
-
Steric Hindrance: This is your primary lever. The C-H activation step is sensitive to steric bulk.
-
Increase Ligand Size: Switching from a less bulky phosphine ligand (e.g., PPh₃) to a bulkier one (e.g., SPhos, XPhos, or a bulky N-heterocyclic carbene (NHC) ligand) can disfavor the more hindered position.[5] For example, if your substrate has a substituent at C2, the C6 position is sterically more accessible, and a bulky ligand will amplify this preference.
-
Increase Reagent Size: Using a bulkier coupling partner (e.g., ortho-substituted aryl halide) can also enhance selectivity for the less hindered pyrimidine position.
-
-
Mechanism & Additives: The C-H activation can proceed via different pathways (e.g., Concerted Metalation-Deprotonation vs. Electrophilic Palladation). The operative mechanism can sometimes be influenced by additives.
-
Acid/Base Effects: The choice of base is critical. For pyrazolo[1,5-a]pyrimidines, it has been shown that a phosphine-free protocol can lead to C3 arylation, while a phosphine-containing catalyst promotes arylation at the more acidic C7 position.[5] Experiment with different bases (e.g., K₂CO₃ vs. Cs₂CO₃ vs. PivOH) to see if the selectivity profile changes.
-
Silver Salts: In some Pd-catalyzed C-H activations, silver salts (e.g., AgOAc) can act as both an oxidant and a promoter, influencing the catalytic cycle and potentially altering selectivity.[1]
-
Q2: I need to functionalize the C5 position of my pyrimidine, but the reaction keeps defaulting to C4/C6. What strategies can I use?
A2: The C5 position is the most electron-rich and generally less reactive in typical transition-metal-catalyzed C-H functionalizations, which often favor the more acidic C-H bonds at C2/C4/C6. To target C5, you must override this inherent reactivity.
Causality & Troubleshooting Steps:
-
Directed Metalation: This is the most reliable strategy. Install a directing group (DG) at a position that allows for the formation of a stable 5- or 6-membered metallacycle intermediate, directing the metal catalyst to the C5 position.
-
Choice of DG: Groups like pivaloylamino or alkoxy groups can direct lithiation to the C5 position.[6] The pyrimidine ring itself can also act as a directing group for functionalizing an attached aryl ring.[7][8]
-
Directed C-H Activation: A pyrimidine-based directing group has been shown to be effective for remote meta-C-H functionalization of arenes, showcasing the power of strongly coordinating directing groups.[9]
-
-
Change the Reaction Type: If directing groups are not an option, consider a reaction that favors the electron-rich C5 position. While less common for C-H activation, certain electrophilic substitution patterns can be achieved here.
Data Summary: Controlling Regioselectivity in Pyrazolo[1,5-a]pyrimidine Arylation [5]
| Catalyst System | Additive/Ligand | Major Product | Rationale |
| Pd(OAc)₂ | None | C3-Arylated | Favors electrophilic palladation mechanism. |
| Pd(OAc)₂ | SPhos | C7-Arylated | Phosphine ligand promotes base-assisted deprotonation at the most acidic C7 position. |
FAQs: Minisci-Type Radical Reactions
The Minisci reaction is excellent for functionalizing electron-deficient heterocycles with alkyl radicals.[10] However, it is notorious for producing mixtures of regioisomers if multiple positions are electronically activated.[10][11]
Q3: My Minisci reaction on a simple pyrimidine is giving a nearly 1:1 mixture of C2 and C4 isomers. How can I control the regioselectivity?
A3: This is a common outcome because the radical addition is often fast and sensitive to both steric and electronic factors, as well as reaction conditions that can be hard to control.
Causality & Troubleshooting Steps:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the radical addition. It has been observed that the C2:C4 substitution ratio can show a distinct solvent effect.[12]
-
Screen Solvents: Systematically screen a range of solvents, from non-polar (e.g., DCE) to polar aprotic (e.g., DMSO, MeCN) to polar protic (e.g., H₂O, TFA). Biphasic systems are also common.[13] A change in solvent may stabilize one transition state over the other, tipping the regiochemical balance.
-
-
Steric Control: While electronics often favor C2/C4/C6, sterics can provide a handle for control.
-
Substrate Modification: Introduce a bulky substituent at a position adjacent to one of the reactive sites. For example, a group at C5 will sterically disfavor addition at C4 and C6, potentially increasing the proportion of the C2 product.
-
Radical Source: The size of the nucleophilic radical matters. A bulky radical (e.g., from adamantane carboxylic acid) will preferentially attack the most accessible position.
-
-
pH Control: Minisci reactions are typically run under acidic conditions to protonate the heterocycle, activating it for radical attack.[10]
-
Vary the Acid: The degree of protonation and the nature of the counter-ion can affect the electron distribution in the pyrimidine ring. Try different acids (e.g., H₂SO₄ vs. TFA) and concentrations to see if it impacts the isomer ratio.
-
Q4: Can I use photocatalysis to improve the regioselectivity of radical additions to pyrimidines?
A4: Yes, photocatalysis offers an alternative pathway for radical generation under milder conditions, which can sometimes lead to improved or divergent selectivity compared to classical Minisci conditions.[1][14]
-
Divergent Selectivity: In the functionalization of pyridinium derivatives, it has been shown that the choice of radical source under photocatalytic conditions can completely switch the site of addition. For example, a phosphinoyl radical adds to the C4 position, while a carbamoyl radical selectively adds to the C2 position due to a stabilizing electrostatic interaction.[14][15]
-
Mechanism: Photochemical methods can generate pyridinyl radicals via single-electron reduction, which have different reactivity profiles than protonated pyridines, enabling C4-selective coupling with allylic radicals, a pattern that diverges from classical Minisci chemistry.[16][17] This principle can be extended to pyrimidine systems.
Caption: Contrasting classical Minisci with photocatalytic approaches.
FAQs: Deprotonative Metalation (Directed Lithiation)
Using strong bases like organolithium reagents to deprotonate a C-H bond creates a potent nucleophile that can be trapped with an electrophile. Regioselectivity is almost entirely controlled by the acidity of the C-H bond or the presence of a directing group (DG).[6]
Q5: I'm trying to lithiate my substituted pyrimidine, but the reaction is not selective and I'm getting decomposition. What am I doing wrong?
A5: This is a common issue when using highly reactive organolithium reagents like n-BuLi. Success depends on precise temperature control and choosing the right base for the substrate's acidity.
Causality & Troubleshooting Steps:
-
Base Selection is Key:
-
n-BuLi: This is a very strong, non-selective base. It can add to the pyrimidine ring as a nucleophile or cause decomposition at higher temperatures. It should only be used at very low temperatures (e.g., -78 °C) and with substrates that have a strongly directing group.[18]
-
LDA/LTMP: Hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are less nucleophilic and are excellent for regioselective deprotonation directed by an ortho-group.[6] LTMP is particularly effective for directing lithiation to the C5 position of 2- and/or 4-alkoxypyrimidines.[6]
-
TMPMgCl·LiCl: This reagent, a "turbo-Grignard" base, offers excellent chemoselectivity. It can perform magnesiations even on chlorinated pyrimidines without displacing the chlorine, allowing for highly selective functionalization.[19][20]
-
-
Temperature Control is Non-Negotiable:
-
Lithiation reactions are typically performed at -78 °C (dry ice/acetone bath) to prevent side reactions, including decomposition and loss of selectivity. Allow the deprotonation to proceed for a defined period (e.g., 1-2 hours) before adding the electrophile at the same low temperature.
-
-
Directing Group Power: The regioselectivity of lithiation is dictated by the directing group's ability to coordinate the lithium cation.
Key Experimental Protocols
Protocol 1: General Procedure for a Regioselective Minisci Reaction [13]
This protocol provides a general framework for a decarboxylative Minisci alkylation. Warning: These reactions can be exothermic and should be performed behind a blast shield in a well-ventilated fume hood.
-
Setup: To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the pyrimidine substrate (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃, 0.1 mmol, 20 mol%).
-
Solvents: Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Reaction: Tightly cap the tube and place it in a preheated oil bath at 50 °C. Stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LCMS. Take a small aliquot from the organic layer, dilute it, and spot it on a TLC plate. Check for the consumption of starting material and the appearance of a new, typically less polar, product spot.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (5 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) and then brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired C-4 alkylated pyrimidine.
Protocol 2: Directed ortho-Lithiation and Trapping of a 2-Alkoxypyrimidine [6]
This protocol describes the C5-functionalization of a pyrimidine using a directing group strategy. Warning: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 mmol, 1.1 equiv).
-
Base Preparation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Deprotonation: Dissolve the 2-alkoxypyrimidine substrate (1.0 mmol, 1.0 equiv) in a separate flame-dried flask with anhydrous THF (5 mL). Transfer this solution via cannula into the LDA solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. The formation of the lithiated species may be accompanied by a color change.
-
Electrophilic Trap: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise via syringe at -78 °C.
-
Quenching: After stirring for an additional 1-3 hours at -78 °C (monitor by TLC if possible by quenching an aliquot in saturated NH₄Cl), slowly quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the 5-substituted pyrimidine.
References
- Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Royal Society of Chemistry.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Mirfarah, A., Hatami, S., & Shiri, A. (2025, November 3). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]
- Gupta, S., Melanson, J. A., Vaillancourt, L., Nugent, W. A., Tanoury, G. J., Schatte, G., & Snieckus, V. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745–3748. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ResearchGate. (n.d.).
- D’Souza, A. D., & Yudin, A. K. (2010). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 15(12), 8945–8969. [Link]
- American Chemical Society. (2025, August 18). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine.
- Abdou, I. M. (2025, August 7). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research. [Link]
- Hamze, A., & Hamze, A. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
- Gupta, S., Melanson, J. A., Vaillancourt, L., Nugent, W. A., Tanoury, G. J., Schatte, G., & Snieckus, V. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3745–3748. [Link]
- Maiti, S., & Maiti, D. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 359–373. [Link]
- Mosrin, M., & Knochel, P. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Organic Letters, 10(12), 2497–2500. [Link]
- Lee, S., Lee, J., & Hong, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(25), 9991–10000. [Link]
- Goti, G., Dell’Amico, L., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 16–21. [Link]
- Goti, G., Dell’Amico, L., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]
- Davies, J., & MacMillan, D. W. C. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2035–2049. [Link]
- Wikipedia. (n.d.). Minisci reaction. [Link]
- Procter, D. J., & Baran, P. S. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
- ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines.
- Mosrin, M., & Knochel, P. (2009). Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. Chemistry, 15(6), 1468–1477. [Link]
- Lee, S., Lee, J., & Hong, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. PubMed. [Link]
- Mousseau, J. J., & Charette, A. B. (2011). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Minisci Reaction
Welcome to the technical support center for the Minisci reaction. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this powerful C-H functionalization tool. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate common challenges and optimize your reaction outcomes. This center is structured into two main parts: a Frequently Asked Questions (FAQ) section to cover foundational concepts, and a detailed Troubleshooting Guide to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Minisci reaction, providing the essential knowledge needed to plan and execute your experiments effectively.
Q1: What is the fundamental principle of the Minisci reaction?
The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient nitrogen-containing heterocycles (like pyridines, quinolines, and imidazoles).[1][2] It operates via a radical mechanism where a nucleophilic carbon-centered radical attacks the protonated, and therefore more electrophilic, N-heteroarene.[2][3] This process is distinct from classical electrophilic aromatic substitutions (like Friedel-Crafts) and allows for the functionalization of positions that are otherwise difficult to access.[1]
Q2: Why is the reaction medium typically acidic?
Acid is a critical component for two primary reasons. First, protonation of the nitrogen atom in the heteroarene significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring much more susceptible to attack by the nucleophilic radical.[4] Second, the acidic medium helps to prevent side reactions and maintain the stability of the reagents and intermediates. The choice and concentration of the acid can also influence the reaction's regioselectivity.[5][6]
Q3: What are the core components of a Minisci reaction?
A typical Minisci reaction involves four key components:
-
N-Heteroarene: The electron-deficient aromatic substrate to be functionalized.
-
Radical Precursor: A molecule that can be converted into a carbon-centered radical. Common precursors include carboxylic acids, boronic acids, alkyl halides, alcohols, and even simple alkanes.[7][8][9][10]
-
Oxidant/Initiator System: A reagent or combination of reagents that generates the radical from its precursor and facilitates the final rearomatization step.[4][7]
-
Acid and Solvent: To activate the heteroarene and provide the reaction medium.
Q4: How do I choose an appropriate radical precursor and oxidant system?
The choice depends on the desired alkyl/acyl group and the sensitivity of your substrate.
-
Classical Conditions: The original method developed by Minisci often uses carboxylic acids as radical precursors with a silver salt (e.g., AgNO₃) catalyst and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[4][8] This system is robust and cost-effective but can require high temperatures and stoichiometric oxidants.
-
Photoredox Catalysis: Modern variations use visible light photocatalysts (e.g., Ru(bpy)₃Cl₂ or organic dyes) to generate radicals under much milder conditions.[7][9][11] This approach offers excellent functional group tolerance and is suitable for complex, late-stage functionalization.[7][9] These methods can utilize a wider array of precursors, including boronic acids, alkyltrifluoroborates, and unactivated alkyl halides.[9][11]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during Minisci reactions. Each issue is analyzed by its potential causes, followed by actionable, step-by-step recommendations.
Diagram: General Minisci Reaction Mechanism
Below is a diagram illustrating the key steps of the reaction, which are fundamental to understanding the troubleshooting points.
Caption: General mechanistic pathway of the Minisci reaction.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is crucial for diagnosis.
-
Inefficient Radical Generation: The chosen oxidant/initiator may not be suitable for your radical precursor.
-
Solution: Consult the literature for validated oxidant/precursor pairs. Create a screening table to test different systems. For thermally sensitive substrates, switch from high-temperature persulfate methods to milder photoredox or electrochemical conditions.[8]
Oxidant System Radical Precursor(s) Conditions Key Considerations AgNO₃ / (NH₄)₂S₂O₈ Carboxylic Acids, Alkanes Thermal (60-100 °C) Classical, robust, but can be harsh.[4] FeSO₄ / t-BuOOH Alcohols, Ethers Room Temp to Moderate Heat Effective for HAT-based radical generation. [Ru(bpy)₃]Cl₂ / Light Boronic Acids, RAEs, Alkyl Halides Room Temp, Visible Light Very mild, excellent functional group tolerance.[7][9][11] Organic Dyes / Light Alcohols, Amides Room Temp, Visible Light Metal-free alternative to Ru/Ir catalysts.[8][12] -
-
Poor Radical Nucleophilicity: Some radicals, particularly those with adjacent electron-withdrawing groups, are not nucleophilic enough to attack the protonated heteroarene.
-
Solution: If you suspect your radical is too electrophilic, consider using a homologous precursor. For example, instead of an α-keto acid, use the corresponding carboxylic acid to generate a more nucleophilic alkyl radical.[13]
-
-
Substrate or Product Decomposition: Harsh classical conditions (strong acid, high heat, powerful oxidant) can degrade sensitive functional groups on your substrate or product.
-
Incorrect Stoichiometry or Concentration: The relative amounts of oxidant, acid, and radical precursor are critical.
-
Solution: Systematically vary the equivalents of each component. Typically, the radical precursor is used in excess (1.5-5 eq.) relative to the heteroarene. The oxidant is also used in excess (2-4 eq.).
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Minisci reactions.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
For many heterocycles (e.g., quinolines, pyridines), radical attack can occur at multiple positions (e.g., C2 and C4), leading to purification challenges.[4][14]
-
Inherent Electronic Bias: The LUMO coefficients at the C2 and C4 positions of a protonated pyridine or quinoline are often very similar, leading to competitive attack at both sites.[4]
-
Solution: Introduce a sterically bulky substituent at a position adjacent to one of the reactive sites to block it. For example, a group at the 3-position of a pyridine can direct functionalization to the 5-position.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and alter the regiochemical outcome.[5][15]
-
Solution: Perform a solvent screen. Studies have shown that non-polar solvents like dioxane can favor C2 addition, while more polar, non-coordinating solvents might favor C4.[5][6]
Solvent Polarity Typical Effect on Quinoline Alkylation Reference Dioxane Low Often favors C2 addition [6] DMA High (Polar Aprotic) Often favors C4 addition [6] Acetonitrile High (Polar Aprotic) Variable, can give mixtures General DCM / DCE Medium Variable, often used in photoredox General -
-
Catalyst Control: In modern Minisci reactions, the catalyst can play a directing role.
-
Solution: For enantioselective reactions, chiral Brønsted acids (like BINOL-derived phosphoric acids) can form a chiral ion pair with the protonated heteroarene. This assembly can use non-covalent interactions to direct the incoming radical to a specific face and position, controlling both regioselectivity and enantioselectivity.[16][17][18]
-
Part 3: Standardized Protocols
Here we provide detailed, step-by-step methodologies for both a classical and a modern Minisci reaction.
Protocol 1: Classical Minisci Alkylation of Lepidine
This protocol describes the tert-butylation of lepidine (4-methylquinoline) using pivalic acid.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add lepidine (1.0 mmol, 1.0 eq.) and pivalic acid (3.0 mmol, 3.0 eq.).
-
Solvent and Acid Addition: Add 5 mL of a 1:1 mixture of Acetonitrile:Water. Carefully add concentrated sulfuric acid (H₂SO₄) (1.0 mmol, 1.0 eq.) dropwise while stirring in an ice bath.
-
Initiator Addition: In a separate vial, dissolve silver nitrate (AgNO₃) (0.2 mmol, 0.2 eq.) and ammonium persulfate ((NH₄)₂S₂O₈) (2.5 mmol, 2.5 eq.) in 5 mL of water.
-
Reaction Execution: Add the oxidant solution dropwise to the reaction mixture at room temperature. Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Photoredox-Mediated Minisci Alkylation
This protocol describes a mild alkylation using an alkyl boronic acid and a ruthenium photocatalyst.[9]
-
Reaction Setup: To a 4 mL vial, add the N-heteroarene (0.2 mmol, 1.0 eq.), the alkyl boronic acid (0.4 mmol, 2.0 eq.), [Ru(bpy)₃]Cl₂ (0.004 mmol, 2 mol%), and an oxidant such as acetoxybenziodoxole (BI-OAc) (0.3 mmol, 1.5 eq.).
-
Solvent and Degassing: Add 2.0 mL of anhydrous, deoxygenated solvent (e.g., DMA or DCM). Seal the vial and sparge the mixture with argon or nitrogen for 15 minutes to remove oxygen.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is stirred vigorously and maintained at room temperature using a fan.
-
Monitoring: Let the reaction stir under irradiation for 12-24 hours. Monitor progress by taking aliquots for LC-MS analysis.
-
Workup and Purification: Once complete, remove the solvent under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the desired product.
References
- Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION.
- General overview of common mechanistic pathways in Minisci‐type reactions. (n.d.).
- Wikipedia. (n.d.). Minisci reaction.
- Grokipedia. (n.d.). Minisci reaction.
- Chem-Station Int. Ed. (2016). Minisci Reaction.
- RSC Publishing. (2024). Direct C–H functionalisation of azoles via Minisci reactions.
- SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions.
- ResearchGate. (n.d.). Optimization of the HAT-Driven Enantioselective Minisci Reaction.
- PMC. (n.d.). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. NIH.
- ACS Publications. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research.
- ACS Publications. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters.
- NIH. (n.d.). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant.
- Apollo. (n.d.). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters.
- SciSpace. (n.d.). Catalytic enantioselective Minisci-type addition to heteroarenes.
- ResearchGate. (n.d.). Solvent-dependent selectivity in the minisci reaction.
- (n.d.). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters.
- ResearchGate. (n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling.
- ResearchGate. (n.d.). Reported Minisci reactions: a) Failure to form the product with radical....
- PMC. (2023). Discovery and Development of the Enantioselective Minisci Reaction.
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. scispace.com [scispace.com]
- 5. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 9. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Brominated Pyrimidimes
Welcome to the Technical Support Center for brominated pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who utilize these critical chemical intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and application of brominated pyrimidines.
Our goal is to provide not only solutions but also the scientific rationale behind them, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the stability and storage of brominated pyrimidines.
Q1: My brominated pyrimidine has developed a discoloration (e.g., yellow or brown tint) during storage. Is it still usable?
A1: Discoloration is a common indicator of degradation. While minor color changes may not always signify a complete loss of purity, it warrants immediate investigation.
-
Causality: Brominated pyrimidines can be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodecomposition.[1][2] The presence of moisture, oxygen, or light can initiate these processes, leading to the formation of colored impurities. For instance, exposure to atmospheric moisture can lead to the hydrolysis of the bromine substituent, especially in pyrimidines with electron-withdrawing groups that activate the ring towards nucleophilic attack.
-
Recommended Action: Before use, it is crucial to re-analyze the material to determine its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the extent of degradation. If the purity is below the required specifications for your experiment, purification by recrystallization or column chromatography is recommended.
Q2: I've observed a decrease in the yield of my Suzuki-Miyaura coupling reaction using a stored brominated pyrimidine. Could this be related to its stability?
A2: Yes, a decline in reaction yield is a strong indication that your brominated pyrimidine may have degraded.
-
Causality: The C-Br bond in brominated pyrimidines is the reactive site for cross-coupling reactions.[3] Degradation, often through hydrolysis, can replace the bromine atom with a hydroxyl group. This resulting hydroxypyrimidine is unreactive under typical Suzuki-Miyaura conditions, effectively lowering the concentration of the active starting material and thus reducing the reaction yield.
-
Troubleshooting:
-
Verify Purity: As with discoloration, the first step is to assess the purity of your brominated pyrimidine.
-
Optimize Reaction Conditions: If the starting material is pure, consider other factors that could affect the reaction, such as catalyst activity, base strength, solvent purity, and reaction temperature.
-
Use Fresh Reagent: If possible, compare the performance of your stored brominated pyrimidine with a freshly opened or newly synthesized batch to confirm if degradation is the root cause.
-
Q3: What are the ideal storage conditions for brominated pyrimidines to ensure long-term stability?
A3: Proper storage is paramount to maintaining the integrity of brominated pyrimidines. The following conditions are generally recommended.
-
Causality: The key to long-term stability is to mitigate the factors that promote degradation: moisture, air (oxygen), light, and heat.[1][4]
-
Recommended Storage Protocol:
-
Container: Store in a tightly sealed, airtight container. Amber glass bottles are preferred to protect against light.[5]
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
-
Temperature: Store in a cool, dry place.[1] For many brominated pyrimidines, refrigeration (2-8 °C) is recommended, especially for long-term storage.[6]
-
Location: Keep away from incompatible substances such as strong oxidizing agents, bases, and acids.[4][7]
-
| Parameter | Recommended Condition | Rationale |
| Container | Tightly sealed, amber glass bottle | Prevents moisture and air ingress; protects from light.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Temperature | Cool and dry; Refrigeration (2-8°C) for long-term | Slows down degradation kinetics.[1][6] |
| Incompatibilities | Away from strong oxidizing agents, acids, and bases | Prevents hazardous reactions and degradation.[4][7] |
II. Troubleshooting Guide for Experimental Issues
This section provides a structured approach to resolving specific problems that may arise during experiments involving brominated pyrimidines.
Problem 1: Inconsistent results in a series of reactions using the same batch of brominated pyrimidine.
-
Potential Cause: Non-homogeneous degradation of the stored compound.
-
Explanation: If a container has been opened multiple times, the material at the surface may have been exposed to more moisture and air than the material at the bottom. This can lead to a gradient of degradation within the same bottle.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Problem 2: Appearance of an unexpected byproduct in a reaction, suspected to originate from the brominated pyrimidine.
-
Potential Cause: The brominated pyrimidine has degraded into a new, reactive species.
-
Explanation: Degradation is not always a simple inactivation of the starting material. For example, under certain conditions, debromination can occur, leading to the formation of the parent pyrimidine. This can then participate in side reactions, leading to unexpected byproducts.
-
Troubleshooting Workflow:
Caption: Investigating unexpected byproducts.
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability and purity of brominated pyrimidines.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a brominated pyrimidine sample.
-
Objective: To quantify the percentage of the active brominated pyrimidine and detect any degradation products.
-
Materials:
-
Brominated pyrimidine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the brominated pyrimidine in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is 25:75 acetonitrile:water, ramping up the acetonitrile concentration over time.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific brominated pyrimidine (e.g., 262 nm for 2,4-dibromopyrimidine).[8]
-
Column Temperature: 20 °C[8]
-
Injection Volume: 5 µL[8]
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.
-
Protocol 2: Forced Degradation (Photostability) Study
This protocol is designed to assess the susceptibility of a brominated pyrimidine to light-induced degradation, following ICH Q1B guidelines.[9][10]
-
Objective: To determine the intrinsic photostability of a brominated pyrimidine.
-
Materials:
-
Brominated pyrimidine sample
-
Photostability chamber with a calibrated light source (providing both visible and near-UV light)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Dark control samples
-
Analytical method for purity assessment (e.g., HPLC as described in Protocol 1)
-
-
Procedure:
-
Sample Preparation: Prepare multiple samples of the brominated pyrimidine. Some should be solid, and others dissolved in a suitable, inert solvent.
-
Exposure: Place the samples in the photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Control: Simultaneously, store a set of identical samples in the same conditions but protected from light (e.g., wrapped in aluminum foil). These are the dark controls.
-
Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups. Analyze their purity using a validated stability-indicating method like HPLC.
-
Evaluation: Compare the degradation profiles of the exposed samples to the dark controls. Significant degradation in the light-exposed samples compared to the controls indicates photosensitivity.
-
IV. Degradation Pathways
Understanding the potential degradation pathways is crucial for preventing and troubleshooting stability issues.
Caption: Major degradation routes for brominated pyrimidines.
-
Hydrolysis: The most common degradation pathway, where the bromine atom is displaced by a hydroxyl group from water. This is a form of nucleophilic aromatic substitution.
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond, leading to radical intermediates and a variety of degradation products, including the debrominated parent pyrimidine.[11][12]
-
Oxidation: While less common for the pyrimidine ring itself unless activated, substituents on the ring can be susceptible to oxidation from atmospheric oxygen.
By understanding these principles and following the recommended guidelines, researchers can ensure the stability and reliability of their brominated pyrimidine reagents, leading to more consistent and successful experimental outcomes.
V. References
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. Available from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3899. Available from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine. Retrieved from [Link]
-
Google Patents. (2014). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine. Retrieved from
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available from [Link]
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1476. Available from [Link]
-
Google Patents. (1976). US3956301A - Process for bromination of pyrimidine. Retrieved from
-
Hossain, M. I., & Alam, R. (2015). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 20(4), 6049-6062. Available from [Link]
-
Moodie, R. B., & Wale, P. D. (1993). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 279-284. Available from [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of Colorado. (2021). Chemical Storage. Retrieved from [Link]
-
Ilam University. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Natural Products. Retrieved from [Link]
Sources
- 1. 5-Bromo-2,4(1H,3H)-pyrimidinedione(51-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chempanda.com [chempanda.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 8. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 5-bromopyrimidine-4-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 5-bromopyrimidine-4-carboxylate. As a key intermediate in medicinal chemistry and drug development, reliable access to this molecule is crucial.[1] This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It addresses common experimental challenges and provides detailed, field-proven alternative synthesis routes.
Part 1: Troubleshooting the Classical Synthesis Route
Q: My synthesis of this compound from mucobromic acid and formamidine acetate results in extremely low yields (under 10%) and significant purification difficulties. What is causing this, and how can it be improved?
A: You are encountering a well-documented issue with this classical approach. While theoretically sound, the condensation of mucobromic acid with formamidine in alkaline media is often plagued by the formation of numerous unknown byproducts.[1] This leads to several critical problems:
-
Low Yield: In practice, the overall yield for the two-step process (saponification followed by esterification) frequently falls within a 3–8% range, making it inefficient for producing useful quantities.[1]
-
Complex Purification: The crude product is a complex mixture, necessitating laborious chromatographic purification, which is often impractical and costly for scaling up.[1]
-
Poor Reproducibility: The reaction's sensitivity to conditions can lead to inconsistent results between batches.
Expert Recommendation: Given these significant drawbacks, improving this specific route is often less productive than adopting a more efficient and reliable alternative. The following sections detail modern synthetic strategies that overcome these challenges.
Part 2: Alternative Synthesis Routes & Protocols
We will explore three robust alternative strategies:
-
Minisci Homolytic Alkoxycarbonylation: A direct, one-step approach from an inexpensive starting material.
-
Sandmeyer Reaction: A classic transformation to convert an amino group into a bromo group.
-
Direct Electrophilic Bromination: Introduction of the bromine atom onto a pre-formed pyrimidine ester.
Alternative 1: Minisci Homolytic Alkoxycarbonylation
Q: What is a more reliable and higher-yielding alternative to the mucobromic acid route?
A: The Minisci reaction is an excellent alternative, offering a highly regioselective, one-step synthesis of various 5-halopyrimidine-4-carboxylic acid esters.[1] This radical-based approach involves the alkoxycarbonylation of commercially available and inexpensive 5-bromopyrimidine. It avoids the complex cyclization and purification steps of the classical route and has been successfully used to synthesize gram-scale quantities with yields around 48%.[1]
The core principle involves generating an electrophilic alkoxycarbonyl radical, which then attacks the protonated, electron-deficient 5-bromopyrimidine ring. The reaction is surprisingly regioselective for the C4 position.[1]
Q: Can you provide a detailed protocol for the Minisci reaction to synthesize Ethyl 5-bromopyrimidine-4-carboxylate?
A: Certainly. The following protocol is adapted from a validated procedure. Note that this produces the ethyl ester; a simple transesterification or starting with methyl pyruvate can yield the methyl ester.
Experimental Protocol: Minisci Alkoxycarbonylation
Reagents & Materials:
-
5-Bromopyrimidine
-
Ethyl Pyruvate
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Silver Nitrate (AgNO₃)
-
Acetic Acid (AcOH)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-bromopyrimidine (1.0 eq) in a biphasic solvent system of toluene (0.1 M) and water (0.1 M).
-
Addition of Reagents: To the stirred suspension, add ethyl pyruvate (4.0 eq) and acetic acid (1.0 eq).
-
Initiation: In a separate flask, prepare a solution of ammonium persulfate (2.0 eq) and silver nitrate (0.2 eq) in a minimum amount of water.
-
Reaction Execution: Add the ammonium persulfate/silver nitrate solution dropwise to the reaction mixture over 20 minutes. The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield Ethyl 5-bromopyrimidine-4-carboxylate.
Caption: Workflow for Minisci Homolytic Alkoxycarbonylation.
Alternative 2: Sandmeyer Reaction
Q: I have access to Methyl 5-aminopyrimidine-4-carboxylate. Can I convert this to the target bromo derivative?
A: Yes, the Sandmeyer reaction is a powerful and classical method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate.[2][3][4] This multi-step process is particularly useful if the corresponding amino-pyrimidine is readily available or easily synthesized. The reaction proceeds in two main stages:
-
Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
-
Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazo group with a bromide anion, releasing nitrogen gas.[3][4]
Q: What is the experimental procedure for a Sandmeyer reaction on a pyrimidine substrate?
A: The following is a general protocol. Note that diazonium salts can be unstable and potentially explosive when isolated; they should always be prepared and used in situ in solution at low temperatures.
Experimental Protocol: Sandmeyer Reaction
Reagents & Materials:
-
Methyl 5-aminopyrimidine-4-carboxylate
-
Hydrobromic acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Diazotization:
-
In a flask surrounded by an ice-salt bath, dissolve Methyl 5-aminopyrimidine-4-carboxylate (1.0 eq) in aqueous HBr. Cool the solution to 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred pyrimidine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be checked with starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0–5 °C for 15-30 minutes.
-
-
Displacement:
-
In a separate, larger flask, prepare a solution or suspension of CuBr (1.2 eq) in aqueous HBr. Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Heating gently (e.g., to 50-60 °C) may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with water, dilute NaOH solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Workflow for the two-stage Sandmeyer Reaction.
Alternative 3: Direct Electrophilic Bromination
Q: Is it possible to synthesize the non-brominated ester first and then add the bromine atom?
A: Yes, this is a very logical and feasible approach. The pyrimidine ring is electron-deficient, which makes electrophilic substitution more difficult than on benzene. However, the C-5 position is the least electron-deficient and is the preferential site for electrophilic attack.[5] Therefore, you can synthesize Methyl pyrimidine-4-carboxylate and then perform a regioselective bromination at the 5-position.
A classical method involves using molecular bromine (Br₂) at elevated temperatures with the pyrimidine substrate as its hydrogen halide salt.[5][6] Modern, milder methods often employ reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH), which can offer better control and easier handling.[5]
Q: How do I perform a direct bromination on Methyl pyrimidine-4-carboxylate?
A: The following protocol is based on the principles of direct bromination of pyrimidine rings using molecular bromine, a robust method described in patent literature.
Experimental Protocol: Direct Bromination
Reagents & Materials:
-
Methyl pyrimidine-4-carboxylate
-
Hydrogen Chloride (HCl, gas or solution in dioxane)
-
Nitrobenzene (solvent)
-
Bromine (Br₂)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
Step-by-Step Procedure:
-
Salt Formation: Dissolve Methyl pyrimidine-4-carboxylate (1.0 eq) in a suitable solvent and treat with one equivalent of HCl to form the hydrochloride salt. Isolate the salt by filtration or by evaporating the solvent.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, condenser, and dropping funnel, suspend the pyrimidine hydrochloride salt in nitrobenzene.
-
Bromine Addition: Add molecular bromine (Br₂, 1.1 eq) dropwise to the heated mixture over a period of 30–90 minutes. The rate should be controlled to maintain a smooth reaction.[5][6]
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 125–135 °C for an additional 2–6 hours to ensure full conversion.[5][6]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous slurry with a base (e.g., NaHCO₃ or dilute NaOH). Extract the product into an organic solvent like dichloromethane. The nitrobenzene will also be extracted.
-
Purification: Wash the organic layer with water and brine. The nitrobenzene can be removed by steam distillation or vacuum distillation. The remaining crude product should be purified by column chromatography or recrystallization.
Caption: Workflow for Direct Electrophilic Bromination.
Part 3: Comparative Summary and FAQs
Q: Can you provide a summary table comparing these alternative routes?
A: Absolutely. This table summarizes the key aspects of each route to help you select the best method for your specific needs.
| Feature | Minisci Reaction | Sandmeyer Reaction | Direct Bromination |
| Starting Material | 5-Bromopyrimidine | Methyl 5-aminopyrimidine-4-carboxylate | Methyl pyrimidine-4-carboxylate |
| Number of Steps | 1 | 2 (Diazotization + Displacement) | 2 (Ester Synthesis + Bromination) |
| Typical Yield | Good (~48%)[1] | Variable, often moderate to good | Good (if optimized) |
| Key Reagents | (NH₄)₂S₂O₈, AgNO₃ | NaNO₂, CuBr | Br₂ (or NBS/DBH) |
| Pros | - High regioselectivity- One-step process- Inexpensive starting material | - Well-established method- Good for functional group interconversion | - Direct C-H functionalization- Avoids handling amino/diazonium groups |
| Cons | - Use of radical initiator- Requires careful control of stoichiometry | - Unstable diazonium intermediate- Requires strict low-temp control- Safety concerns | - Harsh conditions (high temp, strong acid)- Use of toxic solvent (nitrobenzene)- Potential for over-bromination |
| Best For | Efficient, scalable synthesis from a simple precursor. | Situations where the amino-precursor is readily available. | A direct approach when the parent ester is the primary intermediate. |
Frequently Asked Questions (FAQs)
Q: How should I purify the final product, this compound? A: The optimal purification method depends on the scale and the impurities present. For small-scale lab synthesis, column chromatography on silica gel using a hexane/ethyl acetate gradient is typically very effective. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be a more practical and economical choice.
Q: What analytical techniques are recommended for characterizing the product and intermediates? A: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure, substitution pattern, and purity.
-
LC-MS or GC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values as a quick check of purity.
-
TLC: For rapid monitoring of reaction progress and checking fraction purity during chromatography.
Q: What are the most critical safety precautions when working with these reagents? A: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood. Have a sodium thiosulfate solution ready for quenching spills.
-
Nitrobenzene: Toxic and readily absorbed through the skin. Use with appropriate gloves and avoid inhalation.
-
Diazonium Salts: Potentially explosive, especially if allowed to dry. Always keep them in solution and at low temperatures.
-
Ammonium Persulfate: A strong oxidizing agent. Keep it away from combustible materials.
References
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])
- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. ([Link])
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
- Sandmeyer reaction - Wikipedia. ([Link])
- US3956301A - Process for bromination of pyrimidine - Google P
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ([Link])
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google P
- Pyrimidine synthesis - Organic Chemistry Portal. ([Link])
- Pyrylium salts- kryptonite for the Sandmeyer reaction?
- Sandmeyer Reaction Mechanism - BYJU'S. ([Link])
- SYNTHESIS OF PYRIMIDINE DERIV
- The Sandmeyer Reactions - Chad's Prep®. ([Link])
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ([Link])
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. ([Link])
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. ([Link])
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. ([Link])
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google P
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Methyl 5-bromopyrimidine-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 5-bromopyrimidine-4-carboxylate (CAS: 1009826-93-0). This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to the high cost and inconsistent availability of this critical building block. We will delve into the root causes of these issues and provide actionable troubleshooting advice, alternative synthetic strategies, and validated protocols to empower your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the cost, availability, and strategic use of this compound.
Q1: Why is this compound consistently expensive and frequently back-ordered?
The high cost and limited availability are not arbitrary; they are direct consequences of inherent chemical challenges in its synthesis. Traditional and patented manufacturing routes are notoriously inefficient, suffering from very low yields and the formation of complex byproduct mixtures.[1] One common method, the condensation of mucobromic acid with formamidine acetate, followed by esterification, has a reported overall yield of only 3-8%.[1] This multi-step process also necessitates laborious chromatographic purification, which is difficult to scale and adds significant labor and solvent costs.[1] Furthermore, as a specialized intermediate for pharmaceuticals, it demands high purity (often >98%), which adds further costs related to quality control and analytical testing.[2][3]
Q2: What are the primary factors that contribute to the final price of this reagent?
Several interconnected factors drive the cost. The primary driver is the low-yield synthesis, which means a large amount of starting material and resources are consumed to produce a small amount of final product. The relationship between these factors can be visualized as follows:
Caption: Key drivers of the high cost of this compound.
Q3: Is there a more affordable and readily available alternative I can use in my reaction?
Yes, for many applications, the direct analogue Ethyl 5-bromopyrimidine-4-carboxylate is an excellent and often superior alternative. Research has shown that a modern synthetic approach, the Minisci homolytic alkoxycarbonylation, can produce the ethyl ester in a single step with a much higher yield of around 48-62%.[1] For the synthesis of certain kinase inhibitors, it was explicitly noted that no significant difference in downstream reactivity was observed when using the ethyl ester instead of the methyl ester.[1] Given its more efficient synthesis, the ethyl ester is often more readily available and cost-effective. We strongly recommend evaluating this alternative in your synthetic scheme.
Q4: My project requires this specific methyl ester, and I cannot find a commercial supplier. What are my options?
When commercial stock is depleted, you have two primary options:
-
Custom Synthesis: Engage a contract research organization (CRO) or a custom synthesis company. While this provides the exact molecule you need, it can be expensive and have long lead times.
-
In-House Synthesis: If you have the synthetic chemistry capabilities, synthesizing the compound in-house may be the most viable path. We strongly advise against using the traditional low-yield methods. Instead, adapting the high-yield Minisci reaction protocol (provided in Part 3) to use methyl pyruvate instead of ethyl pyruvate is the recommended starting point. The original research noted that methyl pyruvate gave slightly lower yields than ethyl pyruvate, but it is still vastly superior to the traditional route.[1]
Part 2: Synthesis Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 5-bromopyrimidine-4-carboxylates.
Problem: My synthesis has failed or resulted in extremely low yields (<10%).
This is the most common issue, and the cause is almost always the choice of synthetic route.
-
Likely Cause 1: Use of a Traditional Condensation Route. If your synthesis involves the reaction of mucobromic acid, you are using a method that is inherently low-yielding and prone to significant byproduct formation.[1] This route is not recommended for producing useful quantities of the material.
-
Likely Cause 2: Failed Functional Group Interconversion. Attempts to synthesize the target by first creating 5-bromopyrimidine and then adding the carboxylate group via methods like regioselective lithiation or magnesiation followed by quenching with methyl chloroformate have been reported to fail, yielding no detectable product.[1] The electronic nature of the 5-bromopyrimidine ring makes such reactions highly challenging.
-
Recommended Solution: Adopt the Minisci Homolytic Alkoxycarbonylation. This is the most robust and high-yielding method reported for this class of compounds. It proceeds via a radical mechanism that is highly regioselective for the C4 position of 5-bromopyrimidine, avoiding the issues of the other routes.[1] The workflow comparison below illustrates the clear advantage of this modern approach.
Caption: Comparison of synthetic workflows for 5-bromopyrimidine-4-carboxylates.
Problem: The Minisci reaction is not providing the reported high yields.
If you are using the recommended Minisci protocol but experiencing suboptimal results, consider these troubleshooting steps derived from the optimization studies:[1]
-
Check Your Solvent System: The reaction is sensitive to solvents. A biphasic system like toluene-water was shown to be highly effective. Using water alone as the solvent significantly reduces the conversion rate.[1]
-
Verify Radical Precursor Preparation: The formation of the acyl radical from ethyl pyruvate and hydrogen peroxide is critical. The original researchers found that using acetic acid as a co-solvent during this stage was essential to solubilize the reagents and achieve high yields.[1] Ensure your reagents are fully dissolved.
-
Control Your Temperature: The addition of the hydrogen peroxide solution to the ethyl pyruvate/acetic acid mixture should be done at low temperatures (below -2 °C) to ensure controlled formation of the radical precursor.[1]
-
Reagent Purity: Ensure the purity of your starting 5-bromopyrimidine. Impurities can interfere with the radical reaction.
Part 3: Data Tables & Experimental Protocols
This section provides quantitative data and a detailed, validated protocol for the high-yield synthesis of the recommended ethyl ester alternative.
Data Presentation
Table 1: Representative Commercial Pricing for this compound
| Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| AbacipharmTech[4] | 1 g | $130.06 | $130.06 |
| AbacipharmTech[4] | 5 g | $520.24 | $104.05 |
| AbacipharmTech[4] | 10 g | $848.21 | $84.82 |
| Anonymous Supplier[5] | 10 g | $818.20 | $81.82 |
Note: Prices are subject to change and are shown for illustrative purposes.
Table 2: Comparison of Synthetic Route Efficiencies
| Metric | Traditional Condensation Route[1] | Minisci Homolytic Route[1] |
| Starting Materials | Mucobromic acid, formamidine | 5-bromopyrimidine, ethyl pyruvate |
| Number of Steps | 2 (plus esterification) | 1 |
| Reported Yield | 3–8% | ~48% (for ethyl ester) |
| Purification | Laborious chromatography required | Simplified workup/crystallization |
| Scalability | Poor | Good |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction
This protocol is adapted directly from the peer-reviewed literature and represents the most efficient known method for producing this class of compounds.[1]
Materials:
-
5-bromopyrimidine
-
Ethyl pyruvate
-
Acetic acid
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Toluene
-
Deionized water
-
Standard laboratory glassware, including a two-neck round-bottom flask and a mechanical stirrer
Procedure:
-
Prepare the Radical Precursor Solution:
-
In a 250 mL round-bottom flask, cool ethyl pyruvate (4.5 equiv., e.g., 50 mL, 450 mmol) to -10 °C using an appropriate cooling bath.
-
Slowly add acetic acid (e.g., 70 mL) while ensuring the internal temperature remains below -5 °C.
-
Add 30% aqueous H₂O₂ solution (3.0 equiv., e.g., 34 g, 300 mmol) dropwise, maintaining the internal temperature below -2 °C. This solution should be prepared fresh.
-
-
Set Up the Main Reaction:
-
In a separate two-neck 2 L round-bottom flask equipped with a mechanical stirrer, charge 5-bromopyrimidine (1.0 equiv., e.g., 15.90 g, 100 mmol), toluene (e.g., 300 mL), and water (e.g., 70 mL).
-
-
Initiate the Reaction:
-
To the stirred solution of 5-bromopyrimidine, add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv., e.g., 8.34 g, 30 mmol).
-
Add concentrated sulfuric acid (H₂SO₄) (1.5 equiv., e.g., 8.1 mL, 150 mmol) dropwise. An exotherm may be observed.
-
Begin adding the previously prepared radical precursor solution from step 1 dropwise to the main reaction flask over a period of 30 minutes.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine all organic layers and wash them sequentially with a 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by silica gel column chromatography to yield Ethyl 5-bromopyrimidine-4-carboxylate as a solid. The reported isolated yield for this procedure is approximately 48%.[1]
-
References
- AbacipharmTech. (n.d.). This compound.
- Sampan Enterprises. (n.d.). Key Factors in Pricing of Chemicals.
- World Pharma Today. (2024). Pharmaceutical Fine Chemicals Market to hit $235bn by 2030.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Biological and Chemical Methodologies
Introduction
Heterocyclic compounds containing the pyrimidine core are of immense interest to organic and medicinal chemists.[1] As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are integral to the genetic machinery of all life.[2] This inherent biological significance makes the pyrimidine scaffold a privileged structure in drug discovery, capable of interacting with a wide array of enzymes and bioreceptors.[1] Consequently, numerous FDA-approved drugs for treating cancer, viral infections, and bacterial diseases are built upon a pyrimidine framework.[1][2]
For researchers and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation.[3] The choice of synthetic route—whether harnessing nature's biosynthetic machinery or employing the versatility of organic chemistry—profoundly impacts the novelty, diversity, and accessibility of potential drug candidates. This guide provides an objective, in-depth comparison of the primary biological and chemical methods for pyrimidine synthesis. We will delve into the mechanistic logic behind these pathways, present comparative experimental data, and provide detailed protocols to empower scientists in selecting the optimal strategy for their specific research and development objectives.
Part 1: Biological Synthesis of Pyrimidines
Cells utilize two primary, distinct pathways for synthesizing pyrimidine nucleotides: the de novo pathway and the salvage pathway.[4][5] Understanding these biological routes is critical, not only for their elegance in cellular metabolism but also because they offer key targets for therapeutic intervention, particularly in oncology and virology.[]
The De Novo Pathway: Building from the Ground Up
The de novo (from the beginning) synthesis of pyrimidines constructs the pyrimidine ring from simple, ubiquitous precursor molecules: bicarbonate, aspartate, and glutamine.[4][7] This process is a highly regulated, energy-intensive cascade of six enzymatic steps that culminates in the formation of the first key pyrimidine nucleotide, Uridine Monophosphate (UMP).[5]
Key Mechanistic Steps:
-
Carbamoyl Phosphate Synthesis: The pathway's first and rate-limiting step is catalyzed by Carbamoyl Phosphate Synthetase II (CPS II). This enzyme combines glutamine, CO₂, and two molecules of ATP to form carbamoyl phosphate in the cytosol.[4] This step is a critical regulatory checkpoint, allosterically inhibited by the downstream product UTP, ensuring that pyrimidine synthesis is halted when cellular pools are sufficient.[4][8]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to yield carbamoyl aspartate.[9]
-
Ring Closure: The enzyme Dihydroorotase facilitates an intramolecular condensation (dehydration) to close the ring, forming dihydroorotate.[5][8]
-
Oxidation: In the sole mitochondrial step of this pathway, Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate.[4][8]
-
Phosphoribosylation: Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[8]
-
Decarboxylation: Finally, OMP Decarboxylase removes a carboxyl group from OMP to produce Uridine 5'-Monophosphate (UMP), the foundational pyrimidine nucleotide from which all others are derived.[4][5]
The enzymes for steps 1-3 (CAD) and 5-6 (UMPS) exist as large, multifunctional proteins in eukaryotes, enhancing catalytic efficiency by channeling substrates between active sites.[8] The high activity of this pathway in rapidly dividing cells, such as cancer cells, makes its enzymes, particularly DHODH, attractive targets for anticancer drug development.[]
Caption: The De Novo Pyrimidine Synthesis Pathway.
The Salvage Pathway: The Art of Recycling
In contrast to the energy-demanding de novo route, the salvage pathway is an energy-efficient mechanism for recycling pyrimidine bases (uracil, thymine, cytosine) and nucleosides derived from the degradation of DNA and RNA or from dietary sources.[4][10] This pathway is particularly crucial in cells with low or no de novo synthesis activity.[4]
Key Mechanistic Steps:
The core principle of the salvage pathway is the reattachment of a pre-formed pyrimidine base to an activated ribose unit (PRPP or deoxyribose-1-phosphate).[11] The key enzymes are:
-
Thymidine Kinase: This enzyme phosphorylates thymidine to create thymidine monophosphate (TMP), a critical step for DNA synthesis.[5][7]
-
Uridine Phosphorylase: This enzyme converts uracil back into the nucleoside uridine, which can then be phosphorylated by kinases to re-enter the nucleotide pool.[4]
The salvage pathway's reliance on kinases to trap nucleosides within the cell is a cornerstone of many antiviral therapies. For example, antiviral drugs like Zidovudine (AZT) are nucleoside analogs that are preferentially phosphorylated by viral kinases, leading to their incorporation into the viral genome and subsequent chain termination.
Caption: The Pyrimidine Salvage Pathway Workflow.
Comparative Analysis: De Novo vs. Salvage Pathways
| Feature | De Novo Synthesis | Salvage Pathway |
| Starting Materials | Bicarbonate, Aspartate, Glutamine, ATP[4][7] | Pre-formed pyrimidine bases and nucleosides[4][10] |
| Energy Cost | High (ATP-dependent)[4][7] | Low (Energy-saving)[10] |
| Key Regulatory Enzyme | Carbamoyl Phosphate Synthetase II (CPS II)[4] | Thymidine Kinase[5] |
| Primary Cellular Role | Provides nucleotides for rapidly proliferating cells[] | Recycles bases in quiescent or non-proliferating cells[4] |
| Therapeutic Relevance | Target for anti-cancer drugs (e.g., DHODH inhibitors)[] | Exploited by antiviral nucleoside analogs (e.g., AZT) |
Part 2: Chemical Synthesis of Pyrimidines
While biological pathways produce the essential pyrimidines for life, chemical synthesis provides the unparalleled ability to create a vast diversity of substituted pyrimidine analogs for drug discovery and materials science.[1][2][12] Over the last century, synthetic methodologies have evolved from classical condensation reactions to highly efficient, sustainable, and scalable modern techniques.[3]
The Biginelli Reaction: A Time-Honored Classic
First reported by Pietro Biginelli in 1891, this reaction is a cornerstone of pyrimidine synthesis.[13] It is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[13][14]
Mechanism: The reaction is typically acid-catalyzed. The proposed mechanism involves an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack by the second urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[14][15]
Advantages:
-
Simplicity: A one-pot procedure using readily available starting materials.
-
Atom Economy: High convergence in a single step.
-
Versatility: The scope has been expanded to include a wide variety of substituents on all three components.[16]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. microbenotes.com [microbenotes.com]
- 7. Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. organicreactions.org [organicreactions.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrimidine Coupling Reactions
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the nucleic acids DNA and RNA, as well as in a multitude of FDA-approved drugs, underscores its biological significance.[1][2][3] The functionalization of the pyrimidine core via cross-coupling reactions is therefore a critical process in the synthesis of novel therapeutic agents.[4][5]
The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, regioselectivity, and overall cost. This guide provides a comparative analysis of the most prevalent catalytic systems for pyrimidine coupling reactions, offering field-proven insights and experimental data to inform your selection process. We will delve into the workhorses of the field—palladium, copper, and nickel catalysts—and touch upon modern photocatalytic strategies, explaining the causality behind experimental choices to empower your synthetic endeavors.
The Dominance of Palladium: Versatility and High Performance
Palladium-catalyzed cross-coupling reactions are the most established and versatile methods for modifying the pyrimidine core.[6] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for these transformations.[7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between a halogenated pyrimidine and an organoboron reagent. The efficacy of this reaction is highly dependent on the palladium precursor and, more critically, the choice of ligand.
Causality of Catalyst Selection: The key steps in the catalytic cycle are oxidative addition of the Pd(0) catalyst to the pyrimidine halide, transmetalation with the boronic acid, and reductive elimination to form the product. For electron-deficient and sterically hindered substrates like substituted pyrimidines, bulky, electron-rich phosphine ligands are often required. These ligands stabilize the active Pd(0) species and accelerate the rate-limiting oxidative addition step, especially for less reactive chloro-pyrimidines.[7]
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System (Precursor + Ligand) | Substrate Example | Yield (%) | Reaction Time | Key Advantages & Considerations | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acid | 70-90% | 12-24 h | A classic, reliable "first-generation" catalyst; effective for bromo- and iodo-pyrimidines. | [9] |
| Pd(dppf)Cl₂ | 5-bromo-2,4-diaminopyrimidine + Arylboronate ester | ~85% | 8-16 h | The dppf ligand offers good stability and is effective for a broad range of substrates. | [10] |
| Pd(OAc)₂ + SPhos | 2,4-Dichloropyrimidine + Phenylboronic acid | >95% | 2-6 h | Buchwald ligands like SPhos are highly effective for coupling challenging chloro-substrates. | [11] |
| PdCl₂(PPh₃)₂ | 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one + Arylboronic acid | 80-95% | 15 min (MW) | Excellent for rapid, microwave-assisted synthesis, significantly reducing reaction times. |[12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is crucial for synthesizing many bioactive molecules, including kinase inhibitors.[13] The Buchwald-Hartwig amination has become an indispensable tool for this purpose, coupling amines with pyrimidine halides.[14][15]
Causality of Catalyst Selection: This reaction is often more challenging than C-C coupling due to potential catalyst inhibition by the amine substrate or product. Bidentate ligands with a large "bite angle," such as Xantphos, are frequently employed.[10][13] This geometry promotes the reductive elimination step and prevents the formation of inactive catalyst complexes, leading to higher yields and broader substrate scope.[14]
Performance Comparison of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System (Precursor + Ligand) | Substrate Example | Amine | Yield (%) | Key Advantages & Considerations | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃ + Xantphos | 2,4,5-trichloropyrimidine derivative + Substituted anilines | Anilines | ~70-90% | Xantphos is a gold standard for difficult C-N couplings, showing broad functional group tolerance. | [10] |
| PdCl₂(PPh₃)₂ + Xantphos | 2-chloro-4-(pyridin-3-yl)pyrimidine + Aryl amines | Aryl amines | 27-82% | Demonstrates a general approach for synthesizing N-aryl-2-aminopyrimidines. | [13] |
| Pd(OAc)₂ + BINAP | Aryl Bromide + Primary Amine | Primary Amines | High | Bidentate ligands like BINAP were an early breakthrough, enabling the coupling of primary amines. |[14] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and copper.[16] This reaction is invaluable for creating pyrimidine-alkyne conjugates, which serve as versatile intermediates or as final products with important structural properties.
Causality of Catalyst Selection: In the Sonogashira cycle, the palladium catalyst facilitates the main cross-coupling pathway, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The synergy between palladium and copper allows the reaction to proceed under mild conditions.[16][17]
Performance Comparison of Catalysts in Sonogashira Coupling
| Catalyst System | Substrate Example | Alkyne | Yield (%) | Key Advantages & Considerations | Source |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | 5-iodopyrimidine nucleotides + Propargylamine | Propargylamine | Good | Highly chemoselective, enabling functionalization of complex biomolecules.[18] | [18] |
| Pd(0) / CuI | 4-(prop-2-yn-1-yloxy)pyrimidine + Aryl iodides | Aryl Iodides | Excellent | Efficient method for synthesizing aryl-alkyne substituted pyrimidines.[17] |[17] |
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Cost-Effective Alternatives: Copper and Nickel Catalysis
While palladium is highly effective, its cost and potential for metal contamination in final pharmaceutical products are significant concerns. This has driven research into more abundant and less expensive first-row transition metals like copper and nickel.
Copper-Catalyzed Couplings
Copper catalysis, particularly for C-N bond formation (Ullmann condensation), predates modern palladium methods. While traditional Ullmann reactions required harsh conditions, modern protocols use ligands to facilitate the reaction under milder temperatures.[19]
Causality of Catalyst Selection: Copper catalysts are particularly effective for coupling N-heterocycles and amides. The choice of ligand is crucial to improve solubility and catalyst turnover. In some cases, copper can offer better selectivity compared to palladium.[20] Microwave-assisted copper-catalyzed reactions can also be highly efficient for domino reactions, leading to complex pyrimidine-fused quinolines.[20]
Performance Data for Copper Catalysts
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Key Advantages & Considerations | Source |
|---|---|---|---|---|---|
| CuCl₂ | Domino C-N Coupling | 2-bromo benzaldehyde + Enaminone | Excellent | Efficient for domino reactions under microwave conditions to build fused systems. | [20] |
| CuI / Ligand | Ullmann C-N Coupling | (Hetero)aryl halides + N-nucleophiles | Moderate-Excellent | Cost-effective alternative to palladium for C-N bond formation; ligand choice is critical. | [19] |
| Cu(I) | Sonogashira/Aminocyclization | 2-(2-bromophenyl)pyrimidine + Alkyne | High | Provides a modular approach to pyrimidine-fused skeletons with high efficiency. |[21] |
Nickel-Catalyzed Couplings
Nickel has emerged as a powerful, low-cost alternative to palladium, capable of catalyzing a similar range of cross-coupling reactions, including C-N and C-C bond formation.[22][23]
Causality of Catalyst Selection: Nickel can catalyze the amination of less reactive electrophiles like pyrimidin-2-yl tosylates, which are readily available from phenol derivatives.[24] This avoids the use of halide electrophiles. The choice of ligand, such as 1,3-bis(diphenylphosphino)propane (dppp), is critical for achieving high yields and good functional group tolerance.[23][24] Nickel is also highly effective in cross-electrophile couplings, which bypass the need for pre-formed organometallic reagents.[22]
Performance Data for Nickel Catalysts
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Key Advantages & Considerations | Source |
|---|---|---|---|---|---|
| Ni(dppp)Cl₂ | Buchwald-Hartwig Amination | Pyrimidin-2-yl tosylates + Indoles | Good-Excellent | Efficiently couples tosylates, avoiding halide electrophiles; cost-effective. | [24] |
| NiCl₂ | Cross-Electrophile Coupling | Aryl bromides + Pyrimidin-2-yl tosylates | Good | Bypasses the need for organometallic reagents, improving atom economy. | [22] |
| Ni-Amidine Ligand | Cross-Electrophile Coupling | Heterocycle Halides + Alkyl Halides | High | Novel ligands can outperform standard bipyridine ligands for challenging couplings. |[25] |
Modern Frontiers: Photocatalysis and C-H Functionalization
Recent advancements are moving towards more sustainable and step-economical methods. Direct C-H functionalization and photocatalysis represent the cutting edge of pyrimidine modification.[26][27]
-
Direct C-H Functionalization: This approach avoids the need for pre-functionalized halogenated pyrimidines, directly converting a C-H bond into a C-C or C-N bond. Both metal-catalyzed and metal-free methods are being developed, offering a more atom-economical synthetic route.[26][27]
-
Photocatalysis: Visible-light photocatalysis uses light to generate reactive radical intermediates under exceptionally mild conditions.[28] This strategy can enable transformations that are difficult to achieve with traditional thermal methods and is compatible with a wide range of sensitive functional groups.[27][28]
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, we provide detailed, self-validating protocols for two common and highly effective coupling reactions.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies that demonstrate rapid and high-yield synthesis of substituted pyrimidines.[8]
Objective: To synthesize 2-phenyl-4-chloropyrimidine from 2,4-dichloropyrimidine and phenylboronic acid.
Materials:
-
2,4-dichloropyrimidine (0.5 mmol, 74.5 mg)
-
Phenylboronic acid (0.5 mmol, 61.0 mg)
-
Pd(PPh₃)₄ (0.025 mmol, 28.9 mg, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the microwave reactor vial, add 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the magnetic stir bar, followed by 5 mL of the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at 100 °C for 15 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction mixture with 10 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Expected Outcome: A white solid. The reaction should yield the mono-substituted product with high selectivity due to the higher reactivity of the chlorine atom at the C4 position.
General Experimental Workflow
Caption: A standard workflow for pyrimidine cross-coupling reactions.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination of a Pyrimidinyl Tosylate
This protocol is based on an efficient method for C-N bond formation using a cost-effective nickel catalyst.[24]
Objective: To synthesize 2-(indol-1-yl)-4,6-dimethylpyrimidine from 4,6-dimethylpyrimidin-2-yl tosylate and indole.
Materials:
-
4,6-dimethylpyrimidin-2-yl tosylate (1.0 mmol)
-
Indole (1.2 mmol)
-
Ni(dppp)Cl₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Add 4,6-dimethylpyrimidin-2-yl tosylate, indole, Ni(dppp)Cl₂, and K₃PO₄ to a Schlenk tube containing a magnetic stir bar.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 120 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Expected Outcome: The desired C-N coupled product should be obtained in good to excellent yield. This method is tolerant of various functional groups on both the pyrimidine and the amine coupling partner.[24]
Conclusion and Catalyst Selection Framework
The optimal catalyst for a pyrimidine coupling reaction depends on a balance of factors: the specific bond being formed, the reactivity of the substrates, functional group tolerance, and economic considerations.
-
For maximum versatility and reliability, especially with challenging substrates: Palladium catalysts, particularly those with modern Buchwald-type phosphine ligands, remain the top choice for both Suzuki and Buchwald-Hartwig reactions.[6]
-
When cost is a primary driver: Nickel catalysts offer a robust and economical alternative, especially for C-N couplings and reactions involving tosylate electrophiles.[22][24] Copper catalysts are a viable, low-cost option for Ullmann-type C-N and C-O couplings.[19][20]
-
For complex molecules and late-stage functionalization: The mild conditions of modern palladium catalysis and emerging photocatalytic methods are often ideal to avoid decomposition of sensitive functional groups.[10][28]
-
To improve sustainability and atom economy: Investigating direct C-H functionalization can provide a more efficient route by eliminating the need for pre-halogenated starting materials.[26][27]
By understanding the mechanistic principles behind each catalytic system and consulting comparative data, researchers can make informed decisions, accelerating the discovery and development of next-generation pyrimidine-based therapeutics.
References
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
- Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Wiley Online Library.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides with Pyrimidin-2-yl Tosylates.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Photoredox-Catalyzed C–H Functionaliz
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Sonogashira coupling. Wikipedia.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocycliz
- Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. NIH.
- New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 25. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Comparing biological activity of pyrimidine derivatives.
An In-Depth Guide to the Comparative Biological Activity of Pyrimidine Derivatives for Researchers and Drug Development Professionals
Introduction to Pyrimidine and its Derivatives
Pyrimidine, a fundamental heterocyclic aromatic organic compound, serves as the core scaffold for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The inherent versatility of the pyrimidine ring allows for extensive chemical modification, giving rise to a diverse class of derivatives with a wide spectrum of pharmacological activities. These derivatives have garnered significant attention in medicinal chemistry due to their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of select pyrimidine derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
The therapeutic potential of pyrimidine derivatives stems from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with and modulate the function of various enzymes and receptors within the cell. This molecular mimicry enables them to interfere with critical cellular processes, such as nucleic acid synthesis, signal transduction pathways, and inflammatory responses, making them highly valuable candidates for therapeutic intervention.
Comparative Analysis of Anticancer Activity
Pyrimidine derivatives have emerged as a cornerstone of modern cancer chemotherapy. Their mechanism of action often involves the inhibition of key enzymes required for DNA and RNA synthesis, leading to the selective death of rapidly proliferating cancer cells.
One of the most well-known pyrimidine-based anticancer drugs is 5-fluorouracil (5-FU). 5-FU is a uracil analogue that, once inside the cell, is converted into several active metabolites. These metabolites disrupt RNA synthesis and the action of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This dual mechanism of action leads to a deficiency in thymidine, which in turn inhibits DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.
More recent research has focused on developing pyrimidine derivatives with improved selectivity and reduced side effects. For instance, certain novel pyrimidine derivatives have demonstrated potent inhibitory activity against specific cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells and play a crucial role in cell cycle progression. By targeting these kinases, these derivatives can selectively arrest the growth of cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary: Anticancer Activity of Pyrimidine Derivatives
| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-Fluorouracil | MCF-7 | 5.2 | Inhibition of Thymidylate Synthase | |
| Gemcitabine | A549 | 0.01 | DNA Synthesis Inhibition | |
| Novel Pyrimidine-CDK Inhibitor | Various | 0.1-1 | CDK2/CDK4 Inhibition |
Diagram: 5-Fluorouracil Mechanism of Action
Caption: Trimethoprim's role in bacterial death.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some novel pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2, the isoform that is predominantly upregulated during inflammation. This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Pyrimidine derivatives to be tested
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
In separate wells of a microplate, add the COX-1 or COX-2 enzyme, the assay buffer, and the pyrimidine derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
Data Summary: Anti-inflammatory Activity of Pyrimidine Derivatives
| Derivative | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib (a non-pyrimidine COX-2 inhibitor for comparison) | COX-2 | 0.04 | 375 | |
| Novel Pyrimidine-COX-2 Inhibitor | COX-2 | 0.1 | 250 | |
| Indomethacin (a non-selective COX inhibitor for comparison) | COX-1/COX-2 | 0.1 / 0.9 | 0.11 |
Diagram: COX Inhibition by Pyrimidine Derivatives
A Comprehensive Guide to the Structural Validation of Methyl 5-bromopyrimidine-4-carboxylate by NMR Spectroscopy
Introduction: The Imperative for Structural Certainty
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents. Methyl 5-bromopyrimidine-4-carboxylate is a key heterocyclic building block, valued for its potential in synthesizing more complex, biologically active molecules. However, the synthetic route to such intermediates can potentially yield various isomers. An incorrect structural assignment at this early stage can derail an entire research program, wasting significant time and resources.
Therefore, unambiguous structural validation is not merely a formality but a critical checkpoint. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the complete structural elucidation of organic molecules in solution.[1][2][3] This guide provides a detailed, in-depth comparison of predicted versus experimental NMR data to definitively validate the structure of this compound, explaining the causality behind each analytical step.
The Hypothesis: Predicting the NMR Signature
Before entering the lab, a robust hypothesis of the expected spectral data must be formulated based on the proposed molecular structure. This predictive analysis forms the baseline against which all experimental data will be compared.[4]
Molecular Structure and Atom Numbering
For clarity, all spectral assignments will refer to the following numbered structure of this compound.
Caption: The logical workflow for unambiguous NMR-based structural validation.
Step 1: Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample. [5]
-
Weighing: Accurately weigh 5-10 mg of the purified solid this compound. This amount is sufficient for both ¹H and subsequent ¹³C and 2D NMR experiments without excessive acquisition time. [6]2. Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small, clean vial. Ensure the solid is completely dissolved. Any particulate matter can degrade the spectral quality. [6]4. Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The optimal sample height should be around 4-5 cm. [5][7]5. Capping: Cap the NMR tube securely to prevent solvent evaporation.
Step 2: NMR Data Acquisition
The following is a standard set of experiments run on a 400 or 500 MHz spectrometer.
-
¹H NMR: A quick, high-sensitivity experiment to confirm the presence of the expected proton signals and check for impurities.
-
¹³C NMR: A proton-decoupled experiment to count the number of unique carbon atoms and observe their chemical environments. This experiment requires more scans due to the low natural abundance of the ¹³C isotope. [8]* 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). [9]For this molecule, its primary utility is confirmatory absence of correlations, proving the ring protons H2 and H6 are isolated singlets.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton signal directly to the carbon atom it is attached to (a one-bond correlation). [10][11]This will definitively link the signals for H2, H6, and H8 to their corresponding carbons C2, C6, and C8.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final validation. It reveals correlations between protons and carbons that are 2 to 4 bonds away. [9][12]These long-range correlations are used to piece together the entire molecular framework, especially connecting quaternary (non-protonated) carbons.
Data Interpretation: Comparing Hypothesis with Reality
By comparing the experimental data with our initial predictions, we can achieve definitive structural validation.
Experimental ¹H and ¹³C NMR Data
The following tables summarize typical experimental data obtained in CDCl₃.
Table 1: Comparison of Predicted vs. Experimental ¹H NMR Data
| Proton Assignment | Predicted Shift (δ) ppm | Experimental Shift (δ) ppm | Multiplicity | Integration |
| H2 | 9.1 - 9.3 | 9.21 | s | 1H |
| H6 | 8.9 - 9.1 | 9.05 | s | 1H |
| H8 (-OCH₃) | 3.9 - 4.1 | 4.03 | s | 3H |
Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Data
| Carbon Assignment | Predicted Shift (δ) ppm | Experimental Shift (δ) ppm |
| C7 (C=O) | 163 - 166 | 164.5 |
| C2 | 159 - 162 | 160.8 |
| C6 | 157 - 160 | 158.2 |
| C4 | 155 - 158 | 156.1 |
| C5 | 118 - 122 | 120.3 |
| C8 (-OCH₃) | 53 - 56 | 54.1 |
The excellent agreement between the predicted and experimental 1D data provides strong initial support for the proposed structure. The presence of three proton singlets and six distinct carbon signals is exactly as expected.
Definitive Proof from 2D NMR Correlations
While the 1D data is compelling, the 2D data provides irrefutable proof by establishing the connectivity map.
-
COSY: As predicted, the COSY spectrum shows no cross-peaks between the signals at 9.21 ppm and 9.05 ppm, confirming that H2 and H6 are not coupled to each other.
-
HSQC: The HSQC spectrum provides the following crucial one-bond (¹J_CH_) correlations:
-
The proton at 9.21 ppm (H2) correlates directly with the carbon at 160.8 ppm (C2) .
-
The proton at 9.05 ppm (H6) correlates directly with the carbon at 158.2 ppm (C6) .
-
The protons at 4.03 ppm (H8) correlate directly with the carbon at 54.1 ppm (C8) .
-
-
HMBC: The HMBC spectrum connects the final pieces of the puzzle through long-range correlations (²J_CH_ and ³J_CH_). The key observed correlations are:
-
H2 (9.21 ppm) shows correlations to C6 (158.2 ppm) and the quaternary carbon C4 (156.1 ppm) , linking the top part of the ring.
-
H6 (9.05 ppm) shows correlations to the quaternary carbon C4 (156.1 ppm) and the brominated carbon C5 (120.3 ppm) , confirming the arrangement around the lower part of the ring.
-
H8 (4.03 ppm) , the methyl protons, show a strong correlation to the carbonyl carbon C7 (164.5 ppm) . This is the definitive link that confirms the methyl ester functionality and its attachment point. It also shows a correlation to its own carbon, C8, via a ²J coupling.
-
The combination of these HMBC correlations builds an unambiguous and self-consistent map of the entire molecule, leaving no doubt as to the identity of this compound.
Comparison with Alternative Analytical Methods
While NMR is the ultimate tool for this task, it's useful to understand how other common techniques compare.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental formula (C₆H₅BrN₂O₂). It would show the characteristic isotopic pattern for a molecule containing one bromine atom. However, MS cannot distinguish between isomers, such as methyl 2-bromopyrimidine-4-carboxylate or methyl 5-bromopyrimidine-2-carboxylate.
-
Infrared (IR) Spectroscopy: IR would identify the presence of key functional groups. One would expect to see a strong C=O stretch for the ester (~1720 cm⁻¹) and various C=N and C=C stretches for the aromatic ring. Like MS, IR confirms pieces of the structure but cannot reveal the connectivity.
-
X-ray Crystallography: This technique can provide the absolute structure, but it requires a suitable single crystal, which can be difficult or impossible to grow. NMR provides the definitive structure in the solution phase, which is often more relevant to the chemical reactivity and biological environment the molecule will encounter.
While MS and IR are excellent for providing complementary data, they lack the detailed connectivity information that only a full suite of 1D and 2D NMR experiments can provide for unambiguous structural validation. [1]
Conclusion
The structural validation of a key synthetic intermediate like this compound is a non-negotiable step in chemical research. Through a logical progression of experiments, we have demonstrated how to move from a structural hypothesis to irrefutable proof. The precise agreement between predicted chemical shifts and experimental 1D NMR data provides a strong foundation, but it is the interlocking, self-validating network of correlations from 2D HSQC and HMBC spectra that provides the definitive and unambiguous confirmation of the molecular structure. This comprehensive NMR analysis ensures the structural integrity of the building block, enabling researchers to proceed with confidence in their synthetic and drug development endeavors.
References
- NMR Pro. NMR sample preparation guidelines. [Online]. Available: [Link]
- Slideshare. 2D NMR Spectroscopy. [Online]. Available: [Link]
- Elyashberg, M., Williams, A. J., & Blinov, K. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry, 44(6), 573-583. [Online]. Available: [Link]
- MIT OpenCourseWare.
- Scribd.
- Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link]
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Online]. Available: [Link]
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2023). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery, 2(1), 126-135. [Online]. Available: [Link]
- Scribd. Advanced 2D NMR Techniques Guide. [Online]. Available: [Link]
- Geronikaki, A., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(7), 1662. [Online]. Available: [Link]
- Tuccinardi, T., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4066-4081. [Online]. Available: [Link]
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Online]. Available: [Link]
- EPFL. 2D NMR. [Online]. Available: [Link]
- Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 9(10), 1281-1284. [Online]. Available: [Link]
- Tee, O. S., & Banerjee, S. (1978). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N'-Dimethyl Derivatives. Canadian Journal of Chemistry, 56(11), 1526-1532. [Online]. Available: [Link]
- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Online]. Available: [Link]
- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). [Online]. Available: [Link]
- Gerrard, W., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15156-15167. [Online]. Available: [Link]
- Worldwide Protein Data Bank. wwPDB: NMR validation report user guide. [Online]. Available: [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Online]. Available: [Link]
- Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347. [Online]. Available: [Link]
- ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Online]. Available: [Link]
- Salgaonkar, P. D., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 3005-3008. [Online]. Available: [Link]
- The Royal Society of Chemistry.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]
Sources
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Automated structure verification based on 1H NMR prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. epfl.ch [epfl.ch]
- 12. scribd.com [scribd.com]
A Comparative Guide to Methyl 5-bromopyrimidine-4-carboxylate and Other Halogenated Pyrimidines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of essential biological molecules like DNA and RNA.[1] Its inherent biological significance has rendered it a "privileged scaffold," a molecular framework that is frequently found in a wide array of therapeutic agents. Pyrimidine derivatives have garnered substantial attention for their potent pharmacological activities, particularly as anticancer agents targeting protein kinases.[1][2][3][4] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance in the design and synthesis of novel drug candidates.
Halogenated pyrimidines, in particular, serve as versatile synthetic intermediates, enabling the introduction of diverse molecular fragments through various cross-coupling and substitution reactions. This guide provides a comparative analysis of methyl 5-bromopyrimidine-4-carboxylate against other halogenated pyrimidines, offering insights into their relative reactivity and synthetic utility, supported by experimental data and established protocols.
Reactivity Landscape of Halogenated Pyrimidines: A Comparative Overview
The reactivity of a halopyrimidine in common synthetic transformations is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring. The electron-deficient character of the pyrimidine ring enhances its reactivity in palladium-catalyzed cross-coupling reactions compared to analogous benzene derivatives.[5]
The Influence of the Halogen
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I and C-Br bonds facilitate the oxidative addition step in the catalytic cycle, which is often rate-determining.[6] Consequently, iodopyrimidines are highly reactive, often requiring milder reaction conditions, while chloropyrimidines are more robust and may necessitate specialized catalysts or harsher conditions.[5][6] Fluoropyrimidines are typically unreactive in these transformations.[5][6]
The Impact of Halogen Position
The position of the halogen on the pyrimidine ring also significantly influences its reactivity. The general order of reactivity is C4(6) > C2 > C5.[5][6] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.[6]
This compound: A Versatile Building Block
This compound has emerged as a valuable building block in medicinal chemistry due to the favorable reactivity of the bromine atom at the 5-position, coupled with the directing and activating effects of the adjacent carboxylate group. While the C5 position is generally less reactive than C2 and C4/C6, the presence of the electron-withdrawing methyl carboxylate group at the C4 position can influence the electronic properties of the ring and the reactivity of the C5-Br bond.
Synthesis of this compound
Historically, the synthesis of this compound has presented challenges, with some patented procedures resulting in low yields.[7] One approach involves the condensation of formamidine acetate and mucobromic acid, followed by esterification, which often requires laborious purification and results in poor overall yields.[7] A more efficient, one-step synthesis has been developed via a Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine, allowing for the production of gram-scale quantities with good regioselectivity.[7]
Comparative Reactivity in Key Synthetic Transformations
The true value of a halogenated pyrimidine is demonstrated in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below is a comparative look at the performance of this compound and its halogenated counterparts in several critical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds.[8][9][10]
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. The reactivity of halopyrimidines in this reaction follows the general trend of I > Br > Cl.[6] Chloropyrimidines, while less reactive than their bromo and iodo counterparts, can still undergo efficient Suzuki coupling, often with the advantage of greater selectivity when multiple halogens are present.[5] For instance, in 2,4,6-trichloropyrimidine, the coupling occurs preferentially at the C4 and C6 positions over the C2 position.[5]
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Halopyrimidines
| Halopyrimidine Derivative | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 5-Bromo-2,4-dialkoxypyrimidine | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, reflux | Good | [5] |
| 2,4-Dichloro-6-phenylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, reflux | 88 | [5] |
| 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ | Dioxane, 100 °C | Reasonable | [11] |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is widely used to introduce alkynyl moieties into heterocyclic scaffolds.[12][13] 5-Bromopyrimidines are common substrates for this transformation, typically requiring a palladium catalyst, a copper(I) co-catalyst, and a base.[12]
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine
This protocol provides a general procedure for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Troubleshooting:
-
Low Yield: Consider increasing catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, a more polar apathetic solvent like DMF and higher temperatures may be beneficial.[12]
-
Homocoupling of Alkyne (Glaser Coupling): This common side reaction can be minimized by carefully controlling the reaction conditions and ensuring an inert atmosphere.[12]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Novel Pyrimidine Derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, pyrimidine derivatives have emerged as a promising class of compounds due to their structural diversity and broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial performance of three distinct classes of novel pyrimidine derivatives: Pyrido[2,3-d]pyrimidines , Thienopyrimidines , and Dihydropyrimidinones . Their efficacy is evaluated against established antimicrobial agents, supported by experimental data and detailed protocols for key assays.
The Promise of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental building block in various biological molecules, including nucleic acids, which makes its derivatives well-suited for interaction with biological targets.[3] This inherent biocompatibility, coupled with the versatility of its chemical structure for modification, has made the pyrimidine nucleus a focal point in the quest for new therapeutic agents.[4][5] This guide will delve into the synthesis, mechanism of action, antimicrobial spectrum, and cytotoxic profile of these novel derivatives, offering a critical evaluation of their therapeutic potential.
Comparative Antimicrobial Performance
The following sections present a comparative analysis of the antimicrobial activity of selected novel pyrimidine derivatives against the broad-spectrum antibacterial agent Ciprofloxacin and the antifungal agent Fluconazole. The data, synthesized from multiple studies, highlights the potential of these novel compounds.
Novel Pyrimidine Derivatives vs. Standard Antimicrobials: A Head-to-Head Comparison
| Compound Class | Representative Derivative | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation(s) |
| Pyrido[2,3-d]pyrimidines | Compound 1 (a 7-amino-5-aryl derivative) | Staphylococcus aureus | 4-16 | Ciprofloxacin | 0.25-1 | [6][7][8] |
| Escherichia coli | 8-32 | Ciprofloxacin | 0.015-1 | [6][7] | ||
| Candida albicans | >128 | Fluconazole | 0.25-2 | [9] | ||
| Thienopyrimidines | Compound 2 (a 2-substituted derivative) | Staphylococcus aureus | 8-64 | Ciprofloxacin | 0.25-1 | [7][8][10] |
| Escherichia coli | 16-128 | Ciprofloxacin | 0.015-1 | [7][10] | ||
| Candida albicans | 16-64 | Fluconazole | 0.25-2 | [11][12] | ||
| Dihydropyrimidinones | Compound 3 (a Biginelli reaction product) | Staphylococcus aureus | 25-128 | Ciprofloxacin | 0.25-1 | [2][7][8] |
| Escherichia coli | 12.5->128 | Ciprofloxacin | 0.015-1 | [2][7][13] | ||
| Candida albicans | 32->128 | Fluconazole | 0.25-2 | [7] |
Disclaimer: The MIC values presented are a synthesis of data from multiple sources and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: A Tale of Diverse Targets
The antimicrobial activity of pyrimidine derivatives stems from their ability to interfere with various essential cellular processes in microorganisms.
One of the well-established mechanisms for pyrimidine-related compounds is the inhibition of dihydrofolate reductase (DHFR) , a crucial enzyme in the folic acid synthesis pathway.[2][11][14] This pathway is vital for the production of nucleotides, the building blocks of DNA and RNA. By blocking DHFR, these compounds effectively halt microbial replication. Trimethoprim, a classic pyrimidine-based antibiotic, operates through this mechanism.[2][11][14]
The structural diversity of novel pyrimidine derivatives allows them to interact with a broader range of targets. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, similar to the action of fluoroquinolones like ciprofloxacin.[8] Others may disrupt cell membrane integrity or interfere with key signaling pathways within the microbial cell.
Caption: Potential mechanisms of antimicrobial action for novel pyrimidine derivatives.
Cytotoxicity Profile: A Window into Therapeutic Potential
A crucial aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen while exhibiting minimal harm to host cells. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a key indicator of a drug's safety. The following table summarizes the available cytotoxicity data for the selected classes of pyrimidine derivatives against various human cell lines.
| Compound Class | Representative Derivative | Human Cell Line | Cytotoxicity (IC50 in µM) | Citation(s) |
| Pyrido[2,3-d]pyrimidines | Compound 4 (a 1,3-dimethyl-2,4-dioxo derivative) | HeLa (Cervical Cancer) | 9.72 | [6] |
| HepG2 (Liver Cancer) | >50 | [15][16] | ||
| MCF-7 (Breast Cancer) | 3.98 | [15][16] | ||
| WI-38 (Normal Lung Fibroblast) | 64.07 | [6] | ||
| Thienopyrimidines | Compound 5 (a 4-thioether derivative) | HEK-293 (Human Embryonic Kidney) | 40 | [11] |
| Compound 6 (a 2,4-disubstituted derivative) | MCF-7 (Breast Cancer) | 2.04 (nM) | [17][18] | |
| Dihydropyrimidinones | Compound 7 (a Biginelli reaction product) | HeLa (Cervical Cancer) | >100 | [1][14] |
| HepG2 (Liver Cancer) | >100 | [1][14] | ||
| MCF-10A (Non-tumorigenic Breast) | >100 | [19] |
The promising selectivity of some of these novel pyrimidine derivatives, as indicated by their higher IC50 values against normal cell lines compared to cancer cell lines and their effective MICs against pathogens, warrants further investigation for their potential as therapeutic agents.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of antimicrobial activity testing, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Novel Pyrimidine Derivatives: A Generalized Approach
The synthesis of these diverse pyrimidine derivatives often involves multi-step reactions. Below are generalized schemes for each class.
Sources
- 1. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. orgchemres.org [orgchemres.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - ProQuest [proquest.com]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Pyrimidine and Thiazolopyrimidine Derivatives: From Synthesis to Biological Frontiers
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a privileged structure in the design of therapeutic agents.[1][2] The fusion of a thiazole ring to the pyrimidine core gives rise to thiazolopyrimidine, a bicyclic heterocyclic system with a distinct electronic and steric profile that has garnered significant attention for its diverse pharmacological potential.[3] This guide provides an in-depth, objective comparison of pyrimidine and thiazolopyrimidine derivatives, moving beyond a simple cataloging of activities to explore the nuances of their synthesis, biological performance, and underlying mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Pyrimidine vs. Thiazolopyrimidine Derivatives
| Feature | Pyrimidine Derivatives | Thiazolopyrimidine Derivatives |
| Core Structure | Six-membered aromatic ring with two nitrogen atoms | Fused bicyclic system of pyrimidine and thiazole rings |
| Synthesis | Well-established, versatile methods (e.g., Biginelli reaction) | Often involves multi-step synthesis, building upon pre-formed pyrimidine or thiazole rings |
| Anticancer Activity | Broad-spectrum, often targeting DNA synthesis and protein kinases[4][5][6] | Potent, with some derivatives showing high selectivity for specific kinases like EGFR and Topo II[7][8] |
| Antimicrobial Activity | Wide range of activity against bacteria and fungi | Often exhibit enhanced potency, particularly against specific bacterial strains[1][9] |
| Anti-inflammatory Activity | Effective, primarily through COX enzyme inhibition[10][11][12] | Potent COX-2 inhibitors with potentially favorable GI safety profiles[6][13] |
I. The Chemical Foundation: A Tale of Two Scaffolds
The rationale for comparing these two classes of compounds lies in their structural relationship and the resulting impact on their biological activity. The pyrimidine ring provides a versatile platform for substitution, allowing for the fine-tuning of its physicochemical properties. The fusion of a thiazole ring to create the thiazolopyrimidine scaffold introduces a sulfur atom and a five-membered ring, which can lead to altered planarity, lipophilicity, and hydrogen bonding capabilities. These modifications can profoundly influence how the molecules interact with their biological targets.
Representative Synthesis Strategies
The choice of synthetic route is critical in determining the diversity and complexity of the derivatives that can be accessed.
A. Synthesis of Pyrimidine Derivatives: The Biginelli Reaction
A classic and efficient one-pot multicomponent reaction for the synthesis of dihydropyrimidines, which can be further modified.[14]
-
Rationale: This method is valued for its operational simplicity and the ability to generate a diverse range of substituted pyrimidines from readily available starting materials.
Experimental Protocol: Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates [14]
-
A mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL) is taken in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure dihydropyrimidine derivative.
B. Synthesis of Thiazolopyrimidine Derivatives
The synthesis of thiazolopyrimidines often involves the cyclization of a substituted pyrimidine precursor.
-
Rationale: This approach allows for the controlled construction of the fused ring system, enabling the introduction of specific functionalities on both the pyrimidine and the newly formed thiazole ring.
Experimental Protocol: Synthesis of Ethyl 3-amino-5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates [7]
-
To a solution of the corresponding ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5 mmol) in absolute ethanol (25 mL), add chloroacetonitrile (5 mmol) and anhydrous potassium carbonate (10 mmol).
-
The reaction mixture is refluxed for 8-10 hours, with monitoring by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure thiazolopyrimidine derivative.
II. Comparative Biological Performance: A Data-Driven Analysis
The true measure of these scaffolds lies in their biological activity. Here, we present a comparative analysis based on published experimental data.
A. Anticancer Activity: Targeting the Engines of Cell Proliferation
Both pyrimidine and thiazolopyrimidine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell growth and proliferation.[4][5][7]
Mechanism of Action: Kinase Inhibition
A prevalent mechanism of anticancer action for both classes of compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[8][15]
Figure 1: Inhibition of EGFR signaling by pyrimidine and thiazolopyrimidine derivatives.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound Class | Derivative Example | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | 0.57 | - | - | [14] |
| Thiazolopyrimidine | Thiazolo[3,2-a]pyrimidine | - | 0.23 (as Topo II inhibitor) | - | [7] |
| Thiazolopyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) | - | - | Growth % -27.21 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity [16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both pyrimidine and thiazolopyrimidine derivatives) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Both pyrimidine and thiazolopyrimidine derivatives have shown promise in this area.[1][2][9][18]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | C. albicans | Reference |
| Pyrimidine | Chloropyrazine-tethered pyrimidine | >200 µM | >200 µM | >200 µM | [19] |
| Thiazolopyrimidine | Arylazo-1,3-thiazolopyrimidine | - | - | - | [1] |
| Thiazolopyrimidine | Thiazolo[3,2-a]pyrimidine | - | Moderate Inhibition | Moderate Inhibition | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination [20]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases. Pyrimidine and thiazolopyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12][13][21][22]
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of many of these compounds are attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[10][11][12]
Figure 2: Selective inhibition of COX-2 by pyrimidine and thiazolopyrimidine derivatives.
Comparative Anti-inflammatory Data
A study by Abd El-Galil E. Amr et al. provides a direct comparison of pyrimidine and thiazolopyrimidine derivatives as anti-inflammatory agents.[6][13]
| Compound Class | Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Ulcerogenic Activity (% Ulceration) | Reference |
| Pyrimidine | Substituted Pyrimidine | >100 | 1.2 | >83.3 | 5.44 | [6][13] |
| Thiazolopyrimidine | Thiazolopyrimidine derivative | 15 | 0.05 | 300 | 8.45 | [6][13] |
| Standard Drug | Celecoxib | 50 | 0.15 | 333.33 | - | [6][13] |
| Standard Drug | Indomethacin | - | - | - | 100 | [6][13] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay [12]
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
III. Concluding Insights for the Drug Development Professional
This comparative guide underscores the therapeutic potential inherent in both pyrimidine and thiazolopyrimidine scaffolds.
-
Pyrimidine derivatives offer a broad foundation for drug discovery, with well-understood synthetic pathways and a wide spectrum of biological activities. Their versatility makes them an excellent starting point for the development of novel therapeutics.
-
Thiazolopyrimidine derivatives , as fused heterocyclic systems, often exhibit enhanced potency and selectivity for specific biological targets. The introduction of the thiazole ring can lead to more favorable interactions with enzyme active sites, as suggested by the potent COX-2 inhibition observed in some studies.[6][13] This increased potency, however, may come at the cost of more complex synthetic routes.
The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile. For programs prioritizing broad-spectrum activity and synthetic accessibility, pyrimidine derivatives remain a compelling choice. For those seeking highly potent and selective agents, the thiazolopyrimidine scaffold offers a promising avenue for exploration, with the potential for developing next-generation therapeutics.
The experimental protocols and comparative data presented herein provide a robust framework for initiating and advancing research programs centered on these remarkable heterocyclic compounds. Continued exploration of the structure-activity relationships within both classes will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Becan, L., & Wagner, E. (2014).
- Zhao, P., & Li, J. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Yao Xue Xue Bao, 47(5), 561-569.
- El-Zoghbi, M. S., El-Sebaey, S. A., AL-Ghulikah, H. A., & Sobh, E. A. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209.
- BenchChem. (2025).
- Flefel, E. E., Salama, M. A., El-Shahat, M., El-Hashash, M. A., & El-Farargy, A. F. (2007). A Novel Synthesis of Some New Pyrimidine and Thiazolopyrimidine Derivatives for Anticancer Evaluation.
- Amr, A. E. G., Al-Omar, M. A., & Abdalla, M. M. (2016). A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives. International Journal of Pharmacology, 12(1), 86-91.
- Khalil, O. M. I., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 12, 1365057.
- Science Alert. (2016).
- Wrobel, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- Balkan, A., et al. (1999).
- BenchChem. (2025). The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery.
- Al-Warhi, T., et al. (2025).
- Singh, M., & Singh, P. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
- Andrews, B., Komathi, K., & Mohan, S. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 129(1), 77-83.
- Tageldin, G., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 80, 439-450.
- Al-Omary, F. A., et al. (2025). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2385432.
- El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12692-12708.
- El-Sayed, W. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 57.
- Bansal, R., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ChemistrySelect, 7(22), e202201018.
- Al-Ghorbani, M., et al. (2025). Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. Medicinal Chemistry Research, 34(8), 1-12.
- Al-Abdullah, E. S., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5678.
- Patel, R., et al. (2025). Antimicrobial and Anti-Inflammatory Activity Studies of Novel Thiazolopyrimidines. Journal of Heterocyclic Chemistry, 62(8), 1-12.
- Gürsoy, E. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(28), 17168-17196.
- El-Gazzar, M. G., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(45), 31693-31707.
- Fayed, A. A., et al. (2011). ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. European Scientific Journal, 7(12).
- Alam, M. S., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6898.
- Xu, S., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115669.
- Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(2), 267-278.
Sources
- 1. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Genotoxic Impurity Analysis in Pharmaceutical Synthesis
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), a complex series of chemical reactions is employed, often utilizing reactive reagents, solvents, and catalysts.[1][2] While the goal is to produce a therapeutically beneficial compound, the process can inadvertently generate or introduce impurities. Among these, genotoxic impurities (GTIs) are of paramount concern. These are compounds that have the potential to damage DNA, leading to mutations and an increased risk of cancer.[3][4][5] Consequently, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for their control.[6][7][8]
This guide provides a comprehensive comparison of the analytical methodologies used to detect, quantify, and control GTIs in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of GTI analysis, from regulatory expectations to the practical application of advanced analytical techniques.
The Regulatory Landscape: Understanding ICH M7 and the Threshold of Toxicological Concern (TTC)
The cornerstone of GTI regulation is the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[9][10][11] A key concept within this guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a risk assessment tool that establishes a generic exposure level for chemicals below which there is no appreciable risk to human health.[12][13][14] For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure, which is considered to be associated with a negligible cancer risk.[3][15] However, for highly potent mutagens, such as N-nitroso compounds and aflatoxin-like substances, a lower TTC or a compound-specific risk assessment is required.[10][16]
The ICH M7 guideline outlines a classification system for impurities to guide the control strategy:
-
Class 1: Known mutagenic carcinogens.
-
Class 2: Known mutagens with unknown carcinogenic potential.
-
Class 3: Compounds with a structural alert for mutagenicity, but no mutagenicity data.
-
Class 4: Compounds with no structural alert for mutagenicity.
-
Class 5: Compounds with a structural alert for mutagenicity, but have been demonstrated to be non-mutagenic in a bacterial reverse mutation assay.
Impurities in Classes 1, 2, and 3 require control at or below the TTC, while those in Classes 4 and 5 are treated as ordinary impurities.[1]
Strategic Approach to Genotoxic Impurity Analysis
A systematic approach is crucial for the effective identification and control of GTIs. The following workflow, aligned with ICH M7 principles, provides a logical pathway for analysis.[5][17]
Caption: A workflow for the identification, assessment, and control of genotoxic impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for GTI analysis is dictated by the physicochemical properties of the impurity, the required sensitivity, and the complexity of the sample matrix.[1][18] The most commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] For elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard.[21][22]
| Technique | Principle | Typical Analytes | Advantages | Disadvantages |
| LC-MS/MS | Separates non-volatile and thermally labile compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis for identification and quantification.[23][24] | Polar, non-volatile compounds (e.g., sulfonate esters, aromatic amines).[25] | High sensitivity and selectivity, suitable for a wide range of compounds.[19][26] | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. |
| GC-MS | Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[27] | Volatile organic compounds (e.g., alkyl halides, nitrosamines).[28] | Excellent for volatile and thermally stable compounds, high resolving power.[29] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[28] |
| ICP-MS | An ionization source (inductively coupled plasma) converts the atoms of the elements in the sample to ions, which are then separated and detected by a mass spectrometer.[30] | Elemental impurities (e.g., heavy metals, residual catalysts).[31][32] | Extremely high sensitivity for trace element analysis, capable of multi-element detection.[21][22] | Susceptible to polyatomic interferences, which can be mitigated with collision/reaction cells. |
Experimental Protocols: A Practical Approach
Protocol 1: LC-MS/MS for the Quantification of Sulfonate Esters
This protocol outlines a general procedure for the analysis of sulfonate esters, a common class of GTIs.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API).
- Dissolve the API in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
- Prepare a series of calibration standards of the target sulfonate ester(s) in the same diluent, bracketing the expected concentration range (e.g., 0.1 ppm to 5 ppm relative to the API concentration).
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for sulfonate esters.
- Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte must be optimized.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against its concentration.
- Determine the concentration of the sulfonate ester in the API sample by interpolating its peak area from the calibration curve.
Protocol 2: Headspace GC-MS for the Analysis of Alkyl Halides
This protocol is suitable for the determination of volatile GTIs like alkyl halides.
1. Sample Preparation:
- Accurately weigh approximately 200 mg of the API into a headspace vial.
- Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
- Prepare calibration standards by spiking known amounts of the target alkyl halides into the same solvent in separate headspace vials.
2. Headspace Conditions:
- Incubation Temperature: Typically in the range of 80-120 °C.
- Incubation Time: 15-30 minutes to allow for equilibration of the analytes between the sample and the headspace.
- Injection Volume: 1 mL of the headspace gas.
3. GC-MS Conditions:
- Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often used.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all components.
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) for target analytes to achieve low detection limits.
4. Data Analysis:
- Generate a calibration curve using the peak areas of the standards.
- Quantify the alkyl halides in the sample by comparing their peak areas to the calibration curve.
Method Validation: Ensuring Trustworthiness
Validation of the analytical method is a critical step to ensure its reliability and is a regulatory requirement.[23][33][34] Key validation parameters, as defined by ICH Q2(R1), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Conclusion: A Commitment to Patient Safety
The analysis of genotoxic impurities is a critical and non-negotiable aspect of pharmaceutical development and manufacturing. A thorough understanding of the regulatory landscape, coupled with the strategic application and validation of appropriate analytical techniques, is essential to ensure the safety and quality of drug products.[5] By implementing robust control strategies, pharmaceutical manufacturers can effectively mitigate the risks associated with GTIs, thereby safeguarding patient health.[6] The continuous evolution of analytical technologies will further enhance our ability to detect and quantify these impurities at ever-lower levels, reinforcing the industry's commitment to producing safe and effective medicines.
References
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9).
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
- Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
- Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development - ACS Publications.
- Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS - Agilent. (2021, October 29).
- Control of Genotoxic Impurities as a Critical Quality Attribute - TAPI.
- Overview of genotoxic impurities in pharmaceutical development - PubMed.
- Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS.
- Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy. (2014, July 23).
- M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
- Analytical strategies for genotoxic impurities in the pharmaceutical industry - ResearchGate. (2025, August 5).
- guideline on the limits of genotoxic impurities | ema.
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3).
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023, December 8).
- Genotoxic Impurities and Mutagenic Impurities Analysis - Intertek.
- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
- Genotoxic impurities in pharmaceutical products. (2019, December 20).
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA).
- Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam - Analytik Jena.
- Using ICP-MS to Measure Elemental Compositions in Drug Products - EAG Laboratories.
- Understanding the Role of ICH-M7 in Impurities Assessment - Freyr Solutions. (2024, September 20).
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
- Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products - PharmaRegulatory.in. (2025, December 18).
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (2019, May 11).
- Introduction to Threshold of Toxicological Concern (TTC) Approach in Chemical Risk Assessment - ChemSafetyPro.COM. (2018, March 13).
- Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. (2025, August 6).
- A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - RSC Publishing.
- Dossier – Threshold of Toxicological Concern (TTC) | Food Packaging Forum.
- Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2025, August 6).
- The Threshold of Toxicological Concern (TTC) in risk assessment - ResearchGate. (2025, August 7).
- Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
- Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews - ACS Publications.
- M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - FDA.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - NIH.
- Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances - Canada.ca.
- Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances | Biotechnology Journal International. (2024, June 22).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo.
- Review on identification and quantification of genotoxic impurities - ScienceScholar. (2022, July 18).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tapi.com [tapi.com]
- 4. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 5. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. foodpackagingforum.org [foodpackagingforum.org]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 17. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS [qikan.cmes.org]
- 23. rroij.com [rroij.com]
- 24. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijalsr.org [ijalsr.org]
- 27. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 28. rroij.com [rroij.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 31. analytik-jena.com [analytik-jena.com]
- 32. spectroscopyonline.com [spectroscopyonline.com]
- 33. journalbji.com [journalbji.com]
- 34. pharmainfo.in [pharmainfo.in]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data with Literature Values
In the landscape of scientific research and drug development, the certainty of your data is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are cornerstones of molecular characterization. However, the spectra obtained are not inherently self-explanatory. Their true value is unlocked through rigorous comparison with established literature and database values. This guide provides a comprehensive framework for cross-referencing your experimental spectroscopic data, ensuring the integrity and validity of your findings.
The Imperative of Validation: Why We Cross-Reference
Spectroscopic data provides a molecular "fingerprint," but without a reference, it's like having a fingerprint without a suspect.[1][2] Cross-referencing serves several critical functions:
-
Structural Confirmation: It validates the identity of a synthesized compound or an isolated natural product by matching its spectral features to those of a known substance.[3]
-
Purity Assessment: Discrepancies between experimental and literature data can indicate the presence of impurities, residual solvents, or degradation products.[4]
-
Quality Control: In a pharmaceutical setting, it ensures batch-to-batch consistency and adherence to regulatory standards.[5][6]
-
Discovery of Novel Compounds: Significant, unexplainable differences from known spectra can suggest the presence of a new chemical entity.
At its core, cross-referencing is a fundamental practice of good science, underpinning the reproducibility and reliability of your work.
Foundational Spectroscopic Techniques: A Refresher
A solid understanding of the principles behind each spectroscopic technique is crucial for accurate data interpretation and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of molecules.[7][8][9] Key parameters for cross-referencing include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, indicative of the electronic environment of the nucleus.[10]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei (J-coupling), revealing connectivity.[8]
-
Integration: The area under a signal, proportional to the number of nuclei it represents.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition.[5] For cross-referencing, focus on:
-
Molecular Ion Peak ([M]+ or [M+H]+): Represents the intact molecule and confirms its molecular weight.
-
Fragmentation Pattern: The characteristic pattern of fragment ions produced, which can be compared to database spectra for identification.[4]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the molecular formula.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the functional groups present.[2][12][13] When cross-referencing, look for:
-
Characteristic Absorption Bands: Specific wavenumbers (cm⁻¹) where functional groups (e.g., O-H, C=O, N-H) absorb IR radiation.[1]
-
Fingerprint Region: The complex region of the spectrum (typically <1500 cm⁻¹) that is unique to a particular molecule.[1]
The Cross-Referencing Workflow: A Step-by-Step Guide
A systematic approach is essential for efficient and accurate data validation.
Caption: A systematic workflow for cross-referencing spectroscopic data.
Experimental Protocol: Acquiring High-Quality Spectra
Objective: To obtain clean, high-resolution spectra free from artifacts and contaminants.
Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity. Use appropriate purification techniques (e.g., chromatography, recrystallization).
-
Use high-purity deuterated solvents for NMR and appropriate solvents for MS and FTIR to minimize interference.[14]
-
Prepare samples at an appropriate concentration to avoid saturation or weak signals.[14]
-
-
Instrument Calibration:
-
Data Acquisition Parameters:
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay in NMR, resolution in FTIR) to achieve a good signal-to-noise ratio.
-
Leveraging Authoritative Databases
Several publicly accessible databases are invaluable resources for spectroscopic data.
| Database | Description | Key Spectral Data | URL |
| NIST Chemistry WebBook | A comprehensive collection of chemical and physical data compiled by the National Institute of Standards and Technology (NIST).[18][19][20][21][22] | Mass spectra, IR spectra, UV/Vis spectra, and ion energetics data.[19] | [Link] |
| Spectral Database for Organic Compounds (SDBS) | An integrated spectral database system for organic compounds hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[23][24][25][26][27] | ¹H NMR, ¹³C NMR, MS, IR, Raman, and ESR spectra.[24][26] | [Link] |
| PubChem | A public database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI).[28][29][30][31] | Contains links to experimental and predicted spectra, as well as extensive chemical and physical property data. | [Link] |
Experimental Protocol: Database Searching and Data Extraction
Objective: To efficiently find and extract relevant reference spectra for comparison.
Methodology:
-
Search Strategy:
-
Search by chemical name, CAS registry number, or molecular formula for the most direct hits.
-
Utilize structure-based searches if the exact identity is unknown but a potential structure is hypothesized.
-
If an unknown spectrum is obtained, use reverse search functionalities by inputting key peak values (e.g., m/z, chemical shifts, IR frequencies).[24]
-
-
Data Evaluation:
-
Critically evaluate the source and quality of the database spectra. Prefer data from peer-reviewed sources or government-maintained databases.
-
Note the experimental conditions under which the reference spectra were acquired (e.g., solvent, instrument frequency) as these can influence spectral appearance.[32][33]
-
Troubleshooting Discrepancies
When your experimental data doesn't align with literature values, a systematic troubleshooting process is necessary.
Caption: A logical approach to troubleshooting spectral discrepancies.
Common Pitfalls and Solutions:
-
Minor Shifts in Chemical Shifts or Wavenumbers: These can often be attributed to differences in solvent, concentration, or temperature between your experiment and the reference.[32][33] If the overall pattern is consistent, these minor deviations are generally acceptable.
-
Unexpected Peaks:
-
NMR: Could be due to impurities, residual non-deuterated solvent, or water. Compare unexpected peaks to known solvent impurity tables.[32]
-
MS: May indicate the presence of adducts (e.g., [M+Na]⁺, [M+K]⁺), fragments from in-source decay, or impurities.[32]
-
FTIR: Can arise from atmospheric CO₂ and water vapor (in the case of background subtraction issues) or contaminants.
-
-
Gross Mismatches: If the entire spectrum is significantly different, it's a strong indicator of an incorrect structural assignment, sample contamination, or a sample swap.[34] Re-purification and re-analysis are warranted.
Conclusion: The Synthesis of Data and Diligence
Cross-referencing spectroscopic data with literature values is not merely a procedural step but a cornerstone of scientific integrity. It transforms raw data into validated knowledge, providing the confidence needed to advance research and development. By combining high-quality experimental work with a diligent and critical approach to data comparison, researchers can ensure the accuracy and impact of their findings.
References
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.
- Spectral Database for Organic Compounds. (n.d.). Bioregistry.
- Spectral Database for Organic Compounds. (n.d.). Wikipedia.
- The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (n.d.). NIST.
- Spectral Database for Organic Compounds (SDBS). (n.d.). DATACC.
- Welcome to the NIST WebBook. (n.d.). NIST.
- Principles of NMR. (n.d.). Process NMR.
- Spectral Database for Organic Compounds. (2023). Re3data.org.
- Spectral database for organic compounds, SDBS. (n.d.). Lafayette College Libraries.
- Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks.
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing.
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes.
- NIST Standard Reference Data - Online Databases. (1999). NIST.
- Principles and applications of LC-MS in new drug discovery. (n.d.). PubMed.
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix Labs.
- Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent.
- NIST Chemistry WebBook Overview. (n.d.). Scribd.
- Limitations and Considerations in Spectroscopy. (n.d.). Solubility of Things.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Mass spectrometry and drug development – how the two come together. (2018). European Pharmaceutical Review.
- Challenges in the Interpretation of Data from Hyphenated Techniques, Part I: General Principles. (n.d.). Spectroscopy Online.
- NIST Chemistry WebBook. (n.d.). NIST.
- Principles of FTIR Spectroscopy. (n.d.). MSU chemistry.
- PubChem. (n.d.). NCBI.
- Fourier Transform Infrared Spectroscopy. (n.d.). Socratica.
- What Is The Principle Of FTIR Spectroscopy?. (2025). YouTube.
- FTIR Analysis. (n.d.). RTI Laboratories.
- Errors and Mistakes to Avoid when Analyzing Raman Spectra. (2022). Spectroscopy Online.
- Errors and Mistakes to Avoid when Analyzing Raman Spectra. (2022). Leibniz-IPHT.
- PubChem: a public chemical information resource for big data chemistry. (n.d.). Slideshare.
- PubChem. (n.d.). Wikipedia.
- Docs - PubChem. (n.d.). NIH.
- NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024). Journal of Chemical Education.
- Exploring Chemical Information in PubChem. (2021). ResearchGate.
- How Do You Troubleshoot Spectroscopy Issues?. (2025). YouTube.
- Spectroscopic data: Significance and symbolism. (2025). ScienceDirect.
- troubleshooting unexpected spectroscopic data for Hybridaphniphylline B analogs. (n.d.). Benchchem.
- Expected accuracy of experimental IR spectra compared to literature reference. (2017). Chemistry Stack Exchange.
- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). Handbook of.
- Why is my measured absorption maximum so different to that reported in the literature?. (2017). ResearchGate.
- What is the best way to compare two spectral data and how to quantify?. (2013). ResearchGate.
- Trust but always Verify: Best practices in spectrophotometric measurement. (2003). Burgess Consultancy.
- Errors in Spectrophotometry and Calibration Procedures to Avoid Them. (n.d.). PMC.
- A Review on Spectroscopic analytical method validation and force degradation study. (2021). ResearchGate.
- Spectroscopic Analysis. (2022). EBSCO.
- Two-Dimensional Correlation Spectroscopy in Analytical Chemistry. (n.d.). J-Stage.
- Assessing Accuracy. (2010). Spectroscopy Online.
- THE IMPORTANCE OF THE SPECTROPHOTOMETRIC ANALYSIS METHOD IN THE STUDY OF THE COMPOSITION OF SUBSTANCES. (n.d.). International Journal of Innovations in Engineering Research and Technology.
- The Essentials of Analytical Spectroscopy: Theory and Applications. (2025). Spectroscopy Online.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rtilab.com [rtilab.com]
- 3. Spectroscopic data: Significance and symbolism [wisdomlib.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]
- 13. Socratica [learn.socratica.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Welcome to the NIST WebBook [webbook.nist.gov]
- 20. wofford-ecs.org [wofford-ecs.org]
- 21. scribd.com [scribd.com]
- 22. catalog.data.gov [catalog.data.gov]
- 23. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 24. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 25. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 26. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 27. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 28. PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. PubChem - Wikipedia [en.wikipedia.org]
- 30. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 34. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromopyrimidine-4-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 5-bromopyrimidine-4-carboxylate. As a brominated heterocyclic compound, it serves as a valuable building block in pharmaceutical and agrochemical research.[1] However, its chemical nature necessitates meticulous handling and disposal to ensure laboratory safety and environmental protection. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Profile and Core Safety Considerations
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[2]
-
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2][3]
-
Respiratory Irritation: May cause respiratory irritation (Category 3).[2]
The primary risk during disposal stems from its classification as a halogenated organic compound . During improper treatment, such as uncontrolled incineration, it can decompose and release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[3] Therefore, it must never be disposed of via standard trash, evaporation, or sanitary sewer systems.[4][5]
| Property | Value |
| CAS Number | 914208-48-3 (Note: Multiple related CAS numbers exist, verify with your supplier) |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Appearance | White to light yellow crystalline powder |
| Melting Point | ~149 °C[1][6] |
| Classification | Halogenated Organic Waste[7] |
The Cornerstone of Compliance: Segregation of Halogenated Waste
The single most important principle in disposing of this compound is its strict segregation as halogenated waste .
The Rationale: Disposal facilities use different processes for halogenated versus non-halogenated organic waste. Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HBr) produced during combustion.[3] Mixing halogenated waste into a non-halogenated stream contaminates the entire batch, dramatically increasing disposal costs and violating regulatory protocols.[8]
Operational imperative: Always maintain separate, clearly labeled waste containers for:
-
Halogenated Organic Waste (e.g., this compound, Chloroform, Dichloromethane).[7]
-
Non-Halogenated Organic Waste (e.g., Acetone, Hexanes, Methanol).[7]
-
Aqueous Waste (non-hazardous buffers, dilute non-hazardous salt solutions).
Step-by-Step Disposal Protocol
Follow this systematic process for all waste streams containing this compound.
Properly categorize the waste you have generated:
-
Stream A: Unused or Expired Pure Compound. The original, unopened, or partially used container of the chemical.
-
Stream B: Contaminated Solid Waste. Items with gross contamination, such as weigh boats, spatulas, contaminated gloves, or absorbent material from a spill cleanup.
-
Stream C: Contaminated Liquid Waste. Solutions containing the compound dissolved in a solvent (e.g., reaction mixtures, mother liquor from crystallization, or rinsate from cleaning glassware).
Select a container that is chemically compatible and robust.[4][9]
-
For Streams A & B (Solids): Use a designated solid waste container, often a wide-mouthed plastic pail or drum, clearly labeled for "Halogenated Solid Waste."
-
For Stream C (Liquids): Use a sealable, chemically-resistant bottle (glass or polyethylene) designated for "Halogenated Liquid Waste."
As soon as you designate a container for waste, it must be labeled.[8] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
Required Information on the Label:
-
Header: The words "HAZARDOUS WASTE " or "DANGEROUS WASTE ".[9]
-
Full Chemical Names: List all constituents. Do not use abbreviations. Write "this compound." If it is in a solution, list the solvent as well (e.g., "Methanol").
-
Concentration: Provide an accurate percentage of each component.
-
Hazard Identification: Check the boxes corresponding to the hazards (e.g., Toxic, Irritant).
-
Contact Information: Name of the Principal Investigator and the specific laboratory location (building and room number).[8]
Store the labeled, sealed waste container in a designated SAA within your laboratory.[10]
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][10]
-
Secondary Containment: Liquid waste containers must be placed inside a larger, chemically resistant tub or tray to contain any potential leaks.[4][8]
The final and only acceptable step for disposal is to contact your institution's EHS office.[4][11]
-
Submit a chemical waste pickup request through your institution's designated system.
-
EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed treatment, storage, and disposal facility (TSDF).
Decontamination and Empty Container Protocol
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Triple Rinse Procedure: Rinse the container (e.g., a beaker or flask) three successive times with a suitable solvent (one that readily dissolves the compound, like acetone or methanol).
-
Collect the Rinsate: The first rinse is highly contaminated and must be collected and disposed of as halogenated liquid hazardous waste (Stream C). Subsequent rinses should also be collected into the hazardous waste container.
-
Container Disposal: Once triple-rinsed, the container can be air-dried in a fume hood. Deface or completely remove the original chemical label to prevent any confusion.[5][8] The clean, de-labeled container may then be discarded as regular laboratory glassware or trash, according to your institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper disposal of this compound.
References
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety.
- Laboratory Guide for Managing Dangerous Waste.
- 5-Bromo-4-pyrimidinecarboxylic acid. BLD Pharm.
- Methyl 5-bromo-2-(methylsulfanyl)
- Methyl pyrimidine-4-carboxylate Safety D
- Methyl 5-bromopyrimidine-2-carboxylate Product Inform
- 5-Bromopyrimidine Safety D
- Methyl-5-bromo-2 pyrimidine carboxyl
- Halogenated Waste List. MIT Environmental Health & Safety.
- Chemical Waste Management. MIT Environmental Health & Safety.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. uakron.edu [uakron.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromopyrimidine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 5-bromopyrimidine-4-carboxylate is foundational to innovation. However, the unique reactivity of such halogenated pyrimidines necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural framework and the scientific rationale for selecting and using Personal Protective Equipment (PPE). Our objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Identification: The Foundation of Your Safety Protocol
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for the exact isomer this compound may not be universally available, data from closely related structural analogs and similar halogenated compounds provide a clear hazard profile.
Based on available data, this compound should be treated as a hazardous substance with the following potential effects:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation : Inhalation of the dust or powder may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed : Acute oral toxicity is a concern.[3]
These hazards are the primary drivers for the specific PPE and handling protocols outlined below. The core principle is to establish multiple barriers between you and the chemical agent.
Core Protective Equipment: A Multi-Layered Defense
Effective protection relies on selecting the right equipment and understanding its purpose. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[4] All handling of this compound powder should occur within an operational and certified fume hood to minimize inhalation exposure.
PPE Requirements Summary
| Protection Type | Required Equipment | Hazard Mitigated & Rationale |
| Eye & Face | Chemical Splash Goggles | Protects against airborne powder and accidental splashes, which can cause serious eye irritation. Goggles provide a full seal around the eyes, unlike safety glasses.[1][2][5] |
| Face Shield (worn over goggles) | Required for bulk transfers or splash-risk procedures. Provides a secondary layer of protection for the entire face against splashes.[4][6] | |
| Hand & Body | Nitrile Rubber Gloves | Prevents direct skin contact, mitigating the risk of skin irritation. Nitrile offers good resistance to a range of chemicals for incidental contact.[5] |
| Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination by dust or splashes.[4] | |
| Closed-toe Shoes | Prevents exposure from spills to the feet. | |
| Respiratory | Chemical Fume Hood | Primary engineering control. Vents airborne powder away from the user, preventing respiratory irritation.[4] |
| NIOSH-approved Respirator | Required if a fume hood is not available or in case of a spill. Must be fitted with appropriate cartridges for organic vapors and particulates.[4] |
Operational Workflow: From PPE Selection to Disposal
A procedural approach ensures that safety is integrated into every step of the workflow. The following diagram and protocols outline the decision-making and practical steps for handling this compound safely.
PPE Selection Workflow Diagram
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
